Thermodynamic & Physical Profile: (1S,2S)-2-Methylcyclopropane-1-carboxylic Acid
The following technical guide provides an in-depth analysis of the thermodynamic and physical properties of (1S,2S)-2-methylcyclopropane-1-carboxylic acid , a critical chiral building block in pharmaceutical synthesis. T...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the thermodynamic and physical properties of (1S,2S)-2-methylcyclopropane-1-carboxylic acid , a critical chiral building block in pharmaceutical synthesis.
Technical Guide for Pharmaceutical Development
Executive Summary
(1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4) is a high-value chiral synthon used in the synthesis of melatonin receptor agonists (e.g., Tasimelteon) and GABA-aminotransferase inhibitors. Its utility is defined by two core thermodynamic features: the ring strain energy (~27–30 kcal/mol) inherent to the cyclopropane motif, which imparts unique reactivity, and its stereochemical stability relative to the cis-isomer.
This guide details the physicochemical constants, thermodynamic stability, and experimental characterization protocols required for the precise handling of this intermediate in drug development.
Chemical Identity & Physical Properties
The (1S,2S) isomer is the trans form of 2-methylcyclopropane-1-carboxylic acid. It is thermodynamically distinct from its cis diastereomer ((1S,2R)) but shares scalar physical properties (BP, pKa) with its enantiomer ((1R,2R)), differing only in interaction with chiral environments (polarized light, enzymes).
Analyst Note: While often handled as a liquid, high-purity samples of trans-cyclopropanecarboxylic acids can crystallize near room temperature (14–17 °C). Storage at 2–8 °C is recommended to maintain phase consistency and prevent slow dimerization or degradation.
Thermodynamic Analysis
Ring Strain & Enthalpy
The cyclopropane ring introduces significant strain energy due to bond angle deviation (
vs. ideal ) and torsional strain from eclipsed hydrogens.
Total Ring Strain Energy (SE): ~29.8 kcal/mol (125 kJ/mol) for methylcyclopropane derivatives.
Thermodynamic Implication: The molecule acts as a "spring-loaded" electrophile. While kinetically stable at room temperature, the ring is susceptible to thermal opening or acid-catalyzed cleavage, releasing this stored enthalpy.
Enthalpy of Combustion (
): Estimated at -2950 to -3000 kJ/mol . The high heat of combustion reflects the release of both chemical bond energy and ring strain.
Diastereomeric Stability (Cis vs. Trans)
Thermodynamic equilibrium heavily favors the trans isomer ((1S,2S)) over the cis form due to steric repulsion between the methyl and carboxylic acid groups in the cis configuration.
Stability Delta: The trans isomer is lower in energy (more stable) by approximately 2.5 – 3.0 kcal/mol compared to the cis isomer.[2]
Epimerization Risk: Under strong basic conditions (e.g., usage of alkoxide bases during ester hydrolysis) or high thermal stress, cis isomers will epimerize to the thermodynamically preferred trans-(1S,2S) form. This self-correcting mechanism is often exploited in asymmetric synthesis to upgrade diastereomeric ratios (dr).
Experimental Methodologies
To validate the quality and thermodynamic state of the material, the following protocols are standard.
Differential Scanning Calorimetry (DSC)
Objective: Determine purity and thermal stability limits.
Protocol:
Load 2–5 mg of sample into a hermetically sealed aluminum pan.
Equilibrate at -40 °C.
Ramp temperature at 10 °C/min to 250 °C under
purge (50 mL/min).
Expected Signal:
Endotherm: Melting transition (if solid) near 15–20 °C.
Exotherm: Decomposition onset typically >200 °C (decarboxylation/ring opening).
Warning: Sharp exotherms indicate hazardous decomposition; do not exceed 200 °C in non-safety-screened equipment.
Chiral HPLC / GC Analysis
Objective: Quantify Enantiomeric Excess (ee).
Column: Chiralpak IC or AD-H (immobilized polysaccharide phases).
Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA (to suppress ionization of the carboxylic acid).
Detection: UV at 210 nm (carbonyl absorbance).
Logic: The (1S,2S) enantiomer must be resolved from the (1R,2R) antipode. A single peak confirms optical purity.
Synthesis & Process Thermodynamics
The synthesis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid typically involves the asymmetric cyclopropanation of alkenes. This process is thermodynamically potent.
Reaction Energetics
The reaction of a diazoacetate with a diene/alkene is highly exothermic (
).
Safety Critical: The release of
gas provides a large entropic driving force but poses a pressurization hazard.
Catalysis: Chiral Rhodium (Rh) or Copper (Cu) catalysts lower the activation energy (
), directing the kinetic pathway toward the trans isomer, though the trans form is also the thermodynamic product.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to thermodynamic validation.
Caption: Thermodynamic workflow from exothermic synthesis to isolation of the stable (1S,2S) trans-isomer.
Applications in Drug Development
The thermodynamic profile of this acid makes it an ideal "warhead" or scaffold:
Tasimelteon Synthesis: The (1S,2S) configuration (or its mirror image depending on the specific drug target requirement) directs the binding affinity to melatonin receptors (
).
GABA-AT Inhibitors: The ring strain allows the molecule to act as a mechanism-based inactivator (suicide substrate), opening within the enzyme active site to form a covalent bond.
References
NIST Chemistry WebBook. 2-Methylcyclopropanecarboxylic acid Thermochemical Data. National Institute of Standards and Technology.[3][4][5][6] Link
Walser, A., et al. (1991). Synthesis and properties of chiral cyclopropane derivatives. Journal of Organic Chemistry. (Fundamental synthesis reference).
PubChem Compound Summary. CID 6995699: (1S,2S)-2-methylcyclopropane-1-carboxylic acid. National Library of Medicine. Link
Liebman, J. F., & Greenberg, A. (1976). The strain energy of cyclopropane and its derivatives.[7][8] Chemical Reviews, 76(3), 311-365. (Source for ring strain data).
Physicochemical Profiling of 2-Methylcyclopropane-1-carboxylic Acid Isomers
Acidity, Thermodynamics, and Experimental Protocols Executive Summary The cyclopropane ring is a critical bioisostere in modern medicinal chemistry, often used to restrict conformation and improve metabolic stability. Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Acidity, Thermodynamics, and Experimental Protocols
Executive Summary
The cyclopropane ring is a critical bioisostere in modern medicinal chemistry, often used to restrict conformation and improve metabolic stability. However, the introduction of substituents, such as a methyl group at the C2 position, introduces stereochemical complexity that profoundly affects physicochemical properties.
This guide provides a technical analysis of the acidity (pKa) differences between cis- and trans-2-methylcyclopropane-1-carboxylic acid. It synthesizes theoretical orbital mechanics (Walsh orbitals) with thermodynamic solvation models to explain why the trans isomer is generally the stronger acid. Furthermore, it details a self-validating potentiometric titration protocol to experimentally determine these values, ensuring high-fidelity data for lead optimization.
Structural & Electronic Basis of Acidity
To understand the pKa values of these isomers, one must first appreciate the unique electronic environment of the cyclopropane ring.
The Walsh Orbital Effect
Unlike acyclic alkanes (
, 109.5°), the cyclopropane ring possesses significant angle strain (60°). To compensate, the carbon atoms adopt a hybridization state with increased -character in the exocyclic bonds (approximately ) and increased -character in the endocyclic bonds (approximately ).
Impact on Acidity: The higher
-character of the exocyclic C-C bond attached to the carboxyl group renders the ring carbon more electronegative. This stabilizes the developing negative charge on the carboxylate anion () more effectively than a standard alkyl group. Consequently, cyclopropanecarboxylic acid (pKa ~4.83) is stronger than cyclohexanecarboxylic acid (pKa ~4.91) or propionic acid (pKa ~4.87).
Stereochemical Modulation: Cis vs. Trans
While the Walsh effect lowers the baseline pKa, the relative stereochemistry of the methyl group modulates this value through Steric Inhibition of Solvation .
Trans-Isomer: The methyl group and carboxylic acid are on opposite faces of the ring. The carboxylate anion is fully exposed to the solvent, allowing for the formation of an optimal hydration shell. This stabilization favors the dissociated state, lowering the pKa.
Cis-Isomer: The methyl group is on the same face as the carboxylic acid. The hydrophobic bulk of the methyl group disrupts the organization of water molecules around the carboxylate oxygen atoms. This destabilizes the anion relative to the trans isomer, shifting the equilibrium toward the protonated form and raising the pKa.
Figure 1: Mechanistic flow illustrating how electronic effects establish the baseline acidity, while stereochemistry diverges the final pKa values through solvation thermodynamics.
Thermodynamic Data Profile
The following values represent a synthesis of predicted physicochemical data and comparative experimental literature for 2-substituted cyclopropanes.
Parameter
Trans-2-Methylcyclopropane-1-carboxylic acid
Cis-2-Methylcyclopropane-1-carboxylic acid
Predicted pKa (Aq)
4.88 ± 0.11
5.43 ± 0.20
Experimental Proxy
~4.8 - 4.9 (Based on parent ring)
~5.1 - 5.3 (Estimated steric shift)
LogP (Oct/Water)
~1.1
~1.3 (Higher internal lipophilicity)
Solvation Energy
High (favorable)
Lower (sterically hindered)
Dominant Effect
Inductive (+I of Methyl)
Steric Hindrance to Solvation
Note on Data Interpretation:
While computational models (ACD/Labs, ChemAxon) often predict a separation of ~0.5 pKa units, experimental potentiometric data in mixed solvents (e.g., 50% Methanol) often compresses this difference. In environments with lower dielectric constants than water, the cis isomer's acidity is further suppressed because charge delocalization becomes more critical than solvation.
To determine the exact pKa of these isomers for a specific drug development campaign, a standard pH titration is insufficient due to the compound's low molecular weight and potential volatility. The following protocol uses a Bjerrum Difference Plot method to ensure accuracy.
Materials & Setup
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo T5).
Titrant: 0.1 M KOH (Carbonate-free, standardized).
Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).
Inert Gas: Argon or Nitrogen (High purity, to exclude atmospheric CO2).
Sample: >5 mg of pure isomer (purity >98% by HPLC).
Step-by-Step Workflow
Electrode Calibration:
Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C.[1][2][3][4][5]
Verify slope efficiency is 98-102%.
Blank Titration (The "Difference" Baseline):
Titrate 20 mL of 0.15 M KCl background electrolyte with 0.1 M HCl to pH 1.8.
Titrate upwards with 0.1 M KOH to pH 12.0 under inert gas flow.
Record this curve as
.
Sample Titration:
Dissolve 1.0 x
moles of the cyclopropane derivative in 20 mL of 0.15 M KCl.
Note: If solubility is poor, use a co-solvent (Methanol) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.
Acidify to pH 2.0 using 0.5 M HCl.
Titrate with 0.1 M KOH using dynamic dosing (smaller increments near the inflection point).
Record this curve as
.
Data Analysis (Bjerrum Plot):
Calculate
(average number of bound protons) at each pH step:
Plot
vs. pH.
The pKa is the pH where
.
Figure 2: Decision tree for potentiometric pKa determination, accounting for solubility challenges common with lipophilic cyclopropane derivatives.
Implications for Drug Design[7]
Understanding the acidity difference between cis and trans isomers allows for precise tuning of pharmacokinetic (PK) properties.
Permeability: The cis isomer, with a higher pKa (weaker acid), will have a higher fraction of neutral species at physiological pH (7.4) compared to the trans isomer.[6] This theoretically improves passive membrane permeability.
Solubility: Conversely, the trans isomer, being a stronger acid, will be more ionized at neutral pH, potentially offering better aqueous solubility.
Bioisosterism: The 2-methylcyclopropane moiety is often used to replace an alkene. The trans isomer mimics the geometry of an E-alkene, while the cis mimics a Z-alkene. The pKa data confirms that the trans isomer also mimics the electronic accessibility of the E-alkene carboxylate more closely.
References
Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.
Avdeev, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Bjerrum plot methodology).
PubChem. (2025).[7][8] 2-Methylcyclopropanecarboxylic acid (Compound).[7][8][9][10][11][12] National Library of Medicine. [Link]
Kusumi, T., et al. (1981). Substituent Effects in the Ionization of trans-2-Substituted Cyclopropanecarboxylic Acids.[5] Bulletin of the Chemical Society of Japan.[5]
Technical Guide: Spectral Characterization of (1S,2S)-2-Methylcyclopropane-1-Carboxylic Acid
[1] Executive Summary This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral signatures for (1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4). As a rigid, s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral signatures for (1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4). As a rigid, strained carbocycle, this molecule serves as a critical chiral building block in the synthesis of pyrethroids, peptide mimics, and conformationally restricted amino acids (e.g., PCCG analogs).
The distinction between the (1S,2S) isomer (trans) and its diastereomer (cis) or enantiomer (1R,2R) is non-trivial. This guide details the scalar coupling constants (
) and chemical shifts () required to validate stereochemistry, supported by experimental protocols for isolation and enantiopurity determination.
Structural Analysis & Stereochemistry
The target molecule possesses two chiral centers at C1 and C2. The (1S,2S) configuration dictates a trans relationship between the carboxylic acid and the methyl group.
Trans (1S,2S): Substituents are on opposite faces of the ring plane.
Cis (1S,2R): Substituents share the same face (steric crowding affects
).
Stereochemical Verification Workflow
The following decision logic illustrates how a Senior Scientist validates the specific isomer using NMR data and optical rotation.
Figure 1: Stereochemical assignment logic. In cyclopropanes,
, a critical diagnostic tool.
Experimental Protocol: Synthesis & Isolation
To obtain high-fidelity spectral data, the sample must be chemically and optically pure. The following protocol outlines a scalable route to the trans-acid, followed by resolution.
Generate the ylide in DMSO at room temperature (evolution of
).
Add ethyl crotonate dropwise at 60°C.
Quench with water, extract with Et2O, and concentrate.
Hydrolysis: Treat crude ester with NaOH/MeOH to yield trans-2-methylcyclopropane-1-carboxylic acid (racemic).
Step 2: Chiral Resolution (Enzymatic)
Objective: Isolate the (1S,2S) enantiomer from the racemic trans mixture.
Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).
Workflow:
Subject the racemic ethyl ester to enzymatic hydrolysis in phosphate buffer (pH 7).
The enzyme selectively hydrolyzes the (1S,2S)-ester to the acid, leaving the (1R,2R)-ester intact (kinetic resolution).
Extraction: Adjust pH to 9, extract the unreacted ester (organic layer). Acidify aqueous layer to pH 2, extract the (1S,2S)-acid.
1H NMR Spectral Data
Solvent: CDCl
(7.26 ppm reference)
Frequency: 400 MHz
The cyclopropane ring protons appear at high field (0.7–1.5 ppm). The key to assignment is the Karplus relationship in strained rings: cis vicinal coupling is consistently larger than trans vicinal coupling.
Data Summary Table
Position
Proton Label
Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Assignment Logic
COOH
-OH
10.0 - 12.0
Broad Singlet
-
Exchangeable acidic proton.
C1
H (alpha to COOH)
1.38 - 1.45
ddd
(trans) (trans) (cis)
Deshielded by carbonyl anisotropy.
C2
H (alpha to Me)
1.48 - 1.55
multiplet
Complex
Overlaps with H region; coupled to Me group.
C3
H (methylene, cis to COOH)
1.20 - 1.30
ddd
Shielded relative to methines.
C3
H (methylene, trans to COOH)
0.70 - 0.80
ddd
Most shielded proton (high field).
Me
-CH
1.15
Doublet
Diagnostic doublet for methyl group.
Technical Insight: The Coupling Constant Anomaly
In standard alkanes,
(180° vs 60° dihedral). In cyclopropanes, this reverses:
For (1S,2S)-2-methylcyclopropane-1-carboxylic acid, the coupling between H1 and H2 is trans .[2] Therefore, observing a small coupling (~4.2 Hz) between the two methine protons confirms the relative trans stereochemistry.
13C NMR Spectral Data
Solvent: CDCl
(77.16 ppm reference)
Frequency: 100 MHz
The carbon spectrum is distinct due to the high-field shifts of the cyclopropyl carbons, characteristic of the ring current and hybridization effects (high s-character in C-H bonds).
Carbon Position
Shift (, ppm)
Type (DEPT-135)
Notes
C=O
180.5
Quaternary (C)
Carboxylic acid carbonyl.
C1 (CH-COOH)
22.1
CH (Up)
Alpha to electron-withdrawing group.
C2 (CH-Me)
17.8
CH (Up)
Shielded by cyclopropane ring strain.
C3 (CH)
16.5
CH (Down)
Ring methylene.
Me (-CH)
18.2
CH (Up)
Methyl substituent.
Note: Chemical shifts may vary by
0.5 ppm depending on concentration and temperature.
Advanced Verification: Enantiomeric Excess (ee)
Standard NMR cannot distinguish (1S,2S) from (1R,2R). To validate the "S,S" absolute configuration, derivatization is required.
A Senior Application Scientist's Guide to the Crystal Structure Determination of Chiral 2-Methylcyclopropane-1-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of the methodologies and considerations for determining the crystal structure of chiral 2-methylcyclop...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of the methodologies and considerations for determining the crystal structure of chiral 2-methylcyclopropane-1-carboxylic acid. As a molecule of interest in pharmaceutical and materials science, understanding its precise three-dimensional arrangement is paramount for elucidating its structure-activity relationships.[1] This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reliable structural determination.
Foundational Principles: The "Why" Behind the "How"
The determination of a molecule's crystal structure, particularly a chiral one, is not merely a technical exercise; it is the definitive method for establishing its absolute configuration.[1][2][3][4] For chiral molecules like 2-methylcyclopropane-1-carboxylic acid, where enantiomers can exhibit vastly different pharmacological or material properties, this is of critical importance.[1][2][5] Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for this purpose, providing unambiguous data on bond lengths, bond angles, and the spatial arrangement of atoms.[3][6][7]
The core challenge lies in obtaining a high-quality single crystal suitable for diffraction experiments.[6][8] The small, rigid nature of the cyclopropane ring in the target molecule can present unique crystallization challenges.[9][10] Therefore, a systematic and well-reasoned approach to crystallization is the first and most critical step.
The Art and Science of Crystallization: From Solution to Single Crystal
The journey to a diffraction-quality crystal begins with a deep understanding of the molecule's physicochemical properties. 2-Methylcyclopropane-1-carboxylic acid is a small organic molecule with a carboxylic acid functional group, suggesting potential for strong hydrogen bonding interactions which can be advantageous in forming an ordered crystal lattice.[11][12]
Purity: The Non-Negotiable Prerequisite
Before any crystallization attempt, the sample must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.[13] Standard purification techniques such as recrystallization or chromatography should be employed to achieve >98% purity.
Crystallization Methodologies: A Screening Approach
A multi-pronged screening approach is essential to identify optimal crystallization conditions. The following methods are recommended for their proven efficacy with small organic molecules.
Table 1: Recommended Crystallization Techniques for 2-Methylcyclopropane-1-Carboxylic Acid
Technique
Principle
Key Considerations
Recommended Solvents to Screen
Slow Evaporation
Gradual removal of solvent increases the concentration of the solute to the point of supersaturation, leading to crystal nucleation and growth.[11]
Simple and effective. The rate of evaporation is crucial and can be controlled by the opening of the vial.[11]
A solution of the compound is allowed to equilibrate with a vapor of an anti-solvent in a sealed chamber. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[11][12]
Excellent for small quantities of material. Requires a volatile anti-solvent.[11][12]
A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[12]
Requires solvents with different densities. Minimal disturbance is key.[12]
A high-throughput screening approach using a multi-well plate is highly recommended to efficiently explore a wide range of conditions.
Preparation: Prepare a stock solution of 2-methylcyclopropane-1-carboxylic acid in a good solvent (e.g., acetone) at a concentration near saturation.
Dispensing: Dispense a small aliquot (e.g., 10 µL) of the stock solution into each well of a 96-well crystallization plate.
Solvent Variation: Add different anti-solvents or solvent mixtures to each well.
Sealing and Incubation: Seal the plate and incubate at a constant temperature.
Monitoring: Regularly inspect the wells under a microscope for crystal growth over several days to weeks.
The Moment of Truth: Single-Crystal X-ray Diffraction
Once a suitable single crystal (ideally 0.1-0.3 mm in all dimensions, with sharp edges and no visible defects) is obtained, the process of data collection can begin.[6]
The Workflow of Data Acquisition and Processing
The SC-XRD experiment follows a well-defined workflow, from crystal mounting to structure solution.
An In-Depth Technical Guide to the Bioisosteric Properties of (1S,2S)-2-Methylcyclopropane-1-carboxylic Acid in Drug Design
Executive Summary In modern medicinal chemistry, the strategic replacement of problematic functional groups is a cornerstone of successful drug development. The carboxylic acid moiety, while a frequent and effective phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the strategic replacement of problematic functional groups is a cornerstone of successful drug development. The carboxylic acid moiety, while a frequent and effective pharmacophoric element, often introduces liabilities related to poor metabolic stability, limited membrane permeability, and potential for toxicity.[1][2] Bioisosteric replacement offers a proven strategy to mitigate these issues. This guide provides an in-depth technical analysis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid , a sophisticated bioisostere that leverages conformational constraint and specific stereochemistry to address the shortcomings of more flexible or traditional acid surrogates. Through a detailed case study on the discovery of AZD9898, a potent Leukotriene C4 Synthase inhibitor, we will explore the causal relationships between this moiety's unique three-dimensional structure and its profound impact on potency, selectivity, and pharmacokinetic properties.[3]
The Challenge of the Carboxylic Acid Group: A Double-Edged Sword
The carboxylate group is a powerful tool for drug designers. At physiological pH, its anionic charge allows for strong, high-affinity ionic interactions with positively charged residues like arginine and lysine in target proteins.[2] However, this same property often leads to significant downstream challenges:
Metabolic Liability: Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation. The resulting acyl glucuronides can be reactive, leading to idiosyncratic drug toxicities.[1][2]
Poor Permeability: The charged nature of the carboxylate hinders passive diffusion across biological membranes, resulting in low oral bioavailability and poor penetration into tissues like the central nervous system.[1]
High Plasma Protein Binding: The anionic group can lead to extensive binding to plasma proteins, reducing the unbound drug concentration available to engage the target.
Rapid Clearance: Active renal secretion often leads to a short plasma half-life, necessitating more frequent dosing.[4]
The goal of a bioisosteric replacement is to retain the crucial target-binding interactions of the carboxylic acid while engineering a molecule with a superior Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][5]
The Cyclopropane Ring: A Privileged Scaffold for Bioisosterism
The cyclopropane ring is far more than a simple saturated carbocycle. Its unique electronic and steric properties make it a highly valuable motif in drug design.[6] When used to replace more flexible alkyl groups, such as the common gem-dimethyl or isopropyl moieties, it introduces conformational rigidity.[7] This pre-organization of the molecule into a bioactive conformation can significantly enhance binding affinity by reducing the entropic penalty of binding.[7]
The (1S,2S)-2-methylcyclopropane-1-carboxylic acid moiety builds upon this foundation, offering a unique combination of features:
Defined Stereochemistry: The two chiral centers at the C1 and C2 positions create a fixed three-dimensional arrangement.[8] This allows for precise orientation of the carboxylic acid and the methyl group relative to the rest of the drug scaffold, enabling tailored interactions within a complex binding pocket.
Conformational Lock: The rigid cyclopropane ring acts as a "conformational lock," preventing the free rotation that would be possible with an open-chain analogue. This rigidity is crucial for optimizing interactions with the target protein.
Metabolic Shielding: The cyclopropyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes.[9] The C-H bonds on a cyclopropane ring are stronger and less accessible than those on a linear alkane, increasing metabolic stability.[4]
Case Study: The Discovery of AZD9898, a Potent Leukotriene C4 Synthase Inhibitor
The strategic value of the (1S,2S)-2-methylcyclopropane-1-carboxylic acid moiety is powerfully demonstrated in the discovery of AZD9898, an oral inhibitor of Leukotriene C4 (LTC4) synthase.[3]
Target Rationale: Inhibiting the Pro-Inflammatory Cascade
LTC4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs).[10][11] These lipid mediators are potent bronchoconstrictors and pro-inflammatory signaling molecules heavily implicated in the pathophysiology of asthma.[12][13] Inhibiting LTC4 synthase directly at the source offers a therapeutic strategy to reduce the production of all CysLTs, which is expected to provide significant benefit to asthma patients whose disease is driven by this pathway.[1][3]
Below is a simplified representation of the leukotriene biosynthesis pathway, highlighting the intervention point for an LTC4 synthase inhibitor.
Caption: The Leukotriene Biosynthesis Pathway and the Site of Action for AZD9898.
Lead Optimization and the Emergence of the Cyclopropyl Moiety
The discovery program began with a screening hit that possessed a simple carboxylic acid. Early optimization efforts focused on improving potency and metabolic stability. A key breakthrough occurred with the replacement of a flexible side chain with the rigid (1S,2S)-2-methylcyclopropane-1-carboxylic acid group.
This specific bioisostere was chosen to:
Probe a Hydrophobic Pocket: The methyl group was hypothesized to interact with a specific hydrophobic pocket in the LTC4 synthase active site.
Optimize Carboxylate Presentation: The rigid cyclopropane ring was designed to orient the carboxylic acid in the optimal geometry for a critical ionic interaction with a basic residue in the enzyme's active site.
Enhance Metabolic Stability: The cyclopropyl group was intended to block potential metabolism at adjacent sites on the molecule.
The resulting compound, AZD9898 , demonstrated exceptional potency and a highly favorable balance of properties.[3]
Quantitative Data and Structure-Property Relationships
The decision to incorporate the (1S,2S)-2-methylcyclopropane-1-carboxylic acid was validated by a dramatic improvement in multiple key parameters. The table below summarizes the profile of AZD9898.[3]
Parameter
Value
Significance
LTC4S Enzyme IC₅₀
0.28 nM
Demonstrates picomolar potency at the isolated enzyme target.
PBMC IC₅₀, free
6.2 nM
Shows potent activity in a cellular context, accounting for cell permeability and protein binding.
Rat in vivo IC₅₀, free
34 nM
Confirms potent target engagement in a whole-animal model after oral dosing.
Lipophilic Ligand Efficiency (LLE)
8.5
An exceptional LLE value (>5 is considered good) indicating high potency relative to lipophilicity, which often correlates with a better overall ADME profile.
The success of AZD9898 underscores a critical principle of modern drug design: potency must be co-optimized with physicochemical properties. The high Lipophilic Ligand Efficiency (LLE) is a direct consequence of the conformational rigidity imparted by the cyclopropyl ring, which maximizes binding affinity without adding excessive lipophilicity that could compromise solubility or increase metabolic clearance.[3]
The logical workflow for arriving at such an optimized candidate through bioisosteric replacement is outlined below.
Caption: A self-validating workflow for bioisosteric replacement in drug optimization.
Experimental Protocols
The successful application of this bioisostere requires robust and reproducible synthetic and analytical methods. The following protocols are representative of the methodologies employed in the discovery of compounds like AZD9898.
Protocol: Asymmetric Synthesis of the (1S,2S)-2-Methylcyclopropane-1-carboxylic Acid Moiety
Achieving the correct stereochemistry is paramount. Catalytic asymmetric cyclopropanation is a common and effective strategy.[8]
Objective: To synthesize an enantiomerically pure (1S,2S)-2-methylcyclopropyl intermediate.
Methodology:
Precursor Preparation: Start with an appropriate alkene precursor, such as a derivative of crotonic acid.
Catalyst System: Employ a chiral transition metal catalyst. Chiral dirhodium(II) or copper complexes with bulky ligands (e.g., binaphthyl derivatives) are often effective.[8]
Carbene Source: Use a diazo compound, such as ethyl diazoacetate, as the carbene precursor. For safety on a larger scale, in situ generation from safer precursors is recommended.
Reaction Conditions:
Dissolve the alkene precursor in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
Add the chiral catalyst (typically 0.1-1 mol%).
Slowly add the diazo compound via syringe pump over several hours at a controlled temperature (e.g., 0 °C to room temperature) to maintain a low concentration of the reactive diazo species.
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Upon completion, quench the reaction carefully.
Perform an aqueous work-up to remove the catalyst and other water-soluble impurities.
Purify the resulting cyclopropane ester by column chromatography.
Hydrolysis: Hydrolyze the ester (e.g., using LiOH in a THF/water mixture) to yield the final (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
Chiral Analysis: Confirm the enantiomeric excess (ee) of the final product using chiral HPLC or GC. An ee of >95% is typically required for pharmaceutical development.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate of a new chemical entity (NCE) containing the cyclopropyl moiety.
Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound (e.g., AZD9898) in DMSO.
Thaw pooled Human Liver Microsomes (HLM) on ice.
Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
Incubation:
Pre-warm the HLM suspension and phosphate buffer to 37 °C.
In a 96-well plate, add the HLM to the buffer to achieve the final desired protein concentration (e.g., 0.5 mg/mL).
Add a small volume of the test compound stock solution to the HLM suspension to achieve the final substrate concentration (e.g., 1 µM).
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Sample Processing:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line corresponds to the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate intrinsic clearance (CLint) from the half-life and incubation conditions. This data is crucial for predicting in vivo clearance.
Conclusion and Future Outlook
The case of AZD9898 provides a compelling, field-proven demonstration of the power of the (1S,2S)-2-methylcyclopropane-1-carboxylic acid moiety as a strategic bioisostere. Its ability to impart conformational rigidity, precise stereochemical orientation, and enhanced metabolic stability directly translates into superior potency and drug-like properties.[3] By moving beyond simple, flexible acid surrogates, medicinal chemists can leverage this sophisticated building block to solve complex ADME and potency challenges simultaneously. As drug discovery programs continue to tackle increasingly difficult biological targets, the rational application of such conformationally constrained bioisosteres will be an indispensable tool for designing the next generation of highly effective and safe therapeutics.
References
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
Glader, P., et al. (2017). Pharmacological properties of novel LTC4 synthase inhibitor. European Respiratory Journal, 50(suppl 61), PA4575. Available from: [Link]
Patsnap Synapse. (2024). What are LTC4S inhibitors and how do they work? Patsnap. Available from: [Link]
Devi, N. S., & Doble, M. (2012). Leukotriene c4 synthase: upcoming drug target for inflammation. Current Drug Targets, 13(8), 1107-1118. Available from: [Link]
AstraZeneca AB. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. WO2016177845A1.
Lid-Nilsson, B., et al. (2014). Structure and Inhibition of Mouse Leukotriene C4 Synthase. PLoS ONE, 9(5), e96763. Available from: [Link]
MDPI. (2024). Structure-Based Virtual Screening for ALOX5 Inhibitors: Combining Scaffold Hopping and Pharmacophore Approaches. International Journal of Molecular Sciences. Available from: [Link]
PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
Hutchinson, J. H., et al. (2019). Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. Journal of Medicinal Chemistry, 62(17), 7769-7787. Available from: [Link]
Royal Society of Chemistry. (2004). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry. Available from: [Link]
Costanzi, S., et al. (2015). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 58(20), 8146-8164. Available from: [Link]
Sakamoto, T., et al. (2016). Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. Bioorganic & Medicinal Chemistry, 24(13), 2956-2967. Available from: [Link]
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available from: [Link]
Burli, R. W., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(18), 7483-7497. Available from: [Link]
Gunanathan, C. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(12), 5007-5028. Available from: [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
Taylor & Francis. (n.d.). LTC4 synthase – Knowledge and References. Available from: [Link]
El-Damasy, D. A., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link]
Pellicciari, R., et al. (2004). (2S,1'S,2'R,3'R)-2-(2'-Carboxy-3'-hydroxymethylcyclopropyl) Glycine Is a Highly Potent Group 2 and 3 Metabotropic Glutamate Receptor Agonist with Oral Activity. Journal of Medicinal Chemistry, 47(2), 456-466. Available from: [Link]
Patsnap. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available from: [Link]
ResearchGate. (2023). The graphical representation of ADME-related molecule properties for medicinal chemists. Expert Opinion on Drug Discovery. Available from: [Link]
MDPI. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. Available from: [Link]
Preprints.org. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]
Delettré, J., et al. (1991). Structural comparison of a gem-dichlorodiarylcyclopropane antiestrogen and three of its derivatives. Acta Crystallographica Section B: Structural Science, 47(4), 511-521. Available from: [Link]
Metabolic Stability Profile of Methylcyclopropane Carboxylic Acid Derivatives
The following technical guide details the metabolic stability profile of methylcyclopropane carboxylic acid (MCA) derivatives. It is structured to provide actionable insights for medicinal chemists and DMPK scientists.[1...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the metabolic stability profile of methylcyclopropane carboxylic acid (MCA) derivatives. It is structured to provide actionable insights for medicinal chemists and DMPK scientists.[1]
Technical Guide for Drug Discovery & Development
Executive Summary
The 1-methylcyclopropane-1-carboxylic acid (MCA) moiety represents a high-value bioisostere in modern medicinal chemistry, frequently deployed to replace gem-dimethyl or tert-butyl groups.[1] Its utility stems from a unique combination of conformational rigidity, reduced lipophilicity (lowering LogD), and a distinct metabolic profile.[1]
While the cyclopropane ring is often viewed as a "metabolic blocker" due to its high C–H bond dissociation energy (BDE), the MCA moiety presents a dual metabolic interface:
Phase I (Oxidative): The cyclopropyl skeleton is generally robust against CYP450-mediated abstraction, though the pendant methyl group remains a potential, albeit sterically hindered, site for hydroxylation.[1]
Phase II (Conjugative): The carboxylic acid is a prime substrate for UDP-glucuronosyltransferases (UGTs).[1] The key safety differentiator for MCA derivatives is the steric bulk of the C1-methyl group, which significantly modulates the reactivity of the resulting acyl glucuronide (AG), often reducing the risk of covalent protein binding compared to linear analogs.
Chemical Rationale & Physicochemical Properties[2][3][4][5][6][7][8]
Bioisosterism and Conformation
The MCA moiety serves as a conformationally restricted isostere of the gem-dimethyl group.
Bond Angle Expansion: The internal bond angle of ~60° imparts significant strain (~27.5 kcal/mol), increasing the
-character of exocyclic bonds. This results in shorter, stronger C–C bonds and reduced metabolic lability compared to acyclic alkyl chains.[1]
Orthogonal Vector: The C1-methyl group is locked in a specific vector relative to the carbonyl, preventing the free rotation observed in isopropyl or tert-butyl groups. This pre-organization can enhance target affinity while shielding the carbonyl carbon.[1]
Metabolic Soft-Spot Analysis
Structural Feature
Metabolic Risk
Mechanistic Insight
Cyclopropane Ring (C2/C3)
Low
High C–H BDE (~106 kcal/mol) makes hydrogen abstraction by CYP450 difficult (Compound I).[1] Ring scission is rare unless activated by radical stabilization.[1]
C1-Methyl Group
Moderate
Primary C–H bonds are generally stable, but can undergo terminal hydroxylation (-oxidation) if the molecule binds in a specific orientation within the CYP active site.[1]
Carboxylic Acid
High
Primary site for Phase II conjugation (Glucuronidation).[1] Risk of forming reactive Acyl Glucuronides (AGs).[1]
Metabolic Pathways & Mechanisms[9][10][11]
Phase I: Oxidative Stability vs. Ring Scission
Unlike cyclobutanes or larger rings, the cyclopropane ring in MCA derivatives is remarkably resistant to oxidative opening.[1]
CYP-Mediated Hydroxylation: The primary metabolic route for the hydrocarbon skeleton is hydroxylation of the pendant methyl group to form a hydroxymethyl metabolite, which may further oxidize to a dicarboxylic acid.
Ring Scission: While theoretically possible via a radical clock mechanism (following H-abstraction), the high energy barrier usually favors simple hydroxylation over ring opening, unless a heteroatom or radical-stabilizing group is immediately adjacent to the ring carbons.[1]
Phase II: Acyl Glucuronidation (The Critical Liability)
For MCA derivatives, the formation of 1-O-acyl-β-D-glucuronides is the dominant clearance pathway.[1]
The Risk: Acyl glucuronides are potentially reactive electrophiles. They can undergo:
Hydrolysis: Back to parent acid (futile cycle).[1]
Intramolecular Rearrangement: Migration of the acyl group to C2, C3, or C4 of the glucuronic acid ring.[1] These isomers are reactive aldehydes capable of forming Schiff bases with protein lysine residues (haptenization/toxicity).[1]
The MCA Advantage: The C1-methyl group provides critical steric hindrance . Research indicates that
-substituted acyl glucuronides (like those of MCA) exhibit significantly slower rearrangement rates () compared to linear acetic acid derivatives.[1] This steric shielding protects the ester carbonyl from nucleophilic attack by the adjacent hydroxyl groups of the glucuronic acid.
Visualization of Metabolic Fate
The following diagram illustrates the competing pathways for an MCA derivative.
Figure 1: Metabolic fate of MCA derivatives.[1] Note the steric inhibition of Acyl Migration by the C1-methyl group.
Experimental Assessment Protocols
To validate the stability profile, a tiered assay strategy is required.[1]
Objective: Detect electrophilic ring-opening or reactive AG species.[1]
Reagents: Supplement HLM incubation with Glutathione (GSH) or a trapping peptide (e.g., KCN for hard electrophiles, GSH for soft).[1]
Analysis: Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid from GSH adducts) using High-Res Mass Spectrometry (HRMS).
Logic: Presence of +GSH adducts indicates ring opening or reactive ester displacement.[1]
Structural Decision Tree
Use this logic flow to optimize MCA derivatives during Lead Optimization.
Figure 2: Optimization workflow for MCA derivatives.
References
Wessjohann, L. A., et al. (2021).[1] "Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds." Chemical Reviews. [Link]
Talevi, A. (2016).[1] "Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for Linear Alkyl Substituents." CRC Press / Taylor & Francis. [Link]
Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. [Link]
Regan, S. L., et al. (2010).[1] "Acyl Glucuronides: The Good, the Bad, and the Ugly." Annual Reports in Medicinal Chemistry. [Link]
Shipkova, M., et al. (2003).[1] "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring. [Link]
literature review on (1S,2S)-2-methylcyclopropane-1-carboxylic acid synthesis
This guide details the synthesis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4), a critical chiral building block in the pharmaceutical industry.[1][2] It serves as the enantiomeric scaffold for the...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4), a critical chiral building block in the pharmaceutical industry.[1][2] It serves as the enantiomeric scaffold for the insomnia drug Tasimelteon (which utilizes the (1R,2R) isomer) and is a key structural motif in the anticancer agent Curacin A .
[1][2][3]
Executive Summary & Strategic Analysis
(1S,2S)-2-methylcyclopropane-1-carboxylic acid represents a "privileged scaffold" in medicinal chemistry due to the rigid stereochemical vector it provides to pharmacophores.[1][2] Its synthesis is defined by the challenge of controlling both diastereoselectivity (trans vs. cis) and enantioselectivity ((1S,2S) vs. (1R,2R)).[3][4]
The synthesis can be deconstructed into three primary disconnections. The choice depends heavily on whether the goal is bulk manufacturing (Route A) or high-precision asymmetric synthesis (Route B/C).
Figure 1: Retrosynthetic strategies for accessing the (1S,2S) isomer.
Route 1: Industrial Standard (Corey-Chaykovsky + Resolution)
This is the most robust method for multi-kilogram production.[1][2] It relies on the diastereoselective cyclopropanation of ethyl crotonate followed by classical resolution.
Step 1: Racemic Synthesis (Corey-Chaykovsky)
Mechanism: The sulfur ylide (dimethylsulfoxonium methylide) attacks the conjugated ester. The resulting betaine intermediate undergoes ring closure with expulsion of DMSO.
Reagents: Ethyl crotonate, Trimethylsulfoxonium iodide (TMSOI), NaH (or KOtBu), DMSO.[2]
Safety Critical: The reaction is exothermic. TMSOI/NaH in DMSO can be hazardous above 80°C if not controlled.[2]
Protocol Insight: Use isopropyl acetate for extraction to avoid the penetrating odor of the ethyl ester intermediate.[5]
Step 2: Classical Resolution
To isolate the (1S,2S) enantiomer from the racemic trans-acid, a chiral base is used.[2][6]
Resolving Agent:Quinine or (S)-(-)-1-Phenylethylamine .[1][2]
Process:
Dissolve racemic trans-acid (1.0 equiv) in hot ethanol/water (9:1).
Add Quinine (0.5 - 1.0 equiv).
Cool slowly to 4°C to induce crystallization.
Filter the salt.[2] The (1S,2S) acid typically forms the less soluble salt with Quinine (verify specific rotation:
Route 2: Biocatalytic Carbene Transfer (The Modern "Green" Route)
Recent advancements have enabled the direct asymmetric synthesis of the (1S,2S) isomer using engineered heme proteins (Myoglobin variants). This bypasses the need for resolution and hazardous diazo handling.
Mechanism & Protocol
This method utilizes an engineered Myoglobin (Mb) catalyst (e.g., Mb(H64V,V68A)) to transfer a carbene from Ethyl Diazoacetate (EDA) to Propylene (or a propylene surrogate like 1-butene followed by oxidation, though direct propylene activation is emerging).[1][2]
Figure 2: Biocatalytic cycle for asymmetric cyclopropanation.
Protocol (Based on Fasan et al. & Rochester Univ.[2] methods):
Biocatalyst Prep: E. coli cells expressing the Mb variant (OD600 ~20) are resuspended in M9-N buffer.[1][2]
Reaction: Add alkene (10 mM) and EDA (20 mM) under anaerobic conditions.
Time: Shake at room temperature for 12-16 hours.
Workup: Extract with ethyl acetate. The enzyme confers high diastereoselectivity (>98% trans) and enantioselectivity (>96% ee for (1S,2S)).
Key Reference: This approach was instrumental in the scalable synthesis of the Tasimelteon intermediate (using the complementary (1R,2R)-selective variant).
Safety: Avoids explosive diazo compounds but requires handling pyrophoric
.
Detailed Experimental Protocol (Recommended: Route 1 for Scale)
This protocol describes the synthesis of the racemic trans-acid followed by resolution, as it is the most accessible method for standard laboratories.
Part A: Cyclopropanation
Setup: Flame-dry a 1L 3-neck flask. Under Argon, add NaH (60% dispersion, 1.2 equiv) and wash with dry hexane.[2]
Ylide Formation: Add dry DMSO (500 mL). Add Trimethylsulfoxonium Iodide (1.2 equiv) in portions. Stir at RT until H2 evolution ceases (approx 1h). Solution becomes clear/yellow.[2]
Addition: Cool to 10°C. Add Ethyl Crotonate (1.0 equiv) dropwise over 30 mins.
Reaction: Warm to RT and stir for 3 hours. Then heat to 50°C for 1 hour to ensure completion.
Hydrolysis (In-situ): Add aqueous NaOH (2.5 equiv) directly to the DMSO mixture. Stir at 60°C for 2 hours.
Workup: Cool. Dilute with water.[2] Wash with MTBE (discard organic layer - removes impurities).[1][2] Acidify aqueous layer to pH 2 with conc. HCl. Extract with Isopropyl Acetate (3x).[1][2][5] Dry (
) and concentrate to yield crude racemic trans-acid.[1][2]
Part B: Resolution
Dissolve 10g of crude acid in 50 mL hot Ethanol.
Add 0.6 equiv of Quinine .[2] Heat to reflux until clear.
Add 5 mL hot water.
Allow to cool to RT, then refrigerate overnight.
Filter the white crystals.[2] Recrystallize once from EtOH/H2O for >99% ee.[2]
Liberate the free acid by partitioning the salt between 1N HCl and Et2O.
References
Scalable Process Development: Org. Process Res. Dev. 2007, 11, 4, 689–692.[2] Link (Detailed safety data on Corey-Chaykovsky scale-up).[1][2]
Biocatalytic Route (Tasimelteon context): J. Am. Chem. Soc.[2] 2018, 140, 16, 5354–5357.[2] Link (Describes Mb-catalyzed synthesis of both enantiomers).[1][2]
Asymmetric Simmons-Smith: J. Am. Chem. Soc. 1998, 120, 46, 11943–11952.[2] Link (Charette's method).[1][2]
Curacin A Synthesis: Tetrahedron Lett. 1996, 37, 44, 7903-7906.[2] (Establishes the use of the resolved acid in natural product synthesis).
role of (1S,2S)-2-methylcyclopropane-1-carboxylic acid in natural product biosynthesis
This guide provides an in-depth technical analysis of the biosynthetic and metabolic significance of the (1S,2S)-2-methylcyclopropane-1-carboxylic acid scaffold. While often encountered as a high-value chiral synthon in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the biosynthetic and metabolic significance of the (1S,2S)-2-methylcyclopropane-1-carboxylic acid scaffold. While often encountered as a high-value chiral synthon in pharmaceutical chemistry (e.g., for HCV protease inhibitors), its role in nature is defined by its presence as a critical structural motif within complex polyketides and as a specific degradation product of pyrethroids.
(1S,2S)-2-methylcyclopropane-1-carboxylic acid represents a privileged scaffold in chemical biology. Unlike the achiral cyclopropane fatty acids (CFAs) or the amino-acid derived 1-aminocyclopropane-1-carboxylic acid (ACC), this specific stereoisomer introduces both conformational rigidity and hydrophobic bulk in a vector-defined manner.
In natural product biosynthesis, this motif is rarely found as a free cytosolic intermediate. Instead, it is constructed in situ on carrier proteins (ACP) or polyketide chains to serve two primary functions:
Conformational Locking: It restricts the rotation of the carbon backbone, fixing the bioactive conformation of molecules like Ambruticin and Curacin A .
Metabolic Stability: The strained ring resists β-oxidation and enzymatic hydrolysis, prolonging the half-life of the natural product in the host or target environment.
Biosynthetic Machinery: Constructing the Ring
Nature employs two distinct, high-fidelity strategies to synthesize the 2-methylcyclopropane core. Understanding these mechanisms is crucial for bioengineering pathways to produce this moiety.
Mechanism A: The Cryptic Halogenation Strategy (The Curacin Pathway)
The most sophisticated route to this scaffold was elucidated in the biosynthesis of Curacin A (from the cyanobacterium Moorea producens). This pathway does not use a direct carbene transfer but relies on a "cryptic" chlorination event that leaves no halogen in the final product.[1]
Halogenation: A non-heme iron halogenase (Hal) chlorinates the unactivated methyl group of an HMG-ACP intermediate.[2]
Dehydration: A dehydratase (ECH1) forms a double bond, creating a vinyl chloride-like intermediate.
Decarboxylative Cyclization: An enoyl reductase (ER) domain catalyzes a nucleophilic attack of the backbone carbon onto the chlorinated carbon, ejecting the chloride ion and closing the cyclopropane ring.
This mechanism is highly stereoselective, yielding the specific configuration required for biological activity.
Mechanism B: SAM-Dependent Carbocation Rearrangement (The Ambruticin Pathway)
In the biosynthesis of Ambruticin , the cyclopropane ring (specifically a divinylcyclopropane system) is generated via a cation-initiated cascade.
Precursor: A polyketide intermediate with specific methylation.[2]
Mechanism: S-adenosylmethionine (SAM) alkylates a double bond, generating a carbocation. Instead of quenching with water, the intermediate undergoes proton loss and internal rearrangement to collapse into the cyclopropane ring. This is analogous to the formation of cyclopropane fatty acids (CFAs) by CFA synthase but occurs on a complex PKS assembly line.
Diagram: Cryptic Halogenation vs. SAM Alkylation
The following diagram contrasts the two primary biosynthetic routes to the cyclopropane scaffold.
Caption: Comparison of the cryptic chlorination pathway (Curacin A) and SAM-dependent alkylation (Ambruticin) for cyclopropane ring formation.
Metabolic Context: Degradation & Toxicology
While nature builds this ring carefully, it also disassembles it. (1S,2S)-2-methylcyclopropane-1-carboxylic acid appears as a stable terminal metabolite in the biodegradation of synthetic pyrethroids (e.g., Cyhalothrin, Cyfluthrin).
Pathway: Pyrethroid ester hydrolysis → Oxidative cleavage of the vinyl group → Formation of 2-methylcyclopropane-1-carboxylic acid derivatives.
Significance: The detection of this acid in environmental samples serves as a biomarker for pyrethroid contamination. Its stability demonstrates the resistance of the trans-methylcyclopropane motif to standard β-oxidation, a property exploited in drug design to prevent metabolic clearance.
Quantitative Analysis: Structural Parameters
The biological efficacy of this moiety depends heavily on its physicochemical properties compared to acyclic bioisosteres (like isoleucine or valine).
Parameter
(1S,2S)-2-Methylcyclopropane-1-Carboxylate
Acyclic Analog (Isoleucine/Valine)
Impact on Bioactivity
Bond Angle
60° (Strained)
~109.5° (Tetrahedral)
Locks receptor-bound conformation.
C-C Bond Length
1.51 Å
1.54 Å
Increases electron density (pseudo-double bond character).
Lipophilicity (LogP)
~0.7
~ -1.7 (Zwitterion)
Enhances membrane permeability.
Metabolic Stability
High (Resists P450 oxidation)
Low (Susceptible to hydroxylation)
Prolongs half-life (t1/2).
pKa (Acid)
~4.8
~2.3 (Alpha-carboxyl)
Modulates electrostatic interactions in active sites.
Experimental Protocols
To study the enzymes responsible for creating this motif (e.g., CurA Halogenase or Ambruticin PKS modules), the following workflow is recommended.
Protocol: In Vitro Reconstitution of Cyclopropane Formation (Cryptic Halogenation)
Objective: Validate the formation of the cyclopropane ring from an HMG-ACP precursor using CurA, CurE, and CurF.
Substrate Preparation:
Synthesize HMG-CoA .
Load HMG onto the specific Acyl Carrier Protein (ACP) using a phosphopantetheinyl transferase (Sfp) to generate HMG-ACP .
Enzyme Incubation (Step 1 - Chlorination):
Mix: 50 µM HMG-ACP, 5 µM CurA (Halogenase), 1 mM α-Ketoglutarate, 100 µM Fe(NH4)2(SO4)2, 2 mM Ascorbate.
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.
Incubate: 30 min at 30°C.
Reaction: Chlorination of the methyl group.
Enzyme Incubation (Step 2 - Ring Closure):
Add: 5 µM CurE (Dehydratase) and 5 µM CurF (ER/Cyclase).
Add Cofactor: 1 mM NADPH.
Incubate: 60 min at 30°C.
Analysis:
Quench with 1% Formic Acid.
Analyze via LC-HRMS (High-Resolution Mass Spectrometry).
Target Mass: Look for the mass shift corresponding to dehydration (-18 Da) and dechlorination (-36 Da) relative to the chlorinated intermediate, resulting in the net loss of water and formation of the cyclopropane ring.
Validation: Compare retention time with a synthetic (1S,2S)-2-methylcyclopropane-ACP standard.
Future Perspectives in Drug Development
The (1S,2S)-2-methylcyclopropane-1-carboxylic acid moiety is increasingly utilized as a bioisostere for double bonds in peptidomimetics.
Design Strategy: Replace a cis- or trans-alkene in a peptide inhibitor with the cyclopropane ring.
Benefit: This "freezes" the bioactive conformation without the entropic penalty of binding, often resulting in 10-100x increases in potency (as seen in Belactosin derivatives and HCV protease inhibitors).
References
Biosynthesis of Cyclopropane in Natural Products. Natural Product Reports. (2021). Link
Cryptic Halogenation Reactions in Natural Product Biosynthesis. Chemical Reviews. (2021). Link
Enantioselective Total Synthesis of the Putative Biosynthetic Intermediate Ambruticin J. Chemistry - A European Journal. (2021). Link
Structure and Function of Cur Hal: A Cryptic Halogenase in Curacin A Biosynthesis. PNAS. (2010). Link
Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Journal of Xenobiotics. (2025). Link
(1S,2S)-2-Methylcyclopropane-1-carboxylic Acid Compound Summary. PubChem. Link
The synthesis of (1S,2S)-2-methylcyclopropane-1-carboxylic acid represents a critical challenge in asymmetric catalysis. While its enantiomer, the (1R,2R) acid, is the key building block for the melatonin receptor agonist Tasimelteon (Hetlioz®), the (1S,2S) isomer is essential for Structure-Activity Relationship (SAR) profiling and the development of stereocomplementary pyrethroid analogs.
The Challenge:
Regiocontrol: Preventing diazo-dimerization (formation of fumarates/maleates).
Diastereocontrol: Favoring the trans (thermodynamic) product over the cis (kinetic) product.
Enantiocontrol: Selecting the specific (1S, 2S) enantiomer from the trans racemate.
Handling: Propylene is a gas (bp -47.6 °C), requiring specific cryogenic or pressurized handling protocols.
This Application Note details two validated protocols:
Protocol A: Direct Asymmetric Cyclopropanation (Transition Metal Catalysis) – Best for high-throughput screening and direct access.
Protocol B: Enzymatic Kinetic Resolution – Best for scale-up, cost-efficiency, and "Green Chemistry" compliance.
This method utilizes the decomposition of ethyl diazoacetate (EDA) in the presence of propylene, catalyzed by chiral dirhodium(II) complexes. The use of Rh₂(5S-MEPY)₄ (Doyle’s catalyst) is recommended to induce the (1S, 2S) configuration.
Reaction Mechanism & Logic
The reaction proceeds via a metal-carbene intermediate. The chiral ligands on the Rhodium cage block specific trajectories of the incoming olefin (propylene), enforcing stereoselectivity.
Figure 1: Mechanism of Rh(II)-catalyzed asymmetric cyclopropanation.
Diazo Source: Ethyl diazoacetate (EDA) (15% wt solution in Toluene or DCM). Commercially available or synthesized via glycine ethyl ester hydrochloride.
Olefin: Propylene gas (99%+ purity).
Solvent: Dichloromethane (DCM), anhydrous.
Experimental Procedure
Step 1: Propylene Condensation
Equip a 250 mL 3-neck round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a rubber septum.
Flush the system with Argon for 10 minutes.
Add anhydrous DCM (50 mL) and cool the flask to -78 °C (dry ice/acetone bath).
Slowly bubble Propylene gas into the solvent until the volume increases by approx. 10-15 mL (ensuring large excess, ~10-20 equiv relative to diazo).
Step 2: Catalyst Addition
Dissolve Rh₂(5S-MEPY)₄ (1.0 mol%) in a minimal amount of DCM.
Add the catalyst solution to the cold propylene/DCM mixture via syringe.
Step 3: Controlled Diazo Addition (Critical)
Using a syringe pump, add the solution of Ethyl Diazoacetate (10 mmol in 20 mL DCM) extremely slowly over 10–12 hours.
Reasoning: Low instantaneous concentration of diazo prevents carbene-carbene dimerization (formation of diethyl fumarate/maleate) and favors reaction with the olefin.
Maintain the bath temperature between -30 °C and -10 °C during addition. (Propylene refluxes at -47 °C; a slightly pressurized vessel or efficient condenser is needed if running warmer).
Step 4: Work-up
Allow the reaction to warm to room temperature (excess propylene will off-gas; vent into a fume hood).
Concentrate the solvent under reduced pressure.
Purification: Flash chromatography (Hexanes/EtOAc 95:5) to separate the trans-(1S,2S) ester from the cis isomer and any dimers.
Step 5: Hydrolysis to Acid
Dissolve the purified ester in THF/MeOH/H₂O (3:1:1).
Add LiOH (2.0 equiv) and stir at ambient temperature for 4 hours.
Acidify with 1M HCl to pH 2.
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
For laboratories without access to expensive chiral catalysts or high-pressure gas handling, enzymatic resolution is the superior choice. It relies on the selectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to hydrolyze only one enantiomer of a racemic ester.
Workflow Logic
Figure 2: Workflow for the enzymatic kinetic resolution of the racemic ester.
Experimental Procedure
Pre-requisite: Synthesize racemic ethyl 2-methylcyclopropanecarboxylate using Rh₂(OAc)₄ (achiral) following the setup in Protocol A, or purchase the racemate.
Step 1: Buffer Preparation
Prepare 0.1 M Potassium Phosphate buffer (pH 7.2). Add 5% (v/v) Acetone or DMSO as a co-solvent to improve substrate solubility.
Step 2: Enzymatic Hydrolysis
Suspend racemic ethyl 2-methylcyclopropanecarboxylate (1.0 g) in the Buffer/Co-solvent mixture (50 mL).
Monitoring: Monitor the reaction by GC or HPLC. The reaction must be stopped exactly at 50% conversion .
Note: CAL-B typically shows preference for the (S)-enantiomer in hydrolysis of small cyclic esters, but this must be verified by chiral GC. If the enzyme hydrolyzes the (R)-ester, the desired (S)-product will remain as the ester (which can be chemically hydrolyzed later). Literature suggests PLE (Pig Liver Esterase) hydrolyzes the (1R,2R) ester, leaving the (1S,2S) ester intact.
Step 3: Separation
Filter off the immobilized enzyme (can be reused).
Adjust pH to 8.0 with dilute NaOH.
Extract the unreacted ester with MTBE (Methyl tert-butyl ether).
Fraction A (Organic): Contains the unreacted enantiomer (Ester).
Acidify the aqueous phase to pH 2.0 with HCl.
Extract the acid with EtOAc.
Fraction B (Aqueous->Organic): Contains the hydrolyzed enantiomer (Acid).
Step 4: Stereochemical Verification
Analyze both fractions. If using PLE, the desired (1S,2S) moiety is typically found in the unreacted ester fraction. If using CAL-B, screening is required to confirm preference.
Quality Control & Analytical Data
Data Summary Table
Parameter
Protocol A (Rh-Catalysis)
Protocol B (Enzymatic)
Primary Selectivity
Enantioselective Formation
Kinetic Resolution
Yield (Theoretical)
100% (max)
50% (max per pass)
Typical ee%
85 - 94%
> 98% (highly specific)
Diastereomeric Ratio (dr)
> 20:1 (trans:cis)
Dependent on starting material
Scalability
Moderate (Gas handling limits)
High (Batch reactors)
Analytical Methods:
Chiral GC:
Column: Cyclodex-B or Astec CHIRALDEX G-TA.
Conditions: 100 °C isothermal, He carrier.
Retention times: Distinct peaks for (1S,2S) and (1R,2R) esters.
Optical Rotation:
(1S,2S)-2-methylcyclopropane-1-carboxylic acid is typically (+) in CHCl₃.
Compare with literature value:
(c=1, CHCl₃).
Safety & Handling (Critical)
Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic. Never distill pure EDA. Handle in a fume hood behind a blast shield. Avoid contact with metals (except the catalyst) to prevent uncontrolled decomposition.
Propylene: Extremely flammable gas. Forms explosive mixtures with air. Use spark-proof equipment and proper grounding.
Rhodium Catalysts: Expensive and sensitive to oxidation. Store under Argon.
Doyle, M. P., et al. "Enantioselective syntheses of cyclopropane derivatives with chiral dirhodium(II) carboxamidates." Journal of the American Chemical Society, 1993, 115(21), 9968–9978.
Fasan, R. "Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts." Journal of the American Chemical Society, 2016.
Protocols for Stereoselective Simmons-Smith Cyclopropanation: Achieving (1S,2S) Isomers
An Application Guide for Researchers This guide provides an in-depth exploration of the Simmons-Smith cyclopropanation reaction, with a specific focus on advanced protocols for the synthesis of enantiomerically pure (1S,...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
This guide provides an in-depth exploration of the Simmons-Smith cyclopropanation reaction, with a specific focus on advanced protocols for the synthesis of enantiomerically pure (1S,2S)-substituted cyclopropanes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles of stereocontrol, offering both substrate-directed and reagent-controlled methodologies.
The cyclopropane motif is a highly valuable structural unit in medicinal chemistry and natural product synthesis, prized for its unique conformational and electronic properties.[1][2] The Simmons-Smith reaction stands as a cornerstone method for its construction, offering a reliable, stereospecific conversion of alkenes to cyclopropanes.[3][4] The reaction's high functional group tolerance and the development of asymmetric variants make it an indispensable tool for creating complex, chiral molecules.[1][3][5]
This document details two primary strategies for achieving the target (1S,2S) stereochemistry: a substrate-controlled diastereoselective approach leveraging a chiral allylic alcohol, and a reagent-controlled enantioselective approach using a chiral ligand with a prochiral substrate.
Part 1: Mechanistic Foundations of Stereocontrol
The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which delivers a methylene group to an alkene.[6][7] The reaction is a concerted, stereospecific syn-addition, meaning the relative stereochemistry of the substituents on the alkene is preserved in the cyclopropane product.[6][8] To synthesize a trans-1,2-disubstituted cyclopropane, such as a (1S,2S) isomer, one must begin with an (E)-configured alkene.
The Hydroxyl Directing Effect: The Key to Diastereoselectivity
For allylic alcohols, the Simmons-Smith reaction exhibits a powerful element of stereocontrol. The Lewis acidic zinc center of the carbenoid coordinates to the Lewis basic hydroxyl oxygen of the substrate.[4][8] This chelation event positions the reagent for an intramolecular delivery of the methylene group to the syn-face of the double bond relative to the hydroxyl group.[4][9][10] This directing effect not only accelerates the reaction compared to unfunctionalized alkenes but also dictates the diastereoselectivity, often with exceptional fidelity.[10][11][12]
Achieving Enantioselectivity: Substrate vs. Reagent Control
To control the absolute stereochemistry (enantioselectivity), two primary strategies are employed:
Substrate Control: This method relies on an existing stereocenter within the starting material. By starting with an enantiomerically pure allylic alcohol, the inherent facial bias of the molecule, combined with the syn-directing effect of the hydroxyl group, guides the cyclopropanation to produce a specific diastereomer, and therefore, a specific enantiomer of the product.[2][11]
Reagent Control: This more versatile approach uses a chiral ligand to modify the zinc carbenoid, creating a chiral reactive species. This chiral reagent then interacts with a prochiral alkene (such as an achiral allylic alcohol) to induce facial selectivity, leading to the formation of one enantiomer of the product over the other.[13] The most prominent example is the Charette asymmetric cyclopropanation, which employs chiral dioxaborolane ligands to achieve high enantiomeric excess (>90% ee).[14][15][16]
Below is a diagram illustrating the fundamental mechanism of hydroxyl-directed Simmons-Smith cyclopropanation.
Part 2: Protocols for (1S,2S) Cyclopropane Synthesis
Here we present two robust protocols for synthesizing (1S,2S)-disubstituted cyclopropyl methanols. Protocol A utilizes substrate control, while Protocol B demonstrates reagent control.
This protocol leverages the inherent chirality of an enantiopure allylic alcohol to direct the formation of the desired (1S,2S) product. The key is selecting the correct enantiomer of the starting material. To obtain a (1S,2S) cyclopropane from an (E)-alkene, the allylic alcohol substrate must possess (R)-stereochemistry at the carbinol center.
Target Reaction: Cyclopropanation of (R,E)-hex-4-en-3-ol to yield ((1S,2S)-2-ethyl-3-methylcyclopropyl)methanol.
Materials:
(R,E)-hex-4-en-3-ol
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
Diiodomethane (CH₂I₂), purified
Dichloromethane (CH₂Cl₂), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Step-by-Step Procedure:
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add anhydrous dichloromethane (0.5 M relative to the alcohol).
Cooling: Cool the flask to 0 °C using an ice-water bath.
Substrate Addition: Add (R,E)-hex-4-en-3-ol (1.0 equiv) to the solvent.
Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 1.1 equiv) dropwise via syringe. Gas evolution (ethane) will be observed. Stir the resulting solution at 0 °C for 20-30 minutes.
Carbenoid Formation: Add diiodomethane (1.5 equiv) dropwise to the reaction mixture at 0 °C. The solution may become cloudy.
Reaction Progress: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure ((1S,2S)-2-ethyl-3-methylcyclopropyl)methanol.[17]
This protocol uses an achiral allylic alcohol and a stoichiometric chiral dioxaborolane ligand to induce enantioselectivity, providing excellent yields and high enantiomeric excess (ee).[14][15] This method is particularly powerful as it does not require a covalent chiral auxiliary.[15]
Target Reaction: Enantioselective cyclopropanation of cinnamyl alcohol to yield (1S,2S)-2-phenylcyclopropyl)methanol.
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral dioxaborolane ligand (1.1 equiv).
Reagent Premixing: Add anhydrous THF and cool the solution to -20 °C. Add diethylzinc (1.1 equiv) dropwise and stir for 15 minutes. Add diiodomethane (1.1 equiv) and stir for another 15 minutes.
Substrate Addition: Add a solution of cinnamyl alcohol (1.0 equiv) in anhydrous THF dropwise to the premixed reagent solution at -20 °C.
Reaction Progress: Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
Extraction and Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography to yield the (1S,2S) product. The chiral ligand can often be recovered from the aqueous layer.[15][17]
Part 3: Data and Workflow Visualization
Comparative Data for Enantioselective Cyclopropanation
The following table summarizes typical results for the reagent-controlled cyclopropanation of various allylic alcohols using a chiral dioxaborolane ligand, demonstrating the method's effectiveness.
The following diagram outlines the general workflow for a reagent-controlled asymmetric Simmons-Smith cyclopropanation.
Caption: Fig. 2: Workflow for Reagent-Controlled Protocol.
Part 4: Expert Insights and Trustworthiness
Causality of Reagent Choice: The Furukawa modification (Et₂Zn and CH₂I₂) is generally preferred over the classic Zn-Cu couple for asymmetric synthesis.[1][8] This is because the homogeneous nature of the diethylzinc reagent leads to more reproducible results and often higher reactivity, especially with chiral ligands that require a well-defined metal complex.[12]
Solvent Effects: The choice of solvent is critical. Non-coordinating, non-basic solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are optimal as they do not compete with the substrate's hydroxyl group or the chiral ligand for coordination to the zinc center, thus preserving the integrity of the stereodirecting complex.[1]
Temperature Control: Low initial temperatures (-20 °C to 0 °C) are crucial for maximizing enantioselectivity.[17] This is because the transition states leading to the major and minor enantiomers are often close in energy. Lowering the temperature amplifies this small energy difference, leading to a higher ratio of the desired product according to the Eyring equation.
Self-Validating Protocols: The protocols described are designed to be self-validating. The high degree of stereospecificity means that analysis of the product's relative stereochemistry (e.g., by ¹H NMR coupling constants) confirms the stereochemistry of the starting alkene. Enantiomeric excess should be determined by a reliable method, such as chiral HPLC or GC, to validate the effectiveness of the asymmetric induction.
By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in these protocols, researchers can reliably access highly valuable (1S,2S)-substituted cyclopropanes for a wide range of applications in chemical synthesis and drug discovery.
References
Zahoor, A. F., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 28(16), 6033. [Link]
ResearchGate. (2023). (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
Liu, T., et al. (2011). Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. PubMed, J Org Chem, 76(12), 4951-62. [Link]
Lévesque, É., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Chemistry Portal. [Link]
Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. (n.d.). [Link]
ResearchGate. (n.d.). A catalytic enantioselective reaction using a C2-symmetric disulfonamide as a chiral ligand: Simmons-Smith cyclopropanation of allylic alcohols by the Et2Zn-CH2I2-disulfonamide system. [Link]
Charette, A. B., et al. (2005). Diastereoselective zinco-cyclopropanation of chiral allylic alcohols with gem-dizinc carbenoids. PubMed, J Am Chem Soc, 127(38), 13138-9. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity (1S,2S)-2-Methylcyclopropane-1-Carboxylic AcidSubtitle: A Versatile Chiral Scaffold for Conformationally Restricted Peptidomimetics and Next-Generation Therapeutics
Executive Summary
(1S,2S)-2-Methylcyclopropane-1-carboxylic acid (CAS 14590-52-4) is a privileged chiral building block increasingly utilized in modern drug discovery. Unlike simple alkyl chains, this cyclopropyl moiety offers conformational rigidity , defined vectors for substituents, and improved metabolic stability against CYP450-mediated oxidation.
This guide details the technical specifications, synthetic utility, and validated protocols for deploying this scaffold in the synthesis of:
HCV Protease Inhibitors (as a P1/P2 linker).
GABA-AT Inactivators (via conversion to conformationally restricted amino acids).
NK Receptor Antagonists .
Technical Specifications & Structural Logic
Chemical Identity
Property
Specification
IUPAC Name
(1S,2S)-2-methylcyclopropane-1-carboxylic acid
CAS Number
14590-52-4
Molecular Formula
C₅H₈O₂
Molecular Weight
100.12 g/mol
Stereochemistry
trans-(1S,2S); >98% ee (Enantiomeric Excess)
Appearance
Colorless to pale yellow liquid or low-melting solid
Boiling Point
94–95 °C at 26 mmHg
Density
~1.06 g/mL
The "Magic Methyl" & Cyclopropyl Effect
In medicinal chemistry, replacing an isopropyl or ethyl group with a (1S,2S)-2-methylcyclopropyl group often yields superior pharmacokinetics:
Conformational Locking: The rigid ring restricts the rotation of the carboxylic acid (or derived amide), reducing the entropic penalty of binding to a target protein.
Metabolic Blocking: The methyl group at the C2 position sterically hinders the approach of CYP450 enzymes, protecting the cyclopropane ring from oxidative opening—a common liability of unsubstituted cyclopropanes.
Vector Control: The (1S,2S) configuration projects substituents at precise angles (approx. 60° bond angle), often critical for fitting into tight hydrophobic pockets (e.g., GPCR allosteric sites).
Synthetic Pathways & Sourcing
The synthesis of high-purity (1S,2S)-2-methylcyclopropane-1-carboxylic acid is non-trivial due to the need for strict diastereocontrol (trans vs. cis) and enantiocontrol ((1S,2S) vs. (1R,2R)).
Primary Synthetic Routes
Asymmetric Cyclopropanation (Catalytic):
Reagents: Crotonate esters + Diazoacetates.
Catalyst: Chiral Dirhodium (Rh₂(S-DOSP)₄) or Copper-Bisoxazoline complexes.
Mechanism:[1][2][3] The metal carbene adds to the alkene face selectively.
Dissolution: Dissolve 1.0 mmol (100 mg) of the carboxylic acid in 3 mL of anhydrous DMF under N₂ atmosphere.
Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at 0°C for 15 minutes to form the activated ester.
Coupling: Add the Amine Partner (1.1 mmol). Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
Monitoring: Monitor by LC-MS. The cyclopropane ring is stable, but watch for potential epimerization if the amine partner is highly basic or chiral (though the cyclopropane stereocenters are generally robust).
Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.
Why this works: HATU provides rapid activation without racemizing the chiral centers on the cyclopropane ring, which can be sensitive to harsh acid chloride formation conditions.
Protocol C: Curtius Rearrangement (Synthesis of the Amine)
Crucial for converting the acid into (1S,2S)-2-methylcyclopropylamine , a precursor for urea/carbamate drugs.
Reagents:
(1S,2S)-Acid (1.0 equiv)
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
Triethylamine (TEA) (1.2 equiv)
tert-Butanol (excess, as solvent/reactant)
Step-by-Step:
Setup: Dissolve 1.0 mmol of acid in 5 mL of anhydrous t-BuOH.
Azide Formation: Add TEA (1.2 mmol) and DPPA (1.1 mmol).
Rearrangement: Heat the mixture to reflux (85°C) for 6–12 hours.
Mechanism:[1][2][3] The acid converts to the acyl azide
isocyanate (via loss of N₂) trapped by t-BuOH to form the Boc-protected amine.
Isolation: Concentrate the solvent. Dissolve residue in EtOAc, wash with 5% citric acid and brine.
Deprotection (Optional): To get the free amine salt, treat the Boc-intermediate with 4N HCl in Dioxane for 1 hour at RT.
The following diagram illustrates how this building block serves as a divergent node in synthesis.
Caption: Figure 2. Divergent synthesis: The acid converts to Amides (Linkers), Amines (Isosteres), or Alcohols.
Troubleshooting & Storage
Epimerization Risk: While trans-cyclopropanes are thermodynamically more stable than cis, avoid prolonged exposure to strong bases (e.g., NaH, LDA) at high temperatures, which could deprotonate the
-carbon.
Volatility: The free acid has a relatively low molecular weight. When concentrating solutions on a rotovap, do not go below 20 mbar at 40°C to prevent loss of material.
Storage: Store at 2–8°C under Argon. The compound is stable for >1 year if kept dry.
References
Charette, A. B., et al. "Catalytic Asymmetric Cyclopropanation." Chemical Reviews, 2003. Link
Wernic, D., et al. "Enzymatic resolution of cyclopropane carboxylates." Journal of Organic Chemistry, 1989. Link
Talele, T. T. "The 'Cyclopropyl Fragment' in Drug Discovery." Journal of Medicinal Chemistry, 2016. Link
Gagnon, A., et al. "Synthesis of (1S,2S)-2-methylcyclopropylamine via Curtius Rearrangement." Organic Letters, 2010. Link
PubChem Compound Summary. "(1S,2S)-2-methylcyclopropane-1-carboxylic acid (CID 6995699)." National Center for Biotechnology Information. Link
Application Note: Peptide Coupling Strategies for (1S,2S)-2-Methylcyclopropane-1-Carboxylic Acid
Executive Summary (1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4) is a critical chiral building block in the synthesis of conformationally restricted peptidomimetics and antiviral therapeutics (e.g., NS3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4) is a critical chiral building block in the synthesis of conformationally restricted peptidomimetics and antiviral therapeutics (e.g., NS3/4A protease inhibitors). Its rigid cyclopropane core and the steric bulk of the C2-methyl group present unique challenges for amide coupling. Improper activation can lead to epimerization at the C1 position or low yields due to steric hindrance.
This guide provides three validated protocols for coupling this specific acid, prioritizing stereochemical retention and yield. We recommend T3P (Propylphosphonic anhydride) as the primary reagent for process chemistry due to its low epimerization profile, while HATU remains the choice for high-throughput discovery.
Mechanistic Challenges & Strategy
The Steric-Electronic Conflict
The cyclopropane ring imposes significant ring strain (~27.5 kcal/mol). The (1S,2S) configuration places the methyl and carboxylic acid groups in a trans relationship. While thermodynamically more stable than the cis isomer, the C1-proton is sufficiently acidic that strong activation (e.g., via acid chlorides or over-basic conditions) can facilitate deprotonation-reprotonation, leading to epimerization and loss of optical purity.
Reagent Selection Logic
Standard Carbodiimides (EDC/DCC): Often insufficient due to slow kinetics with the hindered C2-methyl group, leading to extensive racemization via oxazolone pathways.
Uronium Salts (HATU/HBTU): Extremely fast, but the basic conditions (DIPEA) required can risk epimerization if not strictly controlled.
Phosphonic Anhydrides (T3P): The preferred reagent. It operates in a cyclic transition state that minimizes free oxazolone formation and allows for coupling in lower-dielectric solvents (EtOAc), which further suppresses epimerization.
Decision Matrix
The following workflow illustrates the selection process based on the amine partner's nucleophilicity and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate properties and scale.
Comparative Data Analysis
Feature
T3P (Propylphosphonic anhydride)
HATU
Ghosez's Reagent
Mechanism
Cyclic anhydride activation
Uronium/Guanidinium active ester
Neutral Acid Chloride formation
Epimerization Risk
Lowest (<1% typically)
Moderate (Base dependent)
Low (Neutral conditions)
Steric Tolerance
High
Very High
Highest
Byproducts
Water-soluble (Easy workup)
Tetramethylurea (difficult removal)
Chlorinated byproducts
Atom Economy
Low (50% wt/wt solution)
Low
Moderate
Recommended Use
Primary Recommendation
Small-scale screening
Weak nucleophiles
Experimental Protocols
Protocol A: High-Fidelity Coupling via T3P (Recommended)
Best for: Scalable synthesis, strict enantiomeric requirements, and ease of purification.
Acid Chloride Formation: Dissolve the (1S,2S)-acid in DCM at 0 °C. Add Ghosez's reagent dropwise.
Stir: Stir at RT for 1–2 hours.
Mechanism:[1][2] This generates the acid chloride neutrally, avoiding the harsh HCl gas associated with thionyl chloride/oxalyl chloride [2].
Coupling: In a separate vessel, dissolve the difficult amine with a scavenger base (e.g., polymer-supported amine or dry pyridine).
Combine: Add the freshly prepared acid chloride solution to the amine solution.
Reaction: Stir 2–12 hours.
Quality Control & Validation
To ensure the (1S,2S) stereocenter has not epimerized to the (1R,2S) or (1S,2R) forms (cis-isomers) or racemized:
1H NMR: The coupling constants (
) for the cyclopropane protons differ significantly between cis and trans isomers.
Trans (Target):
is typically smaller (4–6 Hz).
Cis (Impurity):
is typically larger (8–10 Hz).
Chiral HPLC:
Column: Chiralpak IC or AD-H are widely successful for cyclopropane derivatives.
Mobile Phase: Hexane/IPA or Hexane/EtOH gradients.
References
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051.
[Link]
Ghosez, L. , et al. (1979).[3][4] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180.
[Link]
Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
[Link]
incorporation of (1S,2S)-2-methylcyclopropane-1-carboxylic acid into amino acid analogs
Application Note: Incorporation of (1S,2S)-2-Methylcyclopropane-1-Carboxylic Acid into Amino Acid Analogs Introduction: The Cyclopropane Constraint in Drug Design (1S,2S)-2-methylcyclopropane-1-carboxylic acid is a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Incorporation of (1S,2S)-2-Methylcyclopropane-1-Carboxylic Acid into Amino Acid Analogs
Introduction: The Cyclopropane Constraint in Drug Design
(1S,2S)-2-methylcyclopropane-1-carboxylic acid is a high-value chiral scaffold used to introduce conformational restrictions into peptide backbones. In medicinal chemistry, this moiety serves two primary functions:
Bioisosteric Replacement: It acts as a rigidified mimic of aliphatic amino acid side chains (specifically Isoleucine and Valine), locking the
and torsion angles to probe receptor selectivity.
Metabolic Stability: When incorporated as an N-terminal cap or converted into a
-amino acid, the cyclopropane ring prevents enzymatic degradation by proteases that typically recognize flexible aliphatic chains.
This guide details the protocols for incorporating this moiety into amino acid analogs, specifically focusing on N-terminal capping (Peptidomimetics) and Homologation to
-Amino Acids .
Strategic Analysis: Chemical Challenges & Solutions
Challenge
Mechanistic Cause
Solution
Steric Hindrance
The vicinal methyl group at C2 creates significant steric bulk, hindering nucleophilic attack at the C1-carbonyl.
Use high-activity coupling reagents (HATU/HOAt) and extended reaction times.
Epimerization
Activation of the carbonyl can increase acidity at the -carbon, risking inversion of the (1S) center.
Avoid strong bases during activation; use Collidine or DIPEA with pre-activation at 0°C.
Regioselectivity
In ring-opening or rearrangement reactions, the cyclopropane ring strain can lead to side products.
Maintain mild temperatures; avoid strong Lewis acids that trigger ring opening.
This protocol describes the direct coupling of (1S,2S)-2-methylcyclopropane-1-carboxylic acid to the N-terminus of a resin-bound peptide. This creates a metabolically stable "capped" analog.
Swell the resin-bound peptide (with free N-terminal amine) in DMF for 20 minutes.
Checkpoint: Perform a Chloranil test to confirm the presence of free secondary amines (if Proline is N-terminal) or Kaiser test for primary amines.
Activation Cocktail (Pre-mix):
In a dry vial, dissolve (1S,2S)-2-methylcyclopropane-1-carboxylic acid (4 eq relative to resin loading) in minimum DMF.
Add HATU (3.9 eq) and HOAt (4 eq).
Add DIPEA (8 eq).
Critical Step: Stir for exactly 2 minutes. The color should turn yellow/orange. Do not exceed 5 minutes to prevent racemization of the activated ester.
Coupling Reaction:
Add the activated cocktail to the drained resin.
Agitate (shake, do not stir with magnetic bar) for 4 hours at room temperature.
Note: Standard peptide couplings take 45-60 mins. The steric bulk of the C2-methyl group requires extended time.
Validation & Cleavage:
Wash resin 3x with DMF, 3x with DCM.
Perform Kaiser test. If positive (blue), repeat coupling with fresh reagents.
Cleave peptide using standard TFA/TIS/Water (95:2.5:2.5) cocktail.
Protocol B: Synthesis of
-Amino Acid Analog (Arndt-Eistert Homologation)
To incorporate the scaffold into the peptide backbone (rather than just a cap), the acid must be converted into a
-amino acid ((1S,2S)-2-methylcyclopropyl-3-aminopropanoic acid). This allows it to be used as a building block in foldamers.[1]
Workflow Diagram (Graphviz):
Caption: Conversion of the chiral acid to a beta-amino acid via Arndt-Eistert homologation.
Detailed Methodology:
Formation of Mixed Anhydride:
Dissolve (1S,2S)-2-methylcyclopropane-1-carboxylic acid (10 mmol) in anhydrous THF under Nitrogen.
Cool to -15°C. Add Triethylamine (1.1 eq) followed by Ethyl chloroformate (1.1 eq) dropwise.
Stir for 30 mins. A white precipitate (Et3N·HCl) will form.
Diazoketone Synthesis:
Filter the mixture rapidly under inert atmosphere to remove salts.
Add the filtrate to a solution of Diazomethane (approx. 2.5 eq, in Et2O) at 0°C. Safety Warning: Diazomethane is explosive and toxic. Use blast shields and polished glassware.
Stir for 3 hours, allowing to warm to RT.
Evaporate solvent carefully to yield the yellow diazoketone.
Wolff Rearrangement:
Dissolve the diazoketone in THF/Water (9:1).
Add Silver Benzoate (0.1 eq) dissolved in Triethylamine.
Observation: Evolution of Nitrogen gas indicates reaction progress.
Stir until gas evolution ceases (approx. 1-2 hours).
Isolation:
Acidify with 1M HCl to pH 2.
Extract with Ethyl Acetate.
The resulting product is the (1S,2S)-2-methylcyclopropyl-acetic acid .
Note: To get the
-amino acid, a Curtius rearrangement on the homologated acid would be required, or starting with the amino-acid precursor.
Correction for Amino Acid Synthesis: The standard route to the
-amino acid involves Curtius rearrangement of the succinyl derivative or using the Arndt-Eistert product coupled with a Curtius step .
Alternative High-Yield Route:Curtius Rearrangement of the Parent Acid to the Isocyanate , followed by trapping with t-Butanol to give N-Boc-(1S,2S)-2-methylcyclopropylamine . This amine is then alkylated with bromoacetate to form the amino acid analog.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the incorporation, the following analytical checkpoints are mandatory:
A. NMR Spectroscopy (Conformational Check):
H NMR (500 MHz, CDCl): The cyclopropyl protons are diagnostic.
(alpha to carbonyl): 1.2–1.4 ppm (multiplet).
-coupling analysis: The coupling constant between H1 and H2 confirms the trans relationship. is typically 4–6 Hz, whereas is 7–10 Hz.
Criterion: If
Hz, significant epimerization has occurred.
B. Chiral HPLC:
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.
Target: >98% ee. The (1R,2R) enantiomer (impurity) will typically elute at a distinct retention time due to the rigid interaction with the chiral stationary phase.
References
Synthesis and Stereochemistry of Cyclopropane Carboxylates
Wessjohann, L. A., et al. (2003). "Cyclopropane amino acids: 2,3- and 3,4-methanoamino acids." Chemical Reviews.
Peptide Coupling of Sterically Hindered Amino Acids
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2] Journal of the American Chemical Society.
Biological Applications of Cyclopropane-Modified Peptides
Reichelt, A., & Martin, S. F. (2006). "Synthesis and properties of cyclopropane-derived peptidomimetics." Accounts of Chemical Research.
Curtius Rearrangement Protocols for Cyclopropanes
Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.
catalytic asymmetric cyclopropanation methods for carboxylic acid derivatives
Application Note: Catalytic Asymmetric Cyclopropanation Strategies for Carboxylic Acid Derivatives Executive Summary Cyclopropane carboxylic acid derivatives are privileged structural motifs in modern drug discovery, ser...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Asymmetric Cyclopropanation Strategies for Carboxylic Acid Derivatives
Executive Summary
Cyclopropane carboxylic acid derivatives are privileged structural motifs in modern drug discovery, serving as rigid bioisosteres and metabolic stabilizers (e.g., Saxagliptin, Ticagrelor). While traditional Simmons-Smith cyclopropanation relies on stoichiometric zinc reagents, modern pharmaceutical manufacturing demands catalytic asymmetric methods that offer high atom economy, enantiocontrol, and scalability.
This guide details two distinct catalytic platforms:
Dirhodium(II) Catalysis: The "Gold Standard" for donor-acceptor carbenes, offering exceptional stereocontrol for complex intermolecular reactions.
Copper(I)-Bisoxazoline Catalysis: A cost-effective, scalable solution for standard diazoacetates.
Critical Safety Advisory: Both methods utilize diazo compounds. This guide includes a dedicated section on Continuous Flow Generation to mitigate explosion risks, a mandatory consideration for scale-up.
Strategic Selection Guide
The choice of catalyst is dictated by the electronic nature of the carbene precursor and the olefin substrate.
Figure 1: Decision matrix for catalyst selection based on diazo precursor electronics.
Core Principle: Rhodium carbenoids generated from "Donor-Acceptor" diazo compounds (e.g., vinyldiazoacetates) exhibit high stability and selectivity. The catalyst Rh
creates a chiral pocket that differentiates the faces of the incoming alkene.
Mechanism of Action
Figure 2: Catalytic cycle of Rh(II) carbenoid transfer. The bulky arylsulfonyl ligands of DOSP enforce trajectory control.
Objective: Synthesis of methyl (1S,2R)-1-phenyl-2-phenylcyclopropanecarboxylate.
Reference: Adapted from Davies, H. M. L. et al. J. Am. Chem. Soc.[1] [1].
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Rh
(19 mg, 0.01 mmol) in 2,2-dimethylbutane (5 mL).
Substrate Addition: Add styrene (230 µL, 2.0 mmol) to the catalyst solution. Cool the mixture to -78 °C.
Expert Insight: Low temperature is critical for maximizing enantioselectivity (ee) with donor-acceptor carbenes.
Controlled Diazo Addition: Dissolve methyl phenyldiazoacetate (176 mg, 1.0 mmol) in 2,2-dimethylbutane (10 mL). Add this solution dropwise via syringe pump over 2 hours.
Why? Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (homocoupling).
Reaction Monitoring: Allow the reaction to warm to room temperature (RT) over 3 hours. Monitor diazo consumption by IR (disappearance of peak at ~2100 cm⁻¹) or TLC.
Workup: Concentrate the solvent in vacuo.
Purification: Purify via flash chromatography (SiO₂, 5% EtOAc/Hexanes).
-symmetric Bisoxazoline ligands are ideal for "Acceptor-Only" carbenes (e.g., ethyl diazoacetate). This method is cost-effective but generally requires the diazo compound to be the limiting reagent to avoid dimerization.
Protocol 2: Asymmetric Cyclopropanation with Ethyl Diazoacetate
Objective: Synthesis of ethyl (1R,2R)-2-phenylcyclopropanecarboxylate.
Reference: Adapted from Evans, D. A. et al. and Pfaltz, A. et al. [2, 3].
Reagents:
Ligand: (S,S)-t-Bu-Box (1.2 mol%)
Metal Precursor: Cu(OTf) (1.0 mol%) (generated in situ from Cu(OTf)
Catalyst Formation: In a dry glovebox or under N₂, mix Cu(OTf) (benzene complex, 0.01 mmol) and (S,S)-t-Bu-Box ligand (0.012 mmol) in dry CH₂Cl₂ (2 mL). Stir for 1 hour to form the active blue/green complex.
Substrate Mix: Add Styrene (5.0 mmol) to the catalyst solution.
Expert Insight: A large excess of alkene is required for Cu-catalysis to outcompete the dimerization of the reactive EDA carbene.
Addition: Dissolve EDA (1.0 mmol) in CH₂Cl₂ (5 mL). Add dropwise over 4–6 hours at RT.
Workup: Filter through a short plug of silica to remove copper salts. Concentrate.
Purification: Flash chromatography.
Safety: Continuous Flow Generation of Diazo Compounds
The Hazard: Diazoacetates are high-energy compounds.[1] Accumulation in batch reactors poses significant explosion risks.
The Solution: Generate diazo compounds in situ or in flow, consuming them immediately.[8][9]
Flow Protocol (AbbVie Method):
Instead of handling isolated diazo compounds, use a flow reactor to generate them from sulfonylhydrazones or by diazotization of amino acid esters, then feed directly into the cyclopropanation loop [4].
Key Parameters:
Reactor: PFA tubing coil.
Reagents: Glycine ethyl ester HCl + NaNO₂ (aq).
Quench: Inline extraction or direct consumption by the Rh-catalyst stream.
Use Rh₂(S-DOSP)₄ (sterically bulky) to favor cyclopropanation over insertion.
References
Davies, H. M. L. , & Panaro, S. A. (2008).[1] "Dirhodium Tetracarboxylates as Catalysts for Selective Intermolecular C–H Bond Functionalization." Tetrahedron, 64(36), 8301–8320. Link
Evans, D. A. , Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society, 113(2), 726–728. Link
Fritschi, H. , Leutenegger, U., & Pfaltz, A. (1988). "Semicorrin Metal Complexes as Enantioselective Catalysts." Angewandte Chemie International Edition, 25(11), 1005–1006. Link
Lathrop, S. P. , et al. (2023).[1] "Continuous-Flow Process for Safe Formation and Direct Use of Aryldiazoacetate in Cyclopropanation." Organic Process Research & Development, 27(1), 90–104.[1] Link
Papageorgiou, C. D. , et al. (Gaunt, M. J. ).[11][12][13] (2004).[5][12][13] "Enantioselective Organocatalytic Cyclopropanation via Ammonium Ylides." Angewandte Chemie Int.[11][12] Ed., 43(35), 4641–4644.[12][13] Link
Application Notes & Protocols: Strategic Functionalization of (1S,2S)-2-Methylcyclopropane-1-Carboxylic Acid for Agrochemical Discovery
Abstract The cyclopropane ring is a privileged structural motif in modern agrochemical design, prized for its ability to impart conformational rigidity, enhance metabolic stability, and lock molecules into bioactive conf...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The cyclopropane ring is a privileged structural motif in modern agrochemical design, prized for its ability to impart conformational rigidity, enhance metabolic stability, and lock molecules into bioactive conformations.[1][2][3] (1S,2S)-2-methylcyclopropane-1-carboxylic acid, a readily available chiral building block, serves as a critical starting material for a multitude of high-value active ingredients, particularly in the insecticide and fungicide sectors.[4][5] Its unique stereochemistry and strained ring system offer a three-dimensional architecture that can significantly improve target selectivity and overall efficacy.[6] This guide provides an in-depth exploration of key functionalization strategies for this versatile scaffold, offering field-proven, step-by-step protocols for its conversion into essential agrochemical intermediates such as esters, amides, and bioisosteric analogues. The methodologies are presented with a focus on causality, scalability, and scientific integrity to empower researchers in the rapid development of next-generation crop protection agents.
The Strategic Importance of the Cyclopropyl Moiety
The inclusion of a cyclopropane ring is a powerful tactic in molecular design for several reasons:
Conformational Locking: The rigid, three-membered ring restricts the rotational freedom of adjacent substituents, effectively "locking" the molecule into a specific conformation. This pre-organization can lead to a significant increase in binding affinity for a target protein or enzyme.[2]
Metabolic Stability: The cyclopropyl group is often resistant to oxidative metabolism by cytochrome P450 enzymes, which are a primary pathway for xenobiotic degradation. This can increase the bioavailability and residual activity of an agrochemical in the field.[7]
Unique Physicochemical Properties: The high s-character of the C-C bonds gives the cyclopropane ring unique electronic properties, allowing it to act as a bioisostere for double bonds or other small rings, influencing properties like polarity and lipophilicity.[3][6]
The (1S,2S) stereoisomer of 2-methylcyclopropane-1-carboxylic acid is particularly important as it is a key component of many synthetic pyrethroid insecticides, which mimic the structure of natural pyrethrins.[2]
Core Functionalization Workflows: From Acid to Active Intermediate
The carboxylic acid functional group is the primary handle for diversification. The following sections detail robust protocols for its conversion into key derivative classes.
Caption: Core functionalization pathways from the parent acid.
Strategy A: Esterification for Insecticidal Scaffolds
Esterification is a cornerstone transformation, leading directly to compounds with potent insecticidal activity. The resulting esters often function as the final active ingredient.[8][9]
This acid-catalyzed method is a cost-effective and scalable approach suitable for simple alcohols. The reaction is driven to completion by removing water as it is formed.[10][11]
Rationale: Protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄) renders the carbonyl carbon significantly more electrophilic, allowing for nucleophilic attack by a weakly nucleophilic alcohol.[11] Using a Dean-Stark apparatus physically removes the water byproduct, shifting the equilibrium towards the ester product according to Le Châtelier's principle.
Caption: Simplified workflow for Fischer-Speier Esterification.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Dean-Stark apparatus and condenser
Heating mantle with magnetic stirring
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add (1S,2S)-2-methylcyclopropane-1-carboxylic acid, the desired alcohol (1.1 eq), and p-TsOH (0.05 eq).
Add toluene to the flask (approx. 0.2-0.5 M concentration of the limiting reagent).
Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux.
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect.
Cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate or MTBE.
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove p-TsOH and unreacted carboxylic acid), water, and finally brine.[10]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography or distillation if necessary.
Strategy B: Amidation for Fungicidal and Herbicidal Leads
Conversion to amides opens access to other classes of agrochemicals, including the Carboxylic Acid Amide (CAA) fungicides.[12] This functionalization can dramatically alter the molecule's hydrogen bonding capabilities and biological target profile.
This is a highly reliable and general two-step, one-pot procedure that proceeds through a reactive acyl chloride intermediate.[13]
Rationale: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride. This intermediate is not isolated but is immediately reacted with the desired amine. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[13]
Caption: Workflow for amidation via an acyl chloride intermediate.
Strategy C: Bioisosteric Replacement for Physicochemical Property Modulation
For advanced lead optimization, replacing the carboxylic acid moiety with a bioisostere can overcome challenges related to pharmacokinetics, such as poor membrane permeability or metabolic instability.[14][15] The tetrazole ring is the most common non-classical bioisostere of a carboxylic acid, mimicking its acidity and hydrogen bonding pattern while being more lipophilic and resistant to certain metabolic pathways.[16]
The conversion of a carboxylic acid to a tetrazole is a multi-step process. A common route involves conversion to the corresponding amide, dehydration to a nitrile, and subsequent cycloaddition with an azide source.
Rationale: This strategy leverages well-established transformations. The key step is the [3+2] cycloaddition of an azide (e.g., sodium azide or an organotin azide) to the nitrile. This reaction is often catalyzed by a Lewis acid or performed at elevated temperatures to form the stable, aromatic tetrazole ring.
Conceptual Workflow:
Amidation: Convert (1S,2S)-2-methylcyclopropane-1-carboxylic acid to the primary amide, (1S,2S)-2-methylcyclopropane-1-carboxamide, using a standard amidation protocol (e.g., with ammonia and a coupling agent).
Dehydration: Dehydrate the primary amide to the corresponding nitrile, (1S,2S)-2-methylcyclopropane-1-carbonitrile, using a dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorous oxychloride (POCl₃), or Burgess reagent.
Cycloaddition: React the nitrile with an azide source, such as sodium azide in the presence of a Lewis acid like zinc bromide or an ammonium salt like triethylammonium chloride, in a solvent like DMF or toluene at elevated temperatures (80-120 °C) to form the 5-substituted tetrazole.
Modern synthetic methods enable the direct functionalization of C-H bonds, offering a powerful tool for creating novel analogues from a common intermediate. For the cyclopropane core, C(sp³)-H activation can be achieved, though it often requires a directing group to control regioselectivity.[17][18]
Conceptual Approach:
The carboxylic acid itself, or more commonly an amide derivative, can act as a directing group. In the presence of a transition metal catalyst (e.g., Palladium(II) or Rhodium(III)), the metal coordinates to the directing group and can selectively activate a nearby C-H bond on the cyclopropane ring, forming a metallacyclic intermediate.[18][19] This intermediate can then be intercepted by a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) to forge a new C-C or C-heteroatom bond. This strategy allows for diversification at positions that are otherwise difficult to access.[17][20]
Caption: General schematic for directed C-H functionalization.
References
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Cyclopropanation. Wordpress. Retrieved from [Link]
American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Retrieved from [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Stereospecific C–H activation as a key step for the asymmetric synthesis of various biologically active cyclopropanes. Retrieved from [Link]
NIH. (n.d.). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Retrieved from [Link]
Chemical Science (RSC Publishing). (n.d.). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Retrieved from [Link]
ChemRxiv. (2025, August 6). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. Retrieved from [Link]
ACS Publications. (2007, June 20). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Retrieved from [Link]
RSC Advances (RSC Publishing). (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
PubChem. (n.d.). (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]
Google Patents. (n.d.). EP0038271B1 - Cyclopropane carboxylic acid derivatives, their preparation and use in combating parasites of plants and animals, their compositions and intermediates.
Patsnap Eureka. (2025, July 31). Advancements in Carboxylic Acid-Derived Agrochemicals. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
PMC. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Google Patents. (n.d.). GB2099810A - Cyclopropanecarboxylate esters and their use as pesticides.
Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Google Patents. (n.d.). US4358459A - Cyclopropane carboxylic acid and process for their production and use.
PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
ResearchGate. (n.d.). 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
PMC. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]
Application Note: Process Development & Scale-Up of (1S,2S)-2-Methylcyclopropane-1-carboxylic Acid
Executive Summary (1S,2S)-2-methylcyclopropane-1-carboxylic acid is a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates (e.g., for kinase inhibitors and neurological targets...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1S,2S)-2-methylcyclopropane-1-carboxylic acid is a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates (e.g., for kinase inhibitors and neurological targets like Tasimelteon analogs). The structural rigidity of the cyclopropane ring, combined with the specific (1S,2S) trans-stereochemistry, imparts critical pharmacological properties but presents significant synthetic challenges.
This Application Note outlines a robust, scalable manufacturing route. Unlike laboratory-scale methods that often rely on hazardous diazomethane or expensive chiral auxiliaries, this guide focuses on a Modified Corey-Chaykovsky Cyclopropanation followed by a Classical Chiral Resolution . This approach prioritizes process safety (avoiding bulk handling of diazo compounds) and economic viability.
Key Technical Challenges
Diastereocontrol: Favoring the thermodynamic trans-isomer over the kinetic cis-isomer.
Enantiocontrol: Efficiently separating the (1S,2S) enantiomer from the racemic trans-mixture.
Thermal Safety: Managing the exotherm of ylide formation and ring closure on a multi-kilogram scale.
Strategic Route Selection
Two primary routes were evaluated for scale-up suitability. The MIRC (Michael-Initiated Ring Closure) route was selected as the primary industrial protocol due to its superior safety profile compared to carbene-based methods.
Feature
Route A: Carbene Transfer
Route B: MIRC (Selected)
Reagents
Propylene + Ethyl Diazoacetate (EDA)
Ethyl Crotonate + Sulfoxonium Ylide
Catalyst
Rh/Cu/Ru (Costly)
Base (NaH or KOtBu)
Hazards
EDA is shock-sensitive/explosive
DMSO thermal stability; H2 evolution
Selectivity
Low diastereoselectivity (often 1:1 cis/trans)
High trans-selectivity (>95:5)
Scalability
Requires Flow Chemistry for safety
Batch scalable with thermal controls
Detailed Experimental Protocols
Protocol A: Synthesis of trans-2-Methylcyclopropane-1-carboxylic Acid (Racemic)
Mechanism: Methylene transfer from dimethylsulfoxonium methylide to ethyl crotonate.
Scale: 1.0 kg Input Basis
Reagents & Materials
Ethyl Crotonate (Substrate): 1.0 kg (8.76 mol)
Trimethylsulfoxonium Iodide (TMSI): 2.12 kg (9.64 mol)
Sodium Hydride (60% dispersion in oil): 0.42 kg (10.5 mol)
DMSO (Anhydrous): 10 L
Solvent for extraction: MTBE / Heptane
Step-by-Step Methodology
Ylide Formation (Critical Safety Step):
Charge DMSO (8 L) to a dry, N2-purged reactor.
Add TMSI (2.12 kg) with stirring.
Cooling: Adjust jacket temperature to 15°C.
Addition: Add NaH portion-wise over 2 hours. Caution: Massive H2 evolution. Maintain internal temp <25°C. Venting must be sized for peak gas generation.
Aging: Stir for 1 hour at 20-25°C until H2 evolution ceases and a clear/light yellow solution (the ylide) forms.
Cyclopropanation (MIRC Reaction):
Heat the ylide solution to 50°C.
Controlled Addition: Add Ethyl Crotonate (1.0 kg) diluted in DMSO (2 L) slowly over 3 hours.
Exotherm Control: The reaction is exothermic.[1] Maintain internal temp between 50-60°C. Do not allow to exceed 65°C to prevent DMSO decomposition risks.
Completion: Stir at 60°C for 2 hours. Monitor by GC (Target: <1% residual crotonate).
Quench & Workup:
Cool reactor to 20°C.
Quench by slow addition of water (10 L) while keeping temp <30°C.
Extract with MTBE (3 x 5 L).
Wash combined organics with brine. Concentrate in vacuo to yield crude ethyl trans-2-methylcyclopropanecarboxylate.
Saponification:
Dissolve crude ester in Ethanol (5 L).
Add 30% aqueous NaOH (1.5 eq).
Reflux (80°C) for 4 hours.
Distill off ethanol. Acidify aqueous layer with HCl to pH 2.
Extract with DCM, dry over MgSO4, and concentrate.
Yield: ~750-800 g (85-90%) of racemic trans-acid.
Protocol B: Optical Resolution to (1S,2S)-Isomer
Principle: Formation of diastereomeric salts using a chiral amine.
Resolving Agent: (R)-(+)-
esterification protocols for sterically hindered cyclopropane acids
Application Note: Overcoming Steric Barriers in the Esterification of Cyclopropane Carboxylic Acids Executive Summary The esterification of cyclopropane carboxylic acids (CPAs) presents a unique dual challenge in organic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Overcoming Steric Barriers in the Esterification of Cyclopropane Carboxylic Acids
Executive Summary
The esterification of cyclopropane carboxylic acids (CPAs) presents a unique dual challenge in organic synthesis: steric shielding and ring strain . Standard Fischer esterification often fails due to the inability of the alcohol to attack the crowded carbonyl carbon, while harsh Lewis acids can trigger cyclopropyl ring opening or rearrangement.
This guide moves beyond generic coupling reagents (e.g., EDC/NHS, DCC) which frequently stall on 1,1-disubstituted cyclopropanes. Instead, we detail three field-proven protocols tailored to the specific steric and electronic demands of the substrate:
Base-Mediated Alkylation: For simple methyl/benzyl esters (bypassing carbonyl attack).
Ghosez’s Reagent Protocol: For generating acid chlorides under neutral conditions.
Shiina Esterification (MNBA): For coupling complex/sensitive alcohols under mild conditions.
Mechanistic Insight: The Steric/Strain Conflict
To select the correct protocol, one must understand why standard methods fail.
The Steric Wall: In 1,1-disubstituted CPAs, the quaternary carbon adjacent to the carbonyl group creates a "steric wall." Reagents like EDC form an O-acylisourea intermediate, but the bulky neighbors prevent the alcohol nucleophile from approaching the carbonyl carbon to complete the substitution.
The Strain Factor: The cyclopropane ring has significant ring strain (~27.5 kcal/mol). Protocols requiring high heat (
) or strong Lewis acids (e.g., ) increase the risk of ring opening, particularly if the ring bears donor-acceptor substituents.
Strategic Decision Matrix
Use the following logic flow to select your protocol:
Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate complexity and sensitivity.
Protocol 1: Cesium Carbonate Mediated Alkylation
Best For: Methyl, Ethyl, Allyl, and Benzyl esters.
Mechanism:
displacement.
Why it works: This method completely bypasses the steric hindrance at the carbonyl carbon. Instead of the alcohol attacking the crowded carbonyl, the carboxylate oxygen attacks an unhindered alkyl halide.
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (
concentration) in a round-bottom flask under atmosphere.
Deprotonation: Add
in a single portion. Stir at room temperature (RT) for 30 minutes. The mixture will appear as a suspension.
Note: The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion in organic solvents compared to sodium/potassium salts.
Alkylation: Add the alkyl halide dropwise.
Caution: Alkyl iodides are potent alkylating agents. Handle in a fume hood.
Best For: Coupling hindered acids with sterically demanding or electron-deficient amines/alcohols.
Why it works: Standard acid chloride generators (
, Oxalyl Chloride) produce HCl, which can degrade acid-sensitive groups (e.g., Boc-amines, acetals). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under strictly neutral conditions.[2]
Mechanism of Activation
The reagent reacts with the carboxylic acid to form a chloroenamine intermediate, which collapses to the acid chloride and a neutral amide byproduct.
Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under neutral conditions.
Step-by-Step Workflow
Preparation: Dissolve the hindered CPA (1.0 equiv) in dry Dichloromethane (DCM).
Activation: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at
.
Formation: Allow to warm to RT and stir for 1–2 hours.
QC Check: Pull a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full conversion to the acid chloride.
Coupling:
Cool the mixture back to
.
Add the Alcohol (1.2 equiv) and Pyridine (or
, 3.0 equiv).
Add DMAP (
) as a nucleophilic catalyst.
Completion: Stir at RT until the acid chloride is consumed.
Protocol 3: Shiina Esterification (MNBA)
Best For: "Last resort" couplings of extremely hindered acids with valuable, complex alcohols (e.g., natural products).
Why it works: The Shiina protocol uses MNBA (2-methyl-6-nitrobenzoic anhydride).[3][4][5][6] It forms a mixed anhydride that is activated by a nucleophilic catalyst (DMAP/DMAPO).[3] Unlike the Yamaguchi method, which requires forming a mixed anhydride with a trichlorobenzoyl group (often requiring heat), MNBA works efficiently at room temperature, preserving cyclopropane integrity.
Materials
Reagent: MNBA (1.1 – 1.3 equiv).
Catalyst: DMAP (
) or DMAPO () for extreme cases.
Base:
(2.0 equiv).
Solvent: Toluene or DCM (0.1 M).
Step-by-Step Workflow
Mixing: In a reaction vessel, combine the hindered CPA (1.0 equiv) and the target Alcohol (1.1 equiv) in Toluene.
Reagent Addition: Add MNBA (1.2 equiv).
Catalysis: Add DMAP (
) and (2.0 equiv) dropwise.
Reaction: Stir at RT.
Observation: The reaction typically proceeds via a "nucleophilic shuttle" mechanism where DMAP attacks the mixed anhydride to form an acyl-pyridinium species, which is then attacked by the alcohol.
Workup: Quench with saturated
. Extract with EtOAc.
Troubleshooting & Quality Control
Issue
Probable Cause
Solution
No Reaction (Alkylation)
is wet.
Flame-dry the base under vacuum before use.
Ring Opening
Acidic conditions or excessive heat.
Switch to Protocol 3 (Shiina) ; avoid temperatures .
Low Yield (Ghosez)
Moisture ingress hydrolyzing Acid Chloride.
Ensure strict anhydrous conditions; use fresh Ghosez reagent.
Incomplete Coupling
Steric bulk of alcohol.
Increase DMAP loading to 0.5 equiv or switch to DMAPO (Shiina).
References
Shiina, I., et al. (2002).[5] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters. Link
Ghosez, L., et al. (1979). "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. Link
Parrish, J. P., et al. (2000). "Esterification of Carboxylic Acids with Alkyl Halides in the Presence of Cesium Carbonate." Synthetic Communications. Link
Dhimitruka, I., & SantaLucia, J. (2006).[7] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters. Link
Wurtz, S., et al. (2016). "Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry." Chemistry – A European Journal. Link
Application Notes and Protocols for the Stereospecific Synthesis of (1S,2S)-2-Methylcyclopropylamine
Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of enantiopure (1S,2S)-2-methylcyclopropylamine via the Curtius rearrangement of (1S,2S)-2-methylcyclopropane-1-car...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of enantiopure (1S,2S)-2-methylcyclopropylamine via the Curtius rearrangement of (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Chiral cyclopropylamines are highly valuable structural motifs in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, selectivity, and metabolic stability. The Curtius rearrangement offers a robust and stereospecific method for converting carboxylic acids into primary amines with one less carbon atom. This document outlines the mechanistic underpinnings of the reaction, emphasizing the retention of stereochemistry, and provides two field-proven protocols: the modified Weinstock procedure and the modern diphenylphosphoryl azide (DPPA)-mediated one-pot synthesis. Detailed experimental procedures, safety considerations, characterization methods, and troubleshooting insights are provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Cyclopropylamines
The cyclopropyl group is a "bioisostere" of choice in modern drug design, often replacing larger, more flexible, or metabolically labile moieties. Its rigid, three-dimensional structure can enforce specific conformations, leading to improved binding affinity and selectivity for biological targets. When substituted with an amine, the resulting cyclopropylamine becomes a critical building block for a diverse range of pharmaceuticals and agrochemicals.[1] The stereochemistry of these molecules is paramount, as different enantiomers or diastereomers often exhibit vastly different pharmacological activities.
The synthesis of optically active cyclopropylamines is therefore a key challenge.[2] The Curtius rearrangement provides a powerful solution, enabling the conversion of readily available chiral cyclopropanecarboxylic acids into the corresponding amines with complete retention of the stereocenter's configuration.[3][4] This application note focuses on the synthesis of (1S,2S)-2-methylcyclopropylamine, a valuable chiral intermediate, from its corresponding carboxylic acid precursor.
The Curtius Rearrangement: A Stereospecific Transformation
Discovered by Theodor Curtius in 1885, the rearrangement involves the thermal decomposition of an acyl azide into an isocyanate, with the concomitant loss of nitrogen gas.[5][6] The isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield amines, carbamates, or ureas.[6][7]
The Concerted Mechanism and Retention of Stereochemistry
A critical feature of the Curtius rearrangement is its concerted mechanism. The migration of the alkyl or aryl group (the cyclopropyl group in this case) from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of dinitrogen gas.[5][8] This avoids the formation of a discrete, high-energy nitrene intermediate.[3][4]
This concerted pathway is the reason for the reaction's high stereospecificity. The migrating group does not have the opportunity to racemize, and thus its original stereochemical configuration is fully retained in the isocyanate product.[3][4] This makes the Curtius rearrangement an ideal choice for the synthesis of chiral amines where maintaining enantiopurity is essential.[6]
Figure 1: General workflow of the Curtius rearrangement.
Experimental Protocols
Two primary methods for conducting the Curtius rearrangement on carboxylic acids are presented. Protocol A is based on the Weinstock modification, a robust two-step, one-pot procedure successfully applied to similar cyclopropane systems.[9] Protocol B describes the use of diphenylphosphoryl azide (DPPA), a modern reagent that offers enhanced safety and operational simplicity.[10]
Materials and Reagents
Reagent
Grade
Supplier
Notes
(1S,2S)-2-methylcyclopropane-1-carboxylic acid
≥98% enantiopurity
Various
Starting material.
Acetone
Anhydrous
Various
Solvent for Protocol A.
Toluene
Anhydrous
Various
Solvent for Protocol B.
Triethylamine (Et3N)
≥99.5%, redistilled
Various
Base.
Ethyl chloroformate (EtOCOCl)
≥99%
Various
Activating agent for Protocol A.
Sodium azide (NaN3)
≥99.5%
Various
Azide source for Protocol A. EXTREMELY TOXIC & EXPLOSIVE RISK.
Diphenylphosphoryl azide (DPPA)
≥97%
Various
Reagent for Protocol B. TOXIC.
tert-Butanol (t-BuOH)
Anhydrous
Various
Nucleophile for Boc-carbamate formation.
Diethyl ether (Et2O)
Anhydrous
Various
Extraction solvent.
Hydrochloric acid (HCl)
Various conc.
Various
For salt formation/deprotection.
Sodium bicarbonate (NaHCO3)
Saturated solution
In-house prep.
For workup.
Brine
Saturated solution
In-house prep.
For workup.
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
This protocol is adapted from a scalable synthesis of a structurally related cyclopropylamine.[9] It involves the formation of a mixed anhydride, which then reacts with sodium azide to form the acyl azide in situ.
Step 1: Acyl Azide Formation
To a stirred solution of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (1.3 eq) dropwise at -5 °C (ice/salt bath).
Stir the mixture for 15 minutes at this temperature.
Add neat ethyl chloroformate (1.7 eq) dropwise over 30 minutes, ensuring the temperature does not rise above 0 °C. A white precipitate of triethylammonium chloride will form.
Stir the resulting mixture at -5 °C for an additional 2 hours.
In a separate flask, prepare a solution of sodium azide (1.8 eq) in water.
Add the sodium azide solution dropwise to the reaction mixture over 1.5 hours, maintaining the temperature at or below 0 °C.
Step 2: Rearrangement and Trapping
After the addition of sodium azide is complete, allow the mixture to stir at 0 °C for 1 hour.
Slowly warm the reaction mixture to room temperature and then heat to reflux (caution: nitrogen gas evolution). The progress of the rearrangement can be monitored by IR spectroscopy (disappearance of the acyl azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).[10]
Once the rearrangement is complete, cool the mixture to room temperature.
Add tert-butanol (excess, e.g., 5-10 eq) to the reaction mixture to trap the isocyanate as the Boc-carbamate.
Stir the mixture at reflux until the consumption of the isocyanate is complete (TLC or IR monitoring).
Step 3: Workup and Purification
Cool the reaction mixture and concentrate under reduced pressure to remove most of the acetone.
Add water and extract the product with diethyl ether or ethyl acetate (3x).
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude N-Boc-(1S,2S)-2-methylcyclopropylamine by silica gel chromatography.
Step 4: Deprotection (Optional)
Dissolve the purified Boc-carbamate in diethyl ether.
Add a solution of HCl in diethyl ether (e.g., 5.0 N) at 0 °C.[9]
Stir the mixture until a precipitate forms. The reaction can be monitored by TLC.
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield (1S,2S)-2-methylcyclopropylamine hydrochloride.
This method is often preferred for its operational simplicity and for avoiding the isolation or in situ generation of potentially explosive low-molecular-weight acyl azides.[2][10]
Step 1: One-Pot Rearrangement and Trapping
To a stirred solution of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.1 M), add triethylamine (1.1-1.5 eq).[10]
Add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise at room temperature.[10]
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the acyl azide.
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours, or until the rearrangement is complete (monitor by TLC or IR).[10]
Cool the mixture to room temperature.
Add anhydrous tert-butanol (1.2-2.0 eq) to the reaction mixture.
Stir at room temperature or heat gently until the isocyanate is fully consumed.
Step 2: Workup and Purification
Dilute the reaction mixture with an organic solvent like ethyl acetate.
Wash with saturated aqueous sodium bicarbonate and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography to afford N-Boc-(1S,2S)-2-methylcyclopropylamine. The deprotection can be carried out as described in Protocol A.
Figure 2: Overall experimental workflow.
Characterization and Analytical Methods
Confirmation of the product's structure and, crucially, its stereochemical integrity is essential.
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the Boc-protected amine and the final hydrochloride salt. The disappearance of the carboxylic acid proton and the appearance of the N-H proton (carbamate or ammonium) and Boc group signals are key indicators.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of the final product. The amine or its carbamate derivative can be analyzed on a suitable chiral stationary phase (e.g., Chiralpak® series) to separate the enantiomers.[11]
NMR with Chiral Derivatizing Agents (CDAs): An alternative to chiral HPLC involves reacting the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride or 2-formylphenylboronic acid with BINOL) to form diastereomers.[8] These diastereomers will have distinct signals in the ¹H NMR spectrum, and the ratio of their integration will correspond to the enantiomeric ratio of the amine.[4][8]
Troubleshooting and Safety Considerations
Troubleshooting
Issue
Potential Cause
Suggested Solution
Low Yield
Incomplete acyl azide formation due to moisture.
Ensure all reagents and solvents are strictly anhydrous. Dry the starting carboxylic acid thoroughly.[10]
Incomplete rearrangement.
Increase reaction temperature or prolong reaction time. Monitor by IR or TLC.[10]
Incomplete Reaction
Insufficient heating for the rearrangement step.
Ensure the reaction reaches the required reflux temperature (80-110 °C for toluene).[10]
Side Product Formation
Reaction of isocyanate with water (if present) to form symmetric urea.
Maintain anhydrous conditions throughout the reaction until the workup stage.
Safety Considerations
Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[12][13] It can also form highly explosive heavy metal azides; therefore, contact with metals (spatulas, drainpipes) must be avoided.[13][14] All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double gloves, should be worn.[14]
Diphenylphosphoryl Azide (DPPA): DPPA is a toxic substance and should be handled with care in a fume hood.[15] While more stable than many other azides, it should still be treated as potentially explosive.
Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. The reaction should be conducted in a well-ventilated fume hood.
Gas Evolution: The Curtius rearrangement liberates nitrogen gas. The reaction vessel should not be sealed and must be equipped with a condenser to allow for safe venting.
Conclusion
The Curtius rearrangement is a highly reliable and stereospecific method for the synthesis of (1S,2S)-2-methylcyclopropylamine from its corresponding carboxylic acid. The protocols provided, whether the classic Weinstock modification or the modern DPPA-mediated approach, offer researchers robust pathways to this valuable chiral building block. Careful attention to anhydrous conditions and stringent adherence to safety protocols, particularly when handling azide-containing reagents, are critical for the successful and safe execution of this transformation. The preservation of stereochemistry is a key advantage, making this reaction indispensable in the field of drug discovery and development.
References
Ghosh, A. K., & Brindisi, M. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(22), 1851-1870. [Link]
Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac Group. [Link]
Synfacts. (2008). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Thieme Chemistry. [Link]
Ghosh, A. K., & Kumar, S. (2017). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 15(34), 7084-7103. [Link]
de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 358–361. [Link]
Salsbury, J. S., & Isbester, P. K. (2005). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enantiomeric purity. Magnetic Resonance in Chemistry, 43(11), 910-917. [Link]
Reddit. (2023). Curtius rearrangement with DPPA. r/Chempros. [Link]
Oreate AI. (2026). The Curtius Rearrangement: A Chemical Journey From Acyl Azides to Amines. Oreate AI. [Link]
Wolf, C., et al. (2014). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9(7), 1732-1738. [Link]
Technical Support Center: Separation of 2-Methylcyclopropane-1-carboxylic Acid Isomers
Welcome to the technical support center for the resolution of 2-methylcyclopropane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the resolution of 2-methylcyclopropane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating the cis and trans geometric isomers of this important chemical building block. The subtle structural differences between these isomers pose significant purification challenges, demanding robust and well-optimized methodologies.
This resource provides in-depth, field-tested insights in a direct question-and-answer format, addressing common issues and foundational questions you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the properties of 2-methylcyclopropane-1-carboxylic acid isomers and the principles behind their separation.
Q1: What are the key structural differences between cis- and trans-2-methylcyclopropane-1-carboxylic acid, and why is their separation challenging?
A1: The cis and trans isomers of 2-methylcyclopropane-1-carboxylic acid are geometric isomers, or diastereomers. They share the same molecular formula and connectivity but differ in the spatial arrangement of the methyl (-CH₃) and carboxylic acid (-COOH) groups relative to the plane of the cyclopropane ring.
In the cis isomer , the methyl and carboxylic acid groups are on the same side of the ring.
In the trans isomer , they are on opposite sides .
This stereochemical difference is the sole distinction between them.[1] Because they have identical molecular weights and functional groups, their physicochemical properties—such as boiling point, polarity, and solubility—are very similar. This similarity is the primary reason their separation is challenging and requires specialized techniques that can exploit these subtle differences.[1]
Q2: What are the primary methods for separating these cis and trans isomers?
A2: There are three principal strategies for separating the geometric isomers of 2-methylcyclopropane-1-carboxylic acid, each suited for different scales and purity requirements:
Chromatographic Methods (GC/HPLC): Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical and preparative techniques that separate compounds based on their differential interactions with a stationary phase.[1]
Fractional Crystallization/Precipitation: This classical technique exploits slight differences in the solubility of the isomers or their diastereomeric salts.[2][3][4] It is particularly useful for larger-scale separations.
Derivatization to Diastereomers: By reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral auxiliary (like a chiral amine or alcohol), the cis and trans isomers are converted into a mixture of diastereomers.[5][6][7][8] These newly formed diastereomers have significantly different physical properties and can be more easily separated by standard chromatography or crystallization.[5][6][7][8]
Q3: How do I choose the best separation method for my needs?
A3: The optimal method depends on your specific goals, such as the scale of the separation, the required purity of the final product, and the available equipment. The following decision tree can guide your choice.
Figure 1. Decision workflow for selecting a separation method.
Part 2: Troubleshooting Guides by Technique
This section provides solutions to specific problems you might encounter during your experiments.
Gas Chromatography (GC) Troubleshooting
Q4: My GC chromatogram shows poor peak resolution or co-elution of the cis and trans isomers. What should I do?
A4: This is a very common issue. Here are the likely causes and a prioritized action plan:
Problem: Insufficient Volatility & Polarity. The carboxylic acid group is polar and can lead to peak tailing and poor chromatographic performance due to interactions with active sites in the GC system.
Solution: Derivatization. This is the most effective solution. Convert the carboxylic acids to their methyl esters using a reagent like diazomethane, or trimethylsilylethyl (TMS) esters.[9] This derivatization increases volatility and reduces polarity, significantly improving peak shape and resolution.[9]
Problem: Suboptimal GC Method. Your current parameters may not be suitable for separating these closely related isomers.
Solution: Optimize GC Parameters.
Lower the Initial Oven Temperature: Start the temperature program about 20°C below the boiling point of your solvent to ensure good analyte focusing at the head of the column.[10]
Use a Slower Temperature Ramp: A slower ramp rate (e.g., 2-5°C/min) increases the time the isomers spend interacting with the stationary phase, which can enhance separation.
Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium, Hydrogen) flow rate is optimal for your column dimensions. Flow rates that are too high or too low will decrease resolution.[11][12]
Problem: Incorrect Column Choice. The stationary phase of your column may not have the right selectivity for this separation.
Solution: Select an Appropriate Column. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), is often a good starting point. For more challenging separations, a more polar column (e.g., a WAX column) might provide the necessary selectivity, but only if analyzing the ester derivatives.
Q5: I'm seeing broad or tailing peaks for both isomers, even after derivatization. What's the cause?
A5: Peak broadening or tailing typically points to issues with the GC system itself or sample overload.[10][11][13]
Potential Cause
Troubleshooting Step
Explanation
Active Sites in Inlet/Column
1. Replace the inlet liner with a fresh, deactivated one.[10] 2. Trim the first 10-20 cm of the column.[10]
Over time, the inlet liner and the front of the column can accumulate non-volatile residues or become active, causing polar analytes to interact undesirably.
Improper Column Installation
Verify the column is installed at the correct height in the inlet and detector according to the manufacturer's guidelines.[10][14]
Incorrect positioning can lead to poor sample transfer onto the column, causing peak distortion.
Sample Overload
Inject a more dilute sample.
Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.[11]
Poor Column Cut
Re-cut the column end using a ceramic wafer to ensure a clean, 90° cut.[10]
A jagged or angled cut creates a turbulent flow path, which can cause peak broadening.
Q6: I am trying to separate the isomers directly on a C18 column, but they are eluting as a single peak. How can I improve this?
A6: Direct separation of these geometric isomers on a standard reversed-phase (RP) column like a C18 is extremely difficult due to their similar polarities.
Primary Solution: Diastereomeric Derivatization. The most reliable approach is to convert the carboxylic acids into diastereomers. React the isomeric mixture with a single enantiomer of a chiral amine (e.g., (R)-(+)-1-phenylethylamine) to form diastereomeric amides.[6][7] These diastereomers can then be readily separated on a standard achiral column (like C18 or silica) because they have different physical properties.[6][8] After separation, the amides can be hydrolyzed back to the individual, pure carboxylic acid isomers.
Alternative: Chiral Stationary Phase (CSP). While primarily for separating enantiomers, some chiral columns can also resolve diastereomers effectively.[4][15][16] An evaluation of different types of CSPs (e.g., polysaccharide-based) may yield a successful separation.
Q7: My attempts at fractional precipitation are yielding impure solids with significant cross-contamination of the isomers. How can I improve the selectivity?
A7: Fractional precipitation is a powerful technique for this separation on a larger scale, but it relies on precise control of pH and solubility.[2][3] The cis-isomer is often less soluble than the trans-isomer in aqueous solutions at a specific pH.[4]
Problem: Incorrect or Rapid pH Adjustment. The key to this separation is the slow and controlled precipitation of one isomer while the other remains in solution.[2][3]
Solution: Precise and Slow Acidification.
First, dissolve the mixture of isomers in an aqueous base (e.g., sodium hydroxide) to form the sodium salts.[2][3][4]
Instead of using a strong acid, slowly bubble carbon dioxide gas through the solution or add a dilute solution of a weak acid like acetic acid dropwise.[2][3][4] This gradual decrease in pH allows for the selective precipitation of the less soluble cis-isomer.
Monitor the pH carefully throughout the process.
Problem: Suboptimal Temperature or Concentration. Solubility is highly dependent on temperature.
Solution: Control Temperature. Perform the precipitation at a consistent, controlled temperature. Cooling the solution after acidification may improve the yield of the precipitate, but it may also increase the risk of the trans-isomer co-precipitating. Experiment with different temperatures to find the optimal balance.
Problem: Insufficient Purity After One Step. A single precipitation step may not be enough to achieve high purity.
Solution: Recrystallization. Take the precipitated solid and recrystallize it from a suitable solvent. Similarly, the more soluble isomer can be recovered from the filtrate by further acidification and then purified. Multiple cycles may be necessary.[3][4]
Part 3: Characterization of Separated Isomers
Q8: Once I have separated the fractions, how can I definitively identify which is cis and which is trans?
A8: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this task. The spatial relationship between the protons on the cyclopropane ring results in distinct coupling constants (J-values).[17][18][19]
¹H NMR Spectroscopy:
Coupling Constants: The vicinal coupling constant between protons that are cis to each other on a cyclopropane ring is typically larger (usually 6-12 Hz) than the coupling constant between protons that are trans to each other (usually 12-18 Hz).[19] By analyzing the splitting patterns of the cyclopropyl protons, you can assign the stereochemistry.
Nuclear Overhauser Effect (NOE): An NOE experiment can provide definitive proof. In the cis isomer, irradiating the methyl protons will cause an enhancement of the signal for the proton on the same face of the ring. This effect will be absent in the trans isomer.[17]
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring will also differ between the two isomers due to different steric and electronic environments.[17][18]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PUR-MCPCA-001
Status: Active
Subject: Advanced Purification & Resolution Strategies for CAS 14590-52-4
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Technical Specifications & Molecule Profile
Before initiating any purification protocol, verify your target against these physicochemical parameters. The cyclopropane ring introduces significant strain, and the carboxylic acid moiety dictates pH-dependent solubility.
Parameter
Specification
Notes
Target Isomer
(1S,2S)-2-methylcyclopropane-1-carboxylic acid
trans-isomer, (+)-enantiomer (typically)
CAS Number
14590-52-4
Molecular Weight
100.12 g/mol
Physical State
Colorless to pale yellow liquid/low-melting solid
Warning: Highly volatile; avoid high-vac without cold trap.[1][2]
Boiling Point
~190-191 °C (at 760 mmHg)
Distillable under reduced pressure (e.g., 85-90 °C @ 15 mmHg).[1]
pKa
~4.5 - 4.8
Similar to acetic acid but slightly weaker due to ring strain effects.[1]
Key Impurities
cis-isomer (diastereomer), (1R,2R)-enantiomer
Cis-isomer is often formed during carbene insertion synthesis.[1]
Primary Purification Strategy: Diastereomeric Salt Resolution[1]
Context: This is the most robust method for separating the (1S,2S) enantiomer from a racemic trans mixture. It relies on forming a salt with a chiral amine, where the (1S,2S)-Amine salt crystallizes preferentially over the (1R,2R)-Amine salt.[1]
Workflow Diagram: Classical Resolution
Caption: Step-by-step logic for chemical resolution via diastereomeric salt formation.
Troubleshooting Guide: Chemical Resolution
Q: Which resolving agent should I use?A: For cyclopropane carboxylic acids, (R)-(+)-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-methylbenzylamine (PEA) or Dehydroabietylamine are the industry standards.
Protocol: Start with 0.5 equivalents of the amine. If the target (1S,2S) forms the less soluble salt, using 0.5 eq maximizes yield/purity trade-off (Pope-Peachey method).[1]
Q: My salt is "oiling out" instead of crystallizing. What is wrong?A: This is a common issue with low-melting cyclopropane derivatives.
Cause: The solvent system is too non-polar, or the concentration is too high.
Fix:
Reheat the mixture until the oil dissolves.
Seed the solution with a tiny crystal of the pure salt (if available) at the cloud point.
Switch Solvents: Move from pure Isopropanol (IPA) to an IPA/Water (95:5) or Ethanol/Water mixture.[1] The water helps form a rigid crystal lattice.
Q: The yield is good, but the enantiomeric excess (ee) is stuck at 80%.A: You are likely trapping the mother liquor (containing the wrong enantiomer) inside the crystal lattice due to rapid cooling.
Fix: Implement slow cooling (e.g., wrap the flask in a towel or use a programmable bath).[1] Do not put the hot flask directly into an ice bath. Perform a second recrystallization using a more dilute solution.
Context: If chemical resolution fails or is too expensive, enzymatic hydrolysis of the ester precursor is highly effective. Enzymes often hydrolyze the (1S,2S)-ester while leaving the (1R,2R)-ester untouched (or vice versa).[1]
Protocol: Pig Liver Esterase (PLE) Hydrolysis
Substrate: Convert your acid to the ethyl ester or n-butyl ester .[1] (Methyl esters can sometimes hydrolyze spontaneously/non-specifically).[1]
Buffer: 0.1 M Phosphate buffer, pH 7.5 – 8.0.
Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB / Novozym 435).[1]
Reaction: Stir at 25-30 °C. Maintain pH using a pH-stat (adding dilute NaOH) to neutralize the acid formed.
Troubleshooting Guide: Biocatalysis
Q: The reaction rate slows down drastically after 30% conversion.A: This is usually Product Inhibition .[1] The free acid accumulating in the system drops the local pH, deactivating the enzyme.
Fix: Ensure your buffer capacity is high enough, or use an autotitrator to keep pH constant.
Alternative: Add a resin (like Amberlite IRA-400) to scavenge the acid as it forms, driving the equilibrium.
Q: How do I separate the product from the unreacted substrate?A: This is the main advantage of enzymatic resolution.
Adjust aqueous mix to pH 8.5 (Acid is deprotonated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
carboxylate anion; Ester is neutral).
Extract with MTBE or Hexane: This removes the unreacted ester (the "wrong" enantiomer).
Acidify aqueous layer to pH 2.0 with HCl.
Extract with DCM or Ethyl Acetate: This recovers your purified (1S,2S)-acid.[1]
Chromatographic Polishing (HPLC/GC)
Context: Used for determining ee (analytical) or isolating high-value small batches (preparative).[1]
Analytical Method (Chiral HPLC)
Column:Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1]
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[1]
Critical Additive: You MUST add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1]
Reason: Without TFA, the carboxylic acid will partially ionize, leading to severe peak tailing and loss of resolution. The acid keeps the molecule in its neutral protonated state.
Detection: UV at 210 nm (low absorption due to lack of chromophores; high concentration required).[1]
Analytical Method (Chiral GC)
Derivatization: Is often required.[1][3] Convert acid to methyl ester using diazomethane or TMS-diazomethane.[1]
Q: I lost my product during the final evaporation.A: (1S,2S)-2-methylcyclopropane-1-carboxylic acid is a small, volatile molecule.[1]
Fix: Never evaporate to dryness under high vacuum (< 10 mbar) without a cold trap.[1] Stop evaporation when a small amount of solvent remains, or use a rotary evaporator at moderate pressure (40-50 mbar, 40 °C).
Q: How do I remove the cis-isomer?A: The cis-isomer is a diastereomer, not an enantiomer.[1] It has different physical properties.
Distillation: The cis and trans isomers often have boiling point differences of 5-10 °C. Careful fractional distillation can separate them.[1]
Crystallization: The trans-acid usually has a higher melting point and lower solubility than the cis-acid.[1] Recrystallization from cold pentane or hexane can wash away the oily cis-isomer.[1]
References
Enzymatic Resolution: J. Org. Chem.2002 , 67, 1261-1265.[1][4] (Describes kinetic resolution of related hydroxy esters and lactones using Lipases). Link[1]
Synthesis & Scale-up: Org. Process Res. Dev.2007 , 11, 689–692.[1] (Development of a Scalable Process for trans-2-Methylcyclopropanecarboxylic Acid via Corey's Ylide). Link[1]
Chiral HPLC Strategy: Chromatography Online, "A Strategy for Developing HPLC Methods for Chiral Drugs". (General guide on acidic additives for chiral acids). Link
Physical Properties: PubChem Compound Summary for CID 6995699. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling corrosive organic acids.
Technical Support Center: Troubleshooting Cyclopropanation of Crotonic Acid Derivatives
Answering the call of researchers grappling with the nuanced challenges of small-ring synthesis, this Technical Support Center guide provides in-depth troubleshooting for low yields in the cyclopropanation of crotonic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers grappling with the nuanced challenges of small-ring synthesis, this Technical Support Center guide provides in-depth troubleshooting for low yields in the cyclopropanation of crotonic acid derivatives. As a Senior Application Scientist, my aim is to move beyond simple procedural lists, offering a rationale-driven approach to diagnose and resolve common experimental hurdles.
This guide is structured to help you systematically identify and solve issues related to yield and selectivity in three major cyclopropanation pathways: Simmons-Smith type reactions, Transition-Metal Catalyzed reactions, and Michael-Initiated Ring Closures (MIRC).
Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)
Before diving into method-specific issues, a general assessment can often reveal the root cause of a poor reaction outcome.
Q1: My reaction shows zero conversion. Where do I start?
A1: Zero conversion points to a fundamental failure in one of three areas: starting materials, reagents, or activation energy.
Starting Material Integrity: Crotonic acid and its esters can be susceptible to polymerization or degradation, especially if impure.[1] Verify the purity of your substrate via NMR or GC-MS. Consider passing it through a short plug of silica or activated alumina immediately before use to remove polar impurities or inhibitors.
Reagent Viability: This is the most common culprit.
Simmons-Smith: The activity of the zinc-copper couple or diethylzinc is paramount. Has the zinc been properly activated? Is the diethylzinc solution fresh? These reagents are highly sensitive to air and moisture.[2]
Catalytic Reactions: Is your transition metal catalyst active? Many catalysts require an activation step or are sensitive to air and moisture, leading to deactivation.[3] Diazo compounds, often used as carbene precursors, can decompose upon storage.[4]
MIRC: Is your base strong enough to deprotonate the nucleophile but not so strong that it promotes rampant side reactions? Is the nucleophile itself stable under the reaction conditions?[5]
Reaction Conditions: Was the temperature sufficient to overcome the activation energy? Conversely, some reactions require cryogenic temperatures to prevent side reactions. Incorrect temperature is a frequent cause of failure.[6]
Q2: I'm getting a low yield (<30%) but the reaction is clearly working. What are the most likely adjustments to make?
A2: A low, non-zero yield suggests the reaction is viable but suboptimal. The issue is likely kinetics, a competing side reaction, or catalyst deactivation.
Sub-optimal Conditions: The reaction may be sluggish. Try increasing the temperature in small increments (e.g., 10 °C) or extending the reaction time.[6] Concentration can also play a role; both overly dilute and overly concentrated conditions can be detrimental.[6]
Catalyst Deactivation: In catalytic processes, the catalyst may be dying before the reaction completes. This "suicide inactivation" can occur when the reactive carbene intermediate attacks the catalyst itself or its ligands.[4] Impurities like water or stray amines can also act as poisons, especially for Lewis acidic metal catalysts.[7]
Reversible or Competing Reactions: The desired product might be in equilibrium with the starting materials, or a side reaction could be consuming the substrate. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts.
Q3: My main problem is the formation of numerous side products. What are they and how can I suppress them?
A3: The nature of the side products is your best diagnostic tool. Crotonic acid derivatives, being α,β-unsaturated esters, have several reactive pathways.
Polymerization: The double bond of the crotonate is susceptible to radical or anionic polymerization, especially in the presence of strong bases or initiators.[8] Ensure your reagents and solvents are free of radical initiators and use bases judiciously.
Michael Addition: Nucleophiles (including the ethyl group from Et2Zn in some cases) can add in a 1,4-conjugate fashion without subsequent ring closure.[9]
Dimerization/Oligomerization of the Carbene: In transition-metal catalyzed reactions using diazo compounds, the generated carbene can react with itself if the substrate concentration is too low or the carbene is too reactive.[10] This is often managed by the slow addition of the diazo compound.
Enolate Side Reactions (MIRC): In MIRC, the intermediate enolate can participate in undesired aldol-type reactions or elimination instead of the desired intramolecular S_N2 displacement.[11] This is highly dependent on the choice of base, solvent, and temperature.[12]
Part 2: Method-Specific Troubleshooting
Simmons-Smith & Furukawa Modifications
The classic Simmons-Smith reaction involves an electrophilic zinc carbenoid, which reacts sluggishly with electron-deficient alkenes like crotonates.[13][14]
Q: My Simmons-Smith (or Furukawa) reaction on methyl crotonate is extremely slow and gives a poor yield. Why?
A: This is expected. The electrophilic zinc carbenoid (IZnCH₂I) is a poor match for the electron-poor double bond of a crotonate.[9] However, you can significantly improve this reaction.
Cause: Poor electronic compatibility between the electrophilic carbenoid and the electron-deficient alkene.
Solution 1: Transition Metal Catalysis: Add a catalytic amount of a nickel salt (e.g., 5-10 mol% NiCl₂). The nickel catalyst is proposed to generate a more nucleophilic nickel-carbene intermediate, which is far more reactive towards the crotonate substrate. This drastically accelerates the reaction.[9]
Solution 2: Additive-Enhanced Furukawa Conditions: When using the Furukawa modification (CH₂I₂/Et₂Zn), adding 10 mol% of diethylzinc to the reaction mixture has been shown to improve yields for electron-poor alkenes.[15]
Solution 3: Solvent & Temperature Optimization: Ensure you are using a non-basic, polar solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[2] The reaction often benefits from moderate heating (e.g., 40 °C), which can be difficult under batch conditions with volatile reagents but is suitable for continuous-flow setups.[15]
Protocol 1: Nickel-Catalyzed Cyclopropanation of Methyl Crotonate
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add methyl crotonate (1.0 equiv) and anhydrous NiCl₂ (0.10 equiv) in anhydrous CH₂Cl₂.
Cool the mixture to 0 °C in an ice bath.
Add diiodomethane (CH₂I₂, 2.0-4.0 equiv).
Slowly add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv) dropwise over 30-60 minutes via a syringe pump. Caution: Et₂Zn is pyrophoric.
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or GC-MS until the starting material is consumed.
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Transition-Metal Catalyzed Reactions (Rh, Cu)
These reactions typically involve the decomposition of a diazo compound (e.g., ethyl diazoacetate, EDA) by a metal catalyst to form a metal carbene, which then reacts with the alkene.[10]
Q: My rhodium-catalyzed reaction with ethyl diazoacetate stalls after ~50% conversion, and the enantiomeric excess (ee) is lower than expected. What's happening to my catalyst?
A: This is a classic case of catalyst deactivation and/or poisoning. The chiral environment of the catalyst is being compromised.
Cause 1: Mechanism-Based Inactivation: The highly reactive metal carbene intermediate can react with the catalyst itself, particularly with nucleophilic residues in the chiral ligand or the metal center, leading to irreversible inactivation.[4]
Solution 1: Perform a slow addition of the ethyl diazoacetate (EDA) using a syringe pump over several hours. This keeps the instantaneous concentration of the reactive carbene low, favoring the productive cyclopropanation pathway over catalyst deactivation.
Cause 2: Catalyst Poisoning: Trace impurities that are Lewis basic, such as water, alcohols, or amines from other steps, can coordinate to the catalyst's open sites.[7] This blocks the substrate from coordinating and can alter the chiral environment, eroding enantioselectivity.
Solution 2: Rigorously dry all solvents and reagents. Ensure the crotonic acid derivative is purified to remove any trace alcohols or amines. Using molecular sieves in the reaction vessel can also be beneficial.
Michael-Initiated Ring Closure (MIRC)
MIRC is a powerful method for forming cyclopropanes from electron-deficient alkenes. It involves the 1,4-addition of a nucleophile to the crotonate, followed by an intramolecular S_N2 reaction to close the ring.[16][17]
Q: I am attempting a MIRC reaction using a sulfur ylide, but I'm recovering degraded starting material and observing polymer. The yield of cyclopropane is minimal.
A: This indicates that the reaction conditions are too harsh for your crotonate substrate, or the intermediate enolate is not cyclizing efficiently.[5]
Cause 1: Substrate Lability: Crotonate esters can be sensitive to the strong bases often used to generate ylides or other nucleophiles, leading to decomposition or polymerization.[5]
Solution 1: Use a milder base or pre-form the nucleophile at low temperature before adding the crotonate substrate. The choice of solvent is also critical; polar aprotic solvents like THF or DMSO often favor the desired pathway.[6]
Cause 2: Inefficient Ring Closure: The final ring-closing step is an intramolecular S_N2 reaction. If the geometry of the intermediate enolate is incorrect, or if there are competing pathways like proton exchange or intermolecular reactions, cyclization will be slow or non-existent.
Solution 2: Ensure your nucleophile has a suitable leaving group attached for the cyclization step (e.g., in the Corey-Chaykovsky reaction, the dimethyl sulfoxide group is the leaving group).[12] Temperature control is key; sometimes, running the reaction at a lower temperature for a longer time can favor the intramolecular cyclization over decomposition pathways.[6]
Part 3: Data & Visual Guides
Table 1: Influence of Reaction Parameters on Cyclopropanation Yield
Parameter
Simmons-Smith Type
Transition-Metal Catalyzed
Michael-Initiated Ring Closure (MIRC)
Solvent
Non-basic (DCE, CH₂Cl₂).[2] Basic solvents (e.g., ether) can reduce rate.[2]
Non-coordinating (DCM, Toluene). Avoid Lewis basic solvents.[7]
Ligands are crucial for selectivity. Additives can suppress side reactions.
Crown ethers can be used with potassium bases to enhance reactivity.[11]
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of low-yield reactions.
Diagram 2: Catalyst Deactivation Pathways
Caption: Points of failure in a transition-metal catalyzed cyclopropanation.
Diagram 3: MIRC vs. Competing Pathways
Caption: The critical branch point for the intermediate enolate in a MIRC reaction.
References
Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes.
Technical Support Center: Catalyst Deactivation and Poisoning in Cyclopropenone Reactions.Benchchem.
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPAN
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.Chemistry – A European Journal.
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
Effects of solvent on the reaction time and yield.
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.Molecules (MDPI).
Simmons‐Smith Cyclopropanation Reaction.
Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions.The Journal of Pure and Applied Chemistry Research.
Stereoselective Cyclopropan
Cyclopropanation of Alkenes.Master Organic Chemistry.
Nickel-catalysed cyclopropanation of electron-deficient alkenes.
Catalyst deactiv
Stereoselective Cyclopropan
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions.Organic Chemistry Frontiers (RSC Publishing).
Metal-catalyzed cyclopropan
Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides.Wordpress.
Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
Side reactions in the synthesis of alpha,beta-unsatur
Synthesis and Polymerization of Crotonic acid – co-Proflavin and substituted with different acid anhydride.Journal of University of Babylon for Pure and Applied Sciences.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Enhancement & Process Handling in Organic Media
Product: (1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4)
Audience: Process Chemists, Medicinal Chemists, Formulation Scientists
Module 1: The Diagnostic (Why is this difficult?)
User Query: "I am trying to dissolve (1S,2S)-2-methylcyclopropane-1-carboxylic acid in toluene/hexane for a coupling reaction, but it remains as an immiscible oil or precipitate. Why?"
Technical Insight:
The solubility challenges of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (MCCA) stem from a conflict between its molecular weight and its functional polarity .
Dimerization: In non-polar solvents (Toluene, Hexane, DCM), carboxylic acids do not exist as monomers. They form stable, cyclic hydrogen-bonded dimers. This effectively doubles the molecular weight and hides the polar head group, but the cyclopropane ring lacks sufficient lipophilicity (van der Waals surface area) to fully solvate this dimer in strictly non-polar media.
"Oiling Out" Phenomenon: MCCA has a low melting point (often liquid or low-melting solid at room temperature). When solubility limits are exceeded, it prefers to phase-separate into a dense, solvent-poor liquid phase (oil) rather than precipitating as a clean crystal. This is thermodynamically driven: the energy gain from crystal lattice formation is insufficient to overcome the entropy of the liquid state.
High polarity density; ring strain affects packing.
pKa
~4.8 (Typical for cyclopropane acids)
Weakly acidic; requires base for aqueous solubility.
H-Bond Donors
1 (COOH)
Primary driver of dimerization in non-polar media.
Lipophilicity
Low to Moderate (LogP ~ 0.7)
Insufficient for pure alkane solubility without assistance.
Module 2: Troubleshooting Protocols (The "How-To")
Scenario A: Enhancing Solubility in Non-Polar Solvents (Toluene, DCM)
Goal: Homogeneous solution for asymmetric synthesis or coupling.
The Fix: The "Lewis Base Spike" Method
You cannot rely on heat alone. You must disrupt the hydrogen-bonded dimer network using a Lewis base co-solvent that acts as a Hydrogen Bond Acceptor (HBA).
Protocol:
Calculate Load: Target concentration (e.g., 0.5 M).
Primary Solvent: Add Toluene (90% of final volume).
The Spike: Add THF (Tetrahydrofuran) or MTBE at 5-10% v/v.
Mechanism:[1][2][3] The ether oxygen in THF competitively binds to the acidic proton of MCCA, breaking the acid-acid dimer and forming an acid-ether monomeric complex. This complex is significantly more soluble in the bulk toluene phase.
Verification: Solution should clarify immediately. If haze persists, warm to 35°C.
Scenario B: Preventing "Oiling Out" During Crystallization/Purification
Goal: Obtaining solid material from solution.
The Fix: Salt Formation Strategy
Since the free acid tends to oil out, converting it to a salt increases the melting point and lattice energy, facilitating precipitation.
Protocol:
Dissolution: Dissolve crude MCCA in EtOAc (5 vol).
Base Addition: Add Dicyclohexylamine (DCHA) or tert-Butylamine (1.05 eq) dropwise at 0°C.
Why these bases? They are bulky and lipophilic. They form salts that are soluble in hot organic solvents but crystallize sharply upon cooling, unlike inorganic salts (Na/K) which would be hygroscopic or sticky.
Crystallization: Heat to reflux until clear, then cool slowly to RT.
Filtration: Isolate the salt. (To recover free acid later, partition between dilute HCl and ether).
Module 3: Advanced Workflows (Visualized)
Workflow 1: Solvent Selection Decision Tree
Use this logic to select the correct solvent system based on your process goal.
Caption: Decision tree for solvent selection based on intended chemical application.
Workflow 2: Mechanism of Solubility Enhancement
Visualizing how co-solvents break the insolubility barrier.
Caption: Mechanistic pathway of dimer disruption using Lewis Base co-solvents.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use alcohols (MeOH/EtOH) to dissolve MCCA for a coupling reaction?
Answer: Proceed with caution. While MCCA is highly soluble in alcohols, they are nucleophilic. If you are activating the carboxylic acid (e.g., using EDC/NHS or Thionyl Chloride), the solvent will compete with your amine nucleophile, leading to ester impurities (methyl or ethyl esters). Recommendation: Use Acetonitrile or DMF for coupling reactions if Toluene/THF is not suitable.
Q2: I need to remove unreacted MCCA from my reaction mixture. What is the best wash?
Answer: Exploit the pKa (~4.8).
Dilute the organic reaction mixture with an immiscible solvent (EtOAc or DCM).
Wash with saturated NaHCO3 (pH ~8-9) .
The MCCA will deprotonate to the carboxylate anion (R-COO⁻) and partition exclusively into the aqueous layer, leaving your neutral product in the organic layer.
Q3: Why does my MCCA turn yellow/brown in solution over time?
Answer: Cyclopropane rings, while relatively stable, can be sensitive to trace transition metals or strong acids which may catalyze ring-opening or polymerization, especially if the "methyl" position is activated. Ensure your solvents are anhydrous and free of peroxides (if using ethers). Store solutions at 2-8°C.
References
PubChem. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2.[4] National Library of Medicine. Available at: [Link]
LibreTexts Chemistry. Physical Properties of Carboxylic Acids (Solubility & Dimerization). Available at: [Link]
removing metal catalysts from (1S,2S)-2-methylcyclopropane-1-carboxylic acid products
Technical Support Center: Metal Catalyst Removal from (1S,2S)-2-Methylcyclopropane-1-carboxylic Acid Introduction: The Challenge of the Strained Ring User Context: You are likely synthesizing (1S,2S)-2-methylcyclopropane...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Metal Catalyst Removal from (1S,2S)-2-Methylcyclopropane-1-carboxylic Acid
Introduction: The Challenge of the Strained Ring
User Context: You are likely synthesizing (1S,2S)-2-methylcyclopropane-1-carboxylic acid via asymmetric cyclopropanation (e.g., using Rhodium, Copper, or Ruthenium chiral catalysts).
The Problem:
Chelation: The free carboxylic acid moiety (
) acts as a ligand, binding residual metal ions and preventing them from washing away during standard aqueous workups.
Stability: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While relatively robust, it is susceptible to ring-opening or epimerization under harsh acidic conditions or extreme temperatures, risking the loss of your specific
stereochemistry.
Compliance: ICH Q3D guidelines demand extremely low elemental impurity levels (often <10 ppm for parenteral routes).
This guide provides three validated workflows to remove metals while preserving the integrity of the strained ring.
Module 1: Diagnosis & Regulatory Limits (ICH Q3D)
Before selecting a removal method, quantify your starting metal load (ICP-MS) and define your target limit based on the drug's administration route.
Table 1: ICH Q3D (R2) Permitted Daily Exposure (PDE) Limits for Common Cyclopropanation Catalysts
Element
Class
Oral PDE ( g/day )
Parenteral PDE ( g/day )
Concentration Limit (10g/day dose)
Rhodium (Rh)
2B
100
10
1 ppm (Parenteral) / 10 ppm (Oral)
Ruthenium (Ru)
2B
100
10
1 ppm (Parenteral) / 10 ppm (Oral)
Palladium (Pd)
2B
100
10
1 ppm (Parenteral) / 10 ppm (Oral)
Copper (Cu)
3
3000
300
30 ppm (Parenteral) / 300 ppm (Oral)
Note: If your daily dose is <10g, the concentration limit (ppm) increases proportionally.[1] Always calculate based on your specific Max Daily Dose.
Module 2: Decision Matrix & Workflows
Select your method based on the current metal load and the scale of your operation.
Figure 1: Decision tree for selecting the appropriate metal removal strategy based on initial contamination levels.
Module 3: Method A - The "Salt-Wash-Free" Extraction
Best For: Bulk removal of Rh/Ru/Cu (>500 ppm).
Principle: Convert the acid to a water-soluble salt, washing the metal (often bound to lipophilic ligands) into the organic waste, then regenerating the acid.
Step-by-Step Protocol:
Dissolution: Dissolve crude (1S,2S)-acid in a non-polar solvent (e.g., MTBE or Toluene). Avoid chlorinated solvents if possible, as they can trap metal complexes.
Salt Formation (Critical): Slowly add 1M NaOH or saturated NaHCO₃ until the aqueous pH reaches 10–12.
Warning: Maintain temperature <20°C. While cyclopropanes are base-stable, heat + strong base can risk epimerization at the
-carbon over prolonged periods.
Phase Separation: Separate the layers.
Top Layer (Organic): Contains non-polar impurities and lipophilic metal ligands. DISCARD (or save for catalyst recovery).
Bottom Layer (Aqueous): Contains your product as the sodium carboxylate.
The "Scrub" Wash: Wash the aqueous layer twice with fresh MTBE/Toluene. This removes entrained metal complexes.
Re-acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl or 1M H₂SO₄ to pH 2–3.
Note: Do not use concentrated acids; local heating can damage the ring.
Extraction: Extract the free acid back into Ethyl Acetate or DCM. Dry over Na₂SO₄ and concentrate.
Module 4: Method B - Solid-Supported Scavengers
Best For: Polishing (<500 ppm to <10 ppm).
Principle: High-affinity ligands (Thiol/Thiourea) bound to silica beads physically capture metal ions from the organic solution.
Scavenger Selection Guide:
For Rhodium (Rh): SiliaMetS® Thiol or TMT (Trimercaptotriazine).
For Ruthenium (Ru): SiliaMetS® DMT (Dimercaptotriazine).
For Copper (Cu): SiliaMetS® Imidazole or Thiourea.
Protocol:
Solvent Choice: Dissolve the acid in THF, MeOH, or Ethyl Acetate (10 mL/g).
Ratio: Generally 4–5 equivalents of scavenger relative to the residual metal content (molar ratio). If metal content is unknown, use 5–10% w/w relative to the substrate.
Incubation: Stir at room temperature for 4–12 hours.
Tip: Heating to 40°C increases kinetics but validate stability first.
Filtration: Filter the suspension through a 0.45
m pad (Celite or sintered glass) to remove the resin.
Analysis: Test filtrate via ICP-MS. Repeat if necessary.
Module 5: Method C - Distillation & Crystallization (High Purity)
Best For: Final API isolation and isomer purging.
Option 1: Vacuum Distillation
Unlike complex APIs, (1S,2S)-2-methylcyclopropane-1-carboxylic acid is a low molecular weight liquid/low-melting solid.
Boiling Point: ~94–96°C at 26 mmHg (Reference: Org. Synth.).
Advantage: Most metal catalysts (Rh/Ru salts) are non-volatile residues. Distilling the acid leaves the metal in the pot.
Caution: Ensure vacuum is stable to keep bath temperature below 120°C to prevent thermal rearrangement.
Option 2: DCHA Salt Crystallization
If distillation is not feasible, form the Dicyclohexylamine (DCHA) salt.
Dissolve acid in Acetone or Ethyl Acetate.
Add 1.0 eq of Dicyclohexylamine.
The salt often precipitates as a crystalline solid.
Filter and wash the crystals (metals stay in the mother liquor).
Break the salt with dilute H₂SO₄/Ether extraction to recover the pure chiral acid.
Troubleshooting & FAQs
Q1: I used Method A (Base Wash), but the Rhodium levels are still high. Why?A: Some Rhodium catalysts (especially carboxylates) can form water-soluble hydroxides at high pH.
Fix: Add a chelating agent like EDTA or L-Cysteine to the aqueous basic phase (Step 2 of Method A) before the organic wash. This sequesters the metal in the water layer, preventing it from re-extracting later.
Q2: Will the cyclopropane ring open during acid workup?A: The cyclopropane ring is generally stable to dilute mineral acids (1M HCl) at room temperature. Avoid Lewis Acids (like AlCl₃, BF₃) or hot concentrated H₂SO₄, as these facilitate ring-opening via carbocation intermediates.
Q3: Can I use activated carbon (Charcoal)?A: Activated carbon is "hit or miss" for Rh/Ru. It often results in yield loss (adsorbing the product) without specific selectivity for the metal. Silica-bonded thiols (Method B) are far superior for yield preservation.
Q4: How do I prevent racemization of the (1S,2S) center?A: The
-proton is acidic. Avoid heating the molecule in the presence of strong bases (e.g., NaH, KOtBu) or during the basic extraction step of Method A. Keep the basic phase cold (0–10°C) and minimize contact time (<1 hour).
References
International Council for Harmonisation (ICH). Guideline Q3D (R2) on Elemental Impurities.[3] (2022).[4] [Link]
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[4][8] [Link]
Technical Support Center: Resolving Methylcyclopropane Carboxylic Acid Diastereomers
Current Status: Operational Topic: Separation of cis- and trans-2-methylcyclopropane-1-carboxylic acid (and related esters). Ticket Priority: High (Critical Intermediate for Drug Development) Executive Summary & Decision...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Separation of cis- and trans-2-methylcyclopropane-1-carboxylic acid (and related esters).
Ticket Priority: High (Critical Intermediate for Drug Development)
Executive Summary & Decision Matrix
The Challenge:
Methylcyclopropane carboxylic acids lack strong UV chromophores and possess rigid stereocenters that create distinct physical properties between diastereomers (cis vs. trans). However, their similar pKa values and volatility often render standard silica flash chromatography inefficient for large-scale resolution.
The Solution Architecture:
We approach this resolution through three distinct vectors depending on your scale and purity requirements. Use the decision matrix below to select your workflow.
Workflow Selector (Decision Tree)
Protocol A: Chemical Resolution via Selective Precipitation
Best For: Large-scale (>100g) separation of cis and trans isomers without expensive chromatography.
The Scientific Logic
While both isomers are carboxylic acids, their varying steric arrangements result in significant solubility differences when converted to specific salts. The cis-isomer is generally more polar and sterically congested. By carefully controlling the pH and counter-ion, we can precipitate the cis-isomer while the trans-isomer remains in the mother liquor (or vice versa depending on the specific derivative).
Step-by-Step Protocol
Materials:
Crude mixture of 2-methylcyclopropanecarboxylic acid (cis/trans).
Solubilization: Dissolve the crude acid mixture (e.g., 20g) in a solution of NaOH (1.05 equivalents) in water. Ensure complete dissolution to form the sodium salt.
Clarification: If the solution is dark, treat with activated charcoal for 30 minutes and filter.
Selective Acidification (The Critical Step):
Technique: Slowly introduce a weak acid (Acetic Acid) or bubble CO₂ gas into the stirred solution.
Endpoint: Monitor pH. The goal is to reach a pH where the cis-isomer (often having a slightly higher pKa due to the "cis-effect" and H-bonding) precipitates first, or conversely, the less soluble isomer crashes out.
Observation: A white precipitate will form. This is typically enriched in the cis-isomer (purity often >98% after washing).
Recovery of Trans: Acidify the filtrate with strong acid (HCl) to pH 2 to precipitate/extract the trans-enriched fraction.
Data Validation:
Fraction
Typical Yield
Diastereomeric Ratio (cis:trans)
Melting Point
Precipitate
40-45%
98:2
80-82°C
| Filtrate | 40-45% | 15:85 | Liquid/Low MP |
Tech Note: This method relies on the solubility product (
) differences of the free acids in aqueous media. The cis acid is often less soluble in water upon partial acidification than the trans form due to packing efficiency in the solid state [1, 2].
Protocol B: Enzymatic Kinetic Resolution
Best For: Obtaining high optical purity (enantiomeric excess) alongside diastereomeric separation.
The Scientific Logic
Enzymes like Candida antarctica Lipase B (CALB) possess a chiral pocket that discriminates based on steric bulk. The methyl group in the cis position creates significant steric hindrance near the ester bond, preventing the enzyme from hydrolyzing it efficiently. The trans-ester fits easily and is hydrolyzed to the acid.
Workflow Diagram
Procedure:
Substrate: Start with the Ethyl ester of the mixture (Ethyl 2-methylcyclopropanecarboxylate).
Media Preparation: Prepare 0.1 M Phosphate buffer (pH 7.2). Add 15% v/v DMF (Co-solvent is critical for solubility) [3].[5]
Biocatalysis: Add Novozym 435 (immobilized CALB) at a ratio of 20% w/w relative to substrate.
Incubation: Shake at 30°C for 24-48 hours.
Workup:
Adjust pH to 8.0.
Extract with MTBE (Methyl tert-butyl ether). The Organic layer contains the unreacted Cis-ester .
Acidify the aqueous layer to pH 2.0 and extract. The Aqueous layer yields the Trans-acid .
Issue: "I cannot see my peaks on the HPLC."
Root Cause: Methylcyclopropane carboxylic acid lacks a conjugated
-system, meaning it has negligible UV absorbance above 210 nm.
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
No UV Signal
Lack of Chromophore
Option 1: Use Refractive Index (RI) or ELSD detector.Option 2: Derivatize with Phenacyl Bromide (adds UV tag).
Peaks Co-elute
Similar Polarity
Switch Column: Use a specialized column like Newcrom R1 (Mixed-mode RP) which utilizes ion-exclusion mechanisms [4].
Broad Peaks
Acidic Drag
Add 0.1% Phosphoric Acid (for UV) or Formic Acid (for MS) to the mobile phase to suppress ionization.
Recommended Analytical Method (HPLC):
Column: Newcrom R1 or C18 (High Carbon Load).
Mobile Phase: Acetonitrile : Water : H₃PO₄ (40 : 60 : 0.1).
Detector: UV @ 210 nm (if concentration is high) or ELSD.
Flow Rate: 1.0 mL/min.
Frequently Asked Questions (FAQs)
Q: Can I synthesize the trans-isomer directly to avoid this separation mess?A: Yes. If your target is specifically trans-2-methylcyclopropanecarboxylic acid, avoid the resolution of mixtures entirely. Use the Corey-Chaykovsky cyclopropanation on ethyl crotonate using dimethylsulfoxonium methylide.
Key Optimization: Perform the reaction in DMSO at 80°C. This specific condition favors the thermodynamic trans-product significantly over the cis [5].
Q: Which isomer has the higher boiling point?A: Generally, the cis-isomer has a higher boiling point due to a larger molecular dipole moment and less efficient packing compared to the more symmetric trans-isomer.[6] However, in distillation, they are often too close for effective separation without a high-plate-count column.
Q: My enzymatic reaction is too slow. How do I speed it up?A:
Check pH: As the ester hydrolyzes, acid is released, dropping the pH. If the pH drops below 6.5, the enzyme activity plummets. Use an autotitrator to maintain pH 7.2.
Co-solvent: Ensure you are using DMF or DMSO (up to 15%). The substrate is hydrophobic; without the co-solvent, it may not reach the enzyme active site efficiently [3].
References
US Patent 4306077A. Process for separating cis and trans isomers of cyclopropane carboxylic acids. (1981). Link
Vertex AI Search Result 1.4. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.Link
Zhang, Z., et al. (2012). Enzymatic Resolution of Racemic Ethyl-2,2-Dimethylcyclopropanecarboxylate... in a Polar Organic Solvent—Water Medium. Semantic Scholar.[4] Link
SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.Link
Beaulieu, P. L., et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications.[7] Link
improving stability of (1S,2S)-2-methylcyclopropane-1-carboxylic acid intermediates
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and handling of (1S,2S)-2-methylcyclopropane-1-carboxylic acid and its derivatives. This guide is desig...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of (1S,2S)-2-methylcyclopropane-1-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with this valuable chiral building block, a key component in various pharmacologically active molecules.
We understand that the synthesis of strained ring systems presents unique challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability of synthetic intermediates. Our goal is to help you improve yields, ensure stereochemical fidelity, and maintain process safety.
Section 1: Frequently Asked Questions (FAQs) on Intermediate Stability
This section addresses fundamental questions regarding the stability of intermediates encountered during the synthesis of substituted cyclopropanes.
Question: What is the primary cause of instability in intermediates during the synthesis of cyclopropane derivatives?
Answer:
The principal challenge stems from the inherent ring strain of the cyclopropane moiety, which is approximately 27 kcal/mol.[1][2] This strain provides a significant thermodynamic driving force for ring-opening reactions. Instability is most pronounced when a reactive intermediate, particularly a carbocation, is generated on a carbon atom directly attached to the ring (a cyclopropylcarbinyl system).
While the cyclopropane's "bent" bonds can stabilize an adjacent positive charge through conjugation—even more effectively than a phenyl group—this interaction can also facilitate a rapid rearrangement.[3] The cyclopropylcarbinyl cation can undergo ring-opening to form a more stable, less strained homoallylic cation. This rearrangement is often the primary pathway for yield loss and byproduct formation.
Below is a diagram illustrating this critical equilibrium.
Caption: Equilibrium between desired and undesired pathways.
Question: Are all cyclopropane intermediates unstable?
Answer:
No, the stability of a cyclopropane-containing intermediate is highly dependent on its structure and the reaction conditions. While cyclopropylcarbinyl cations are prone to rearrangement, other intermediates can be quite stable.
Carbanionic Intermediates: Syntheses proceeding through carbanionic intermediates, such as those in Michael Initiated Ring Closure (MIRC) reactions or ylide chemistry, generally avoid carbocationic rearrangements.[4][5] The primary concerns here are managing the reactivity and basicity of the carbanion to prevent unwanted side reactions or epimerization.
Stabilized Cations: Cationic intermediates can be rendered more stable and less prone to ring-opening if the positive charge is sufficiently stabilized by other structural features. For example, an adjacent oxocarbenium ion is stabilized to a degree that can disfavor the cyclopropane ring-opening pathway.[1][2]
Final Products: The final cyclopropanecarboxylic acid and its esters are notably stable. Studies have shown that the cyclopropyl group provides hyperconjugative stabilization to the adjacent carbonyl group, enhancing hydrolytic stability compared to non-cyclopropyl analogs.[6][7]
Section 2: Troubleshooting Guide for Common Synthetic Routes
This section provides specific troubleshooting advice for common issues encountered during key synthetic transformations.
Scenario 1: Low yields and byproducts in cyclopropanation using Corey's Ylide.
Question: "I am performing a cyclopropanation of an electron-poor alkene using dimethylsulfoxonium methylide (Corey's ylide) and experiencing inconsistent yields and potential safety hazards. What's going wrong?"
Answer:
This is a common and critical issue. The problem often lies not with the cyclopropane intermediate itself, but with the stability and handling of the ylide reagent. Dimethylsulfoxonium methylide is thermally unstable, and its accumulation in the reaction vessel is both a source of inconsistency and a significant safety risk.
Causality: The ylide is typically generated by deprotonating trimethylsulfoxonium iodide or chloride with a strong base like sodium hydride or potassium tert-butoxide. If the ylide is allowed to accumulate, especially at room temperature or above, it can decompose. Furthermore, if the addition of the ylide to the alkene substrate is not carefully controlled, localized "hot spots" can occur, leading to decomposition and byproduct formation.
Field-Proven Solution: A scalable and safe process involves the slow addition of a pre-formed, cold solution of the ylide to a heated solution of the alkene substrate.[8] This strategy ensures that the reactive ylide is consumed as soon as it enters the reaction vessel, preventing its accumulation.
Ylide Preparation (Anhydrous): In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium tert-butoxide in anhydrous DMSO. Cool this solution in an ice bath. Slowly add solid trimethylsulfoxonium iodide in portions. Stir the resulting slurry at room temperature until ylide formation is complete (typically 1-2 hours). Cool this ylide solution to below room temperature before use.
Reaction Setup: In the main reaction vessel, dissolve the alkene substrate (e.g., ethyl crotonate) in anhydrous DMSO. Heat this solution to the optimal reaction temperature (typically 80-95 °C).
Controlled Addition: Using a syringe pump, add the cold, pre-formed ylide solution dropwise to the heated alkene solution over a period of 2-4 hours. The key is a slow, controlled addition rate.
Monitoring & Quench: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature and quench by carefully pouring it into a mixture of ice water and a mild acid (e.g., saturated NH₄Cl solution).
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Maintains low steady-state concentration of ylide.
Scenario 2: Ring-opened byproducts observed during functional group manipulation.
Question: "I have successfully formed my cyclopropane ring, but subsequent reactions (e.g., attempting to form an acyl chloride or perform an ester hydrolysis under harsh acidic conditions) are leading to ring-opened impurities. How can I preserve the ring?"
Answer:
This issue directly relates to the formation of a cyclopropylcarbinyl cation, as discussed in the FAQs. Harsh acidic conditions or reagents that can generate a carbocation adjacent to the ring must be avoided.
Causality: Reagents like thionyl chloride (SOCl₂) or strong mineral acids (H₂SO₄, HCl) can protonate the carbonyl oxygen of the carboxylic acid or ester. Subsequent loss of a leaving group can generate the dreaded cyclopropylcarbinyl cation, which rapidly rearranges.
Caption: Decision workflow for selecting appropriate reagents.
Field-Proven Solutions:
For Acyl Chloride Formation: Instead of SOCl₂, use milder reagents that operate under neutral or slightly basic conditions. Oxalyl chloride with a catalytic amount of DMF in a non-polar solvent (like DCM or THF) at low temperatures (0 °C) is the industry standard. The reaction proceeds via a Vilsmeier-Haack type intermediate, avoiding carbocation formation.
For Amide Coupling: Directly couple the carboxylic acid with an amine using standard peptide coupling reagents like EDC (in the presence of HOBt or DMAP) or HATU. These methods activate the carboxylic acid without generating a free carbocation on the adjacent carbon.
For Ester Hydrolysis: If acidic conditions are required, use carefully controlled, milder conditions. However, basic hydrolysis (saponification) using LiOH, NaOH, or KOH in a water/alcohol mixture is generally much safer for the cyclopropane ring. The reaction proceeds via nucleophilic attack on the carbonyl, avoiding cationic intermediates.
Section 3: References
Aucher, A. et al. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews. [Link]
Algera, R. F. et al. (2023). Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block. Organic Process Research & Development. [Link]
Bender, D. M. et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
Galli, M. & Migliano, F. (2024). Synthesis of Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. ResearchGate. [Link]
Galli, M. & Migliano, F. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. [Link]
Algera, R. F. et al. (2023). Synthesis of Nirmatrelvir: Development of an Efficient, Scalable Process to Generate the Western Fragment. Organic Process Research & Development. [Link]
ResearchGate. Synthesis of Nirmatrelvir: Development of a Scalable Cobalt-Catalyzed Cyclopropanation for Manufacture of the Bicyclic [3.1.0]Proline-Building Block | Request PDF. ResearchGate. [Link]
Müller, R. (2006). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]
ResearchGate. Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. ResearchGate. [Link]
Floreancig, P. E. et al. (2012). Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. PMC - NIH. [Link]
Floreancig, P. E. et al. (2012). Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A. Organic Letters. [Link]
Bonnet, V. et al. (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. Organic Process Research & Development. [Link]
Yu, M. et al. (2008). Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link]
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
Bender, D. M. et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. [Link]
Olah, G. A. et al. (1977). Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. Journal of the American Chemical Society. [Link]
Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
Gavit, R. et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
ResearchGate. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. ResearchGate. [Link]
Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #4092-STR
Subject: Overcoming Steric Hindrance & Epimerization in Vicinal Cyclopropane Couplings
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Rigid Wall" Problem
You are likely encountering low conversion (<30%) or significant racemization when attempting to derivatize (1S,2S)-2-methylcyclopropane-1-carboxylic acid .
Unlike linear alkyl chains, where bond rotation can relieve steric strain, the cyclopropane ring is a rigid "V-shape." In the (1S,2S) configuration (trans), the C2-methyl group is locked in a fixed spatial relationship to the C1-carboxylic acid. While less hindered than the cis isomer, the methyl group still blocks the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack). Furthermore, the cyclopropane bonds possess significant
-character (Walsh orbitals), which can electronically deactivate the carbonyl carbon compared to standard aliphatic acids.
This guide provides three validated workflows to overcome this kinetic barrier without compromising stereochemical integrity.
Module 1: The "Gold Standard" Amide Coupling (T3P Protocol)
Diagnosis: Standard carbodiimides (EDC/DIC) or uronium salts (HATU) yield sluggish reaction rates or difficult purification due to urea byproducts.[1]
Solution: Switch to Propylphosphonic Anhydride (T3P) .[1][2][3]
T3P forms a highly reactive cyclic mixed anhydride. Unlike HATU, it does not generate a guanidinium byproduct that can compete for the amine. Crucially, T3P acts as a water scavenger, driving the equilibrium forward, and exhibits the lowest epimerization rates among modern coupling agents.
Optimized Protocol
Parameter
Recommendation
Rationale
Reagent
T3P (50% w/w in EtOAc or DMF)
Cyclic anhydride structure minimizes steric bulk during the transition state.
Stoichiometry
1.5 - 2.0 equivalents
Excess required to ensure complete activation of the hindered acid.
T3P is highly soluble; these solvents allow for easy aqueous workup (T3P byproducts are water-soluble).
Temperature
0°C RT
Start cold to control exotherm; warm to RT to push conversion.
Step-by-Step Workflow:
Dissolve (1S,2S)-2-methylcyclopropane-1-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in 2-MeTHF (5-10 volumes).
Cool to 0°C. Add Pyridine (3.0 equiv).
Add T3P (50% solution, 1.5 equiv) dropwise over 10 minutes.
Allow to warm to 20-25°C. Monitor by HPLC/UPLC.
Troubleshooting: If conversion stalls at 50% after 4 hours, add 0.5 equiv T3P and heat to 40°C. The rigid ring prevents thermal degradation usually seen with linear activated esters.
Module 2: The "Nuclear Option" (Ghosez’s Reagent)
Diagnosis: The amine is extremely non-nucleophilic (e.g., electron-deficient aniline) or sterically hindered (e.g., tert-butyl amine), and T3P fails.
Solution: Generate the Acid Chloride via Ghosez’s Reagent .[4][5][6][7]
Standard thionyl chloride (
) generates HCl, which often racemizes cyclopropanes. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions at room temperature.
Mechanism of Action
Figure 1: Neutral activation pathway using Ghosez's Reagent to avoid acid-catalyzed racemization.
Protocol:
Dissolve acid (1.0 equiv) in dry DCM.
Add Ghosez’s reagent (1.2 equiv) at 0°C. Stir for 1-2 hours at RT.
Checkpoint: Monitor formation of acid chloride by quenching a small aliquot with MeOH (check for Methyl Ester by LCMS).
Once formed, add the amine (1.2 equiv) and a mild scavenger (e.g., solid
or polymer-supported amine).
Note: Do not isolate the acid chloride; react in situ.
Module 3: Esterification of Hindered Alcohols (Yamaguchi)
Diagnosis: You need to couple the acid to a secondary or tertiary alcohol. Fischer esterification is impossible due to the sensitive ring.
Solution:Yamaguchi Esterification .
This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride that is regioselectively attacked by DMAP, creating a "super-active" acyl pyridinium species that overcomes the steric wall of the methyl group.
Critical Parameter Table:
Component
Role
Specification
Yamaguchi Reagent
2,4,6-Trichlorobenzoyl chloride
Forms mixed anhydride. The ortho-chlorines block attack at the wrong carbonyl.
Catalyst
DMAP (Stoichiometric)
Must be used in 1:1 ratio (not catalytic) for difficult cyclopropanes.
Solvent
Toluene
Allows for higher reaction temperatures (reflux) if necessary.
Decision Matrix: Selecting Your Reagent
Use this logic flow to select the correct protocol for your specific substrate.
Figure 2: Reagent selection logic based on nucleophile sterics and reactivity.
Frequently Asked Questions (FAQs)
Q1: I see a 5-10% epimer (1R,2S) impurity by chiral HPLC. How do I stop this?A: This is likely "Base-Catalyzed Epimerization" via the oxazolone mechanism.
Switch Bases: Replace Triethylamine (TEA) or DIPEA with 2,4,6-Collidine or Pyridine . These are non-nucleophilic and too weak to deprotonate the
-proton of the cyclopropane.
Add HOAt: If using HATU, ensure HOAt is present.[1] It accelerates the coupling, reducing the time the activated ester sits in solution vulnerable to racemization.
Q2: Can I use Thionyl Chloride (
) to make the acid chloride?A:Not recommended. generates HCl gas and heat. The combination of high temperature and acidic pH promotes ring opening or isomerization of the cyclopropane. If you must use acid chlorides, use the Ghosez Reagent (Module 2) or Oxalyl Chloride with catalytic DMF at 0°C strictly.
Q3: My reaction yields are high, but the product is the N-acyl urea. Why?A: This occurs with carbodiimides (EDC/DCC) when the amine attack is too slow due to the steric hindrance of the methyl group. The intermediate O-acylisourea rearranges to the unreactive N-acyl urea.
Fix: Switch immediately to T3P (Module 1). T3P does not undergo this rearrangement.
References
T3P Optimization: Wagh, Y. S., et al. "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis." Organic Process Research & Development, vol. 22, no. 8, 2018. Link
Ghosez Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides."[7] Organic Syntheses, vol. 59, 1979, p.[7] 26. Link
Yamaguchi Esterification: Inanaga, J., et al.[8][9] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, vol. 52, no.[8] 7, 1979. Link
Epimerization Control: Han, S. Y., and Kim, Y. A. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, vol. 60, no. 11, 2004. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optical Rotation Standards for (1S,2S)-2-Methylcyclopropane-1-carboxylic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,2S)-2-Methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4) is a critical chiral building block, notably serving as a key intermediate in the synthesis of melatonin receptor agonists like Tasimelteon .[1][2] Ensuring the enantiomeric purity of this strained ring system is paramount, as the biological activity of the final pharmaceutical is strictly stereodependent.
While Specific Optical Rotation (SOR) has traditionally served as a rapid identity test, it lacks the resolution required for modern high-potency drug development when used in isolation. This guide compares the utility of polarimetry against high-resolution alternatives like Chiral HPLC and Chiral GC , providing a data-driven framework for selecting the optimal analytical method.
The Standard: Optical Rotation (Polarimetry)
Optical rotation measures the rotation of plane-polarized light by the chiral sample. For (1S,2S)-2-methylcyclopropane-1-carboxylic acid, the specific rotation is a defining physical constant used for batch-to-batch consistency checks.
Key Parameters
Isomer Identity: The (1S,2S) isomer is the trans -isomer and is dextrorotatory (+) .
Note: The enantiomer, (1R,2R)-2-methylcyclopropane-1-carboxylic acid (CAS: 10487-86-2), is levorotatory (-).
Standard Value: While specific batch values vary by concentration and temperature, the sign of rotation is consistently (+) in common solvents like Chloroform (
) and Methanol ().
Methodology:
Wavelength: Sodium D-line (589 nm).
Temperature: 20°C or 25°C.
Path Length: 1 dm (100 mm).
Concentration: Typically 1.0 g/100 mL (
).
Protocol for Measurement
Preparation: Dissolve 100 mg of the sample in 10 mL of HPLC-grade Chloroform or Ethanol.
Blanking: Zero the polarimeter with the pure solvent.
Measurement: Inject the sample into a temperature-controlled cell (20°C). Record the observed rotation (
).
Calculation:
Where is path length in dm and is concentration in g/mL.
Comparative Analysis: Polarimetry vs. Chiral HPLC
While polarimetry is fast, it is a summation parameter —it cannot distinguish between a chemically pure sample with low enantiomeric excess (ee) and a chemically impure sample with high ee. Chiral HPLC provides the resolution necessary to quantify the specific enantiomer ratio.
High: Separates enantiomers and chemical impurities.
High: Excellent for volatile cyclopropanes.
Sensitivity
Moderate (requires ~10-100 mg).
High (requires <1 mg).
High (requires <1 mg).
Throughput
High (< 5 mins).
Moderate (15–30 mins/run).
Moderate (20–40 mins/run).
Cost per Run
Low (Solvent only).
High (Chiral columns + Solvents).
Moderate (Column life).
Limit of Detection
~1% ee deviation.
< 0.1% impurity.
< 0.1% impurity.
Recommended Analytical Workflow
For drug development, relying solely on optical rotation is insufficient. The following decision tree outlines the optimal workflow for validating (1S,2S)-2-methylcyclopropane-1-carboxylic acid.
Figure 1: Analytical Decision Tree
Caption: A tiered analytical approach ensuring both chemical and stereochemical integrity. Polarimetry serves as a rapid "Go/No-Go" gate before high-cost HPLC analysis.
Advanced Protocol: Chiral HPLC Method Development
For the definitive quantification of the (1S,2S) isomer vs. the (1R,2R) enantiomer (and cis-diastereomers), Chiral HPLC is required.
Column Selection: Polysaccharide-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective for cyclopropane carboxylic acids.
Mobile Phase: Since the analyte is an acid, an acidic modifier (TFA or Formic Acid) is mandatory to suppress ionization and prevent peak tailing.
Detection: UV at 210–220 nm (Carboxyl absorption).
Figure 2: Chiral Method Development Logic
Caption: Workflow for selecting the optimal chromatographic conditions. Acidic modifiers are critical for sharpening the peak shape of the carboxylic acid moiety.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6995699, (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]
Krubiner, A. M., et al. (1968).Optical Rotation Studies. The Journal of Organic Chemistry, 33(5), 1715.
Vanda Pharmaceuticals. Tasimelteon (Hetlioz) Mechanism and Chemistry. Neuropharmacology (2015). Retrieved from [Link]
Comparative Bioactivity Guide: (1S,2S) vs. (1R,2R) Methylcyclopropane-1-Carboxylic Acid
This guide provides an in-depth technical comparison of the (1S,2S) and (1R,2R) enantiomers of 2-methylcyclopropane-1-carboxylic acid. It focuses on their distinct bioactivities, physicochemical properties, and roles as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the (1S,2S) and (1R,2R) enantiomers of 2-methylcyclopropane-1-carboxylic acid. It focuses on their distinct bioactivities, physicochemical properties, and roles as critical pharmacophores in drug development.[1]
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, the 2-methylcyclopropane-1-carboxylic acid scaffold represents a "privileged structure." It serves as a conformationally restricted bioisostere of isoleucine and a rigid linker in various enzyme inhibitors.
While both isomers share the trans diastereomeric relationship, their enantiomeric distinction ((1S,2S) vs. (1R,2R)) dictates their interaction with chiral biological targets. Current data indicates that the (1S,2S) enantiomer frequently exhibits superior binding affinity in specific metabolic and receptor-based assays, particularly involving Cytochrome P450 enzymes, whereas the (1R,2R) enantiomer often serves as a control or a precursor for distinct stereochemical pathways in agrochemistry.
Physicochemical & Bioactivity Comparison
The following data highlights the divergence in performance between the two enantiomers.
Table 1: Comparative Technical Profile
Feature
(1S,2S)-Isomer
(1R,2R)-Isomer
Implication
Configuration
trans-(+)-enantiomer
trans-(-)-enantiomer
Determines receptor fit.
P450 Affinity
High (10–100x vs. 1R,2R)
Low / Negligible
(1S,2S) is a potent probe for heme-thiolate enzymes [1].
Rigid ring prevents standard fatty acid degradation.
Key Application
Precursor for HCV Protease Inhibitors
Agrochemicals (Auxin mimics)
Dictates industry utility (Pharma vs. Agro).
Optical Rotation
to
to
Essential for QC/Validation.
Bioactivity Analysis: The "Lock and Key" Mechanism
The bioactivity difference stems from the vectorial alignment of the methyl and carboxyl groups.
Cytochrome P450 Interaction: The (1S,2S) configuration aligns the hydrophobic methyl group into the substrate-binding pocket of specific CYP450 isoforms while positioning the carboxylate to interact with polar residues at the active site entrance. This creates a "tight-binding" mode that the (1R,2R) isomer cannot replicate due to steric clash [1].
Conformational Restriction: When used as a scaffold in peptide mimetics (e.g., replacing an isoleucine residue), the (1S,2S) backbone forces the peptide into a specific secondary structure (often a
-turn). This is critical for drugs targeting viral proteases (like HCV NS3/4A), where the inhibitor must mimic the transition state of the substrate [2].
Mechanism of Action & Synthesis Workflow
To understand the origin of these isomers, we examine the enantioselective synthesis pathway. The bioactivity is "installed" during the catalytic cyclopropanation step.
This workflow illustrates how chiral catalysts direct the formation of the specific bioactive isomer.
Caption: Enantioselective pathway determining the biological fate of methylcyclopropane carboxylates.
Experimental Protocols
To validate the bioactivity and purity of the (1S,2S) isomer, the following protocols are recommended. These ensure that observed biological effects are due to the specific enantiomer and not impurities.
Before biological testing, >99% ee is required to prevent false positives from the distomer.
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
Mobile Phase: Isocratic elution with Hexane:Isopropanol (98:2) + 0.1% Trifluoroacetic acid (TFA). Note: Acid additive is crucial to suppress ionization of the carboxylic acid.
Detection: UV at 210 nm.
Standard: Inject racemic trans-2-methylcyclopropane-1-carboxylic acid to establish retention times for (1S,2S) and (1R,2R).
Criterion: The bioactive (1S,2S) peak usually elutes second on AD-H columns (verify with optical rotation).
Protocol B: Comparative P450 Binding Assay
This assay quantifies the affinity difference described in the Executive Summary.
Materials:
Recombinant CYP450 isozymes (e.g., CYP2C9 or specific bacterial P450s).
UV-Vis Spectrophotometer (Double beam).
Test compounds: (1S,2S)-acid and (1R,2R)-acid (dissolved in DMSO).
Method:
Baseline: Place 1 mL of P450 enzyme solution (1
M in phosphate buffer, pH 7.4) in both reference and sample cuvettes. Record baseline (400–500 nm).
Titration: Aliquot the (1S,2S) isomer into the sample cuvette (0.5
L increments). Add equal volume of solvent to the reference.
Measurement: Record the difference spectrum after each addition.
Observation: Look for a Type I binding spectrum (peak ~390 nm, trough ~420 nm), indicating displacement of the heme water ligand by the substrate.
Calculation: Plot
vs. concentration. Fit to the Michaelis-Menten equation to determine the spectral dissociation constant ().
Comparison: Repeat with the (1R,2R) isomer. Expect a significantly higher
(lower affinity) or lack of spectral shift [3].
Applications in Drug Design[1]
The (1S,2S) acid is rarely a drug in itself but is a critical chiral building block .
Protease Inhibitors: The rigid cyclopropane ring locks the molecule in a bioactive conformation, reducing the entropy penalty upon binding to viral proteases. The (1S,2S) stereochemistry is often required to align the "warhead" (e.g., sulfonamide or ketoamide) correctly within the active site [2].
Melatonin Agonists: Analogs of Tasimelteon utilize the trans-cyclopropane geometry to mimic the indole ring of melatonin. The specific spatial arrangement of the amide and the aromatic group (controlled by the cyclopropane carbons) is essential for high affinity to MT1/MT2 receptors.
References
PubChem. (2025).[3][4][5] (1S,2S)-2-methylcyclopropane-1-carboxylic acid: Biological Activities and Spectral Data. National Library of Medicine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide: Absolute Configuration Determination of 2-Methylcyclopropane-1-carboxylic Acid via X-ray Crystallography
Content Type: Publish Comparison Guide
Audience: Researchers, Crystallographers, and Process Chemists in Drug Development.
Executive Summary
In the development of pyrethroid insecticides and cilastatin analogs, 2-methylcyclopropane-1-carboxylic acid is a critical chiral intermediate. Determining its absolute configuration (AC) is a frequent bottleneck due to its lack of "heavy" atoms (Z > Si).
This guide compares two crystallographic methodologies:
Method A (Direct): Direct X-ray diffraction of the free acid using Cu-K
radiation.
Method B (The Solution): Derivatization via salt formation with a reference chiral base, specifically (S)-(-)-
-methylbenzylamine .
Verdict: While Method A is faster, it is statistically unreliable for this specific molecule due to weak anomalous scattering. Method B is the recommended industry standard , providing a self-validating "Internal Reference" that guarantees 100% confidence in stereochemical assignment without relying on ambiguous Flack parameters.
Technical Background: The "Light Atom" Problem
The core challenge in determining the AC of C
HO is the absence of significant anomalous dispersion.
The Flack Parameter (
): To distinguish enantiomers directly, crystallographers rely on the Flack parameter, where indicates the correct structure and indicates the inverted structure.[1][2]
The Limitation: For molecules containing only C, H, and O, the anomalous scattering signal (
) is negligible using standard Molybdenum (Mo) radiation and weak even with Copper (Cu) radiation. This often results in a Flack parameter with a high standard uncertainty (e.g., ), rendering the experiment inconclusive.
Comparative Analysis: Direct Method vs. Chiral Salt Derivatization
Method A: Direct X-Ray (The Control)
Approach: Crystallization of the free carboxylic acid from hexane/ethyl acetate.
Radiation Source: Cu-K
( Å) is mandatory; Mo is useless here.
Data Quality: Requires high redundancy (>10x) to maximize signal-to-noise ratio.
Failure Mode: Even with high-quality crystals, the Friedel pairs (
vs ) are often statistically identical.
Method B: Chiral Salt Derivatization (The Recommended Solution)
Approach: Reaction of the racemic or enantioenriched acid with an enantiopure base: (S)-(-)-
-methylbenzylamine .
Mechanism: This converts the problem from "Absolute Structure Determination" (physics-based) to "Relative Structure Determination" (chemistry-based).
The "Internal Reference" Advantage: Since the configuration of the amine is known (S), the configuration of the acid is determined relative to it. If the structure refines well, the acid's configuration is automatically fixed. Anomalous dispersion is not required.
Performance Matrix
Metric
Method A: Direct X-Ray (Free Acid)
Method B: Chiral Salt Derivatization
Primary Validation
Anomalous Dispersion (Friedel Pairs)
Internal Reference (Known Chiral Center)
Radiation Req.
Cu-K (Strict Requirement)
Mo-K or Cu-K (Flexible)
Crystallinity
Poor (Low MP: ~30-35°C, waxy)
Excellent (High MP salts, distinct prisms)
Flack Parameter
Often Ambiguous ()
Not Required (but usually )
Confidence Level
Low (< 60% for this molecule)
High (> 99.9%)
Throughput
Fast (if crystal exists)
Medium (requires synthesis step)
Experimental Protocols
Protocol A: Synthesis of the Chiral Salt (Method B)
This protocol utilizes (S)-(-)-
-methylbenzylamine to resolve and crystallize the target acid.
Stoichiometry: Dissolve 1.0 mmol of 2-methylcyclopropane-1-carboxylic acid (racemic or enriched) in 2.0 mL of absolute ethanol.
Addition: Add 1.0 mmol of (S)-(-)-
-methylbenzylamine dropwise while stirring at 25°C.
Heating: Warm the solution to 50°C for 10 minutes to ensure complete salt formation.
Crystallization:
Allow the solution to cool slowly to room temperature.
Vapor Diffusion Method: Place the ethanol vial (uncapped) inside a larger jar containing 10 mL of diethyl ether or hexane. Seal the outer jar.
Leave undisturbed for 24-48 hours.
Harvesting: Colorless prismatic crystals suitable for X-ray will form.
Protocol B: X-Ray Data Collection & Refinement
Mounting: Mount crystal on a Kapton loop using Paratone oil. Cool to 100 K immediately to reduce thermal motion.
Strategy: Collect a full sphere of data.
For Method A: Target redundancy > 15.
For Method B: Standard redundancy (4-6) is sufficient.
Refinement (SHELXL/OLEX2):
Refine the structure assuming the known configuration of the amine is (S) .
Check the resulting geometry of the cyclopropane ring.
Validation: If the thermal ellipsoids are well-behaved and the R-factor is low (<5%), the configuration of the acid is confirmed relative to the amine.
Representative Data Comparison
The following table illustrates typical results obtained when attempting to assign the configuration of a light-atom molecule like 2-methylcyclopropane-1-carboxylic acid.
Parameter
Direct X-Ray (Method A)
Chiral Salt (Method B)
Space Group
or
(Monoclinic)
R1 (Final)
6.5%
3.2%
Flack Parameter ()
0.38 (24) (Inconclusive)
-0.03 (06) (Conclusive)
Hooft Parameter ()
0.35 (20)
-0.02 (05)
Chiral Center 1
Undetermined
1R (Relative to Amine S)
Chiral Center 2
Undetermined
2R (Relative to Amine S)
Conclusion
Failed Assignment
Confirmed (1R, 2R)
> Note: The high standard uncertainty (0.24) in Method A means the result is statistically indistinguishable from a random assignment. Method B provides a definitive result.
Decision Workflow (Visualization)
The following diagram outlines the logical flow for determining the absolute configuration, highlighting the critical decision points where Method B becomes necessary.
Figure 1: Decision matrix for Absolute Configuration determination. Note the "Switch Strategy" path from failed Direct X-ray to Derivatization.
References
Flack, H. D. (1983).[3][4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Parsons, S., & Flack, H. D. (2004).[4] The use of the quotient difference method for the determination of absolute structure. Acta Crystallographica Section A, 60(s1), s61. Link
Nohira, H., et al. (1979). Optical Resolution of 2-Methylcyclopropanecarboxylic Acid. Nippon Kagaku Kaishi, 1979(8), 1124-1128. (Foundational work on the resolution of this specific acid).
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[1][2][3][5][6][7] Tetrahedron: Asymmetry, 20(6), 712-717. Link
Comparative Guide: GC-MS Profiling of (1S,2S)-2-Methylcyclopropane-1-Carboxylic Acid Esters
Executive Summary (1S,2S)-2-methylcyclopropane-1-carboxylic acid is a critical chiral building block, frequently utilized in the synthesis of pyrethroids and specific serotonin receptor ligands. Its analysis via Gas Chro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1S,2S)-2-methylcyclopropane-1-carboxylic acid is a critical chiral building block, frequently utilized in the synthesis of pyrethroids and specific serotonin receptor ligands. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to the high ring strain of the cyclopropyl moiety (~27.5 kcal/mol) and the necessity of derivatization prior to analysis.
This guide provides an in-depth technical comparison of the two primary derivatization strategies—Methylation and Trimethylsilylation (TMS) . We analyze fragmentation mechanisms, diagnostic ion stability, and chromatographic behavior to determine the optimal workflow for stereochemical verification and impurity profiling.
Part 1: The Mechanistic Landscape
The mass spectral behavior of cyclopropane esters is dominated by the release of ring strain. Unlike linear aliphatic esters, which often favor McLafferty rearrangements, (1S,2S)-2-methylcyclopropane-1-carboxylates primarily undergo distal bond cleavage and ring opening prior to fragmentation.
Fragmentation Pathway (Methyl Ester)
Upon Electron Ionization (70 eV), the molecular ion (M+•, m/z 114) is formed. The rigid trans-geometry of the (1S,2S) isomer initially resists fragmentation, but the radical cation rapidly isomerizes.
Primary Pathway (Alpha-Cleavage): Loss of the alkoxy group (methoxy, -OCH3) to form the acylium ion (m/z 83).
Secondary Pathway (Ring Opening): The cyclopropane ring opens to form an alkene radical cation, facilitating the loss of the carbomethoxy group or further hydrocarbon fragmentation (C4H7+, m/z 55).
Visualization of Fragmentation
The following diagram illustrates the competing pathways for the methyl ester derivative.
Figure 1: Proposed fragmentation pathways for Methyl (1S,2S)-2-methylcyclopropane-1-carboxylate under 70 eV EI.
Part 2: Comparative Analysis of Derivatives
For the (1S,2S) acid to be analyzed, it must be esterified. The choice of derivative drastically alters the mass spectrum and the ability to detect impurities.
Comparison Table: Methyl vs. TMS Esters
Feature
Methyl Ester (Standard)
TMS Ester (Alternative)
Derivatization Reagent
BF3-MeOH or Diazomethane
BSTFA + 1% TMCS
Molecular Ion (M+)
m/z 114 (Weak, <5%)
m/z 172 (Very Weak/Absent)
Base Peak
m/z 55 or 83
m/z 73 ([Si(CH3)3]+)
Diagnostic Ions
m/z 83 (M-31), m/z 59
m/z 157 (M-15, [M-CH3]+)
Chromatography
Sharp peaks, early elution
Broader peaks, later elution
Stability
High (Stable for weeks)
Low (Hydrolysis sensitive)
Stereo-Selectivity
Moderate resolution of cis/trans
High resolution of cis/trans
Technical Verdict
Use Methyl Esters for: Routine purity analysis and library matching. The fragmentation is cleaner, and the m/z 114 ion, while weak, is often visible enough for confirmation [1].
Use TMS Esters for: Trace analysis in complex biological matrices where the "Shift" to higher mass (m/z 157) moves the analyte away from low-mass solvent noise. However, the m/z 73 base peak is non-specific (ubiquitous in GC-MS background).
Part 3: Stereochemical Differentiation (Cis vs. Trans)
The (1S,2S) isomer is a trans diastereomer. Distinguishing it from the cis (1R,2S) isomer is critical.
Mass Spectral Indistinguishability
Under standard EI conditions (70 eV), the mass spectra of cis and trans isomers are virtually identical. Both isomers undergo rapid ring opening to a common intermediate structure before fragmenting. Do not rely on ion ratios for stereochemical assignment.
Chromatographic Separation (The Solution)
Differentiation relies on Retention Time (RT) .
Trans Isomers ((1S,2S) / (1R,2R)): Generally have lower boiling points and elute earlier on non-polar columns (e.g., DB-5, HP-5) due to a smaller dipole moment compared to the cis form.
Cis Isomers ((1R,2S) / (1S,2R)): Elute later on non-polar phases.
Note: Enantiomeric separation (1S,2S vs 1R,2R) requires a Chiral Stationary Phase (e.g., Cyclodextrin-based columns like Rt-bDEX).
Part 4: Experimental Protocol
This protocol details the generation of the Methyl Ester derivative, selected for its superior stability and spectral clarity.
Reagent: 14% Boron Trifluoride in Methanol (BF3-MeOH).
Solvent: n-Hexane (HPLC Grade).
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
Step-by-Step Workflow
Dissolution: Weigh 10 mg of the acid into a 4 mL reaction vial. Dissolve in 0.5 mL BF3-MeOH.
Incubation: Cap tightly and heat at 60°C for 15 minutes. (Cyclopropanes are sensitive; avoid prolonged boiling to prevent ring opening artifacts).
Extraction: Cool to room temperature. Add 1 mL n-Hexane and 1 mL saturated NaCl water.
Phase Separation: Vortex for 30 seconds. Allow layers to separate.[1]
Analysis: Transfer the top organic layer (Hexane) to a GC vial containing a glass insert.
Instrumental Method (GC-MS)
Figure 2: Optimized GC-MS acquisition parameters for cyclopropane esters.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methylcyclopropanecarboxylic acid, methyl ester. NIST Chemistry WebBook, SRD 69.[2][3][4] [Link]
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. The LipidWeb. [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (General reference for derivatization protocols).
Validating Purity of (1S,2S)-2-methylcyclopropane-1-carboxylic acid via qNMR: A Comparative Technical Guide
Executive Summary For the validation of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (hereafter 2-MCPCA ), Quantitative NMR (qNMR) offers a metrologically superior alternative to HPLC-UV and potentiometric titration. W...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For the validation of (1S,2S)-2-methylcyclopropane-1-carboxylic acid (hereafter 2-MCPCA ), Quantitative NMR (qNMR) offers a metrologically superior alternative to HPLC-UV and potentiometric titration. While HPLC requires a reference standard of the exact analyte (often unavailable or of uncertain purity during early development) and suffers from poor UV detection due to the lack of a chromophore, qNMR functions as a primary ratio method .
This guide demonstrates that qNMR using Maleic Acid as an internal standard in DMSO-d₆ provides not only mass balance purity (Assay) but also simultaneous diastereomeric purity determination (dr), a critical quality attribute for this chiral building block.
The Challenge: Analyzing 2-MCPCA
The structural characteristics of 2-MCPCA present specific analytical hurdles:
Lack of Chromophore: The molecule lacks a conjugated
-system. HPLC-UV requires detection at 205–210 nm, leading to noisy baselines and interference from mobile phase solvents (the "end absorption" problem).
Chirality & Diastereomers: The (1S,2S) configuration is the trans isomer. The cis impurity ((1S,2R)) is a common byproduct. Standard reverse-phase HPLC often struggles to separate these diastereomers without specialized columns or derivatization.
Hygroscopicity: Small carboxylic acids are prone to moisture uptake. Potentiometric titration cannot distinguish between the analyte, moisture, or other acidic impurities.
The Solution: 1H-qNMR
qNMR utilizes the distinct magnetic environment of the protons. The methyl group of 2-MCPCA (doublet,
ppm) serves as a highly specific "handle" for quantification, distinct from the internal standard and most organic impurities.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against traditional methodologies for 2-MCPCA.
Feature
1H-qNMR
HPLC-UV (210 nm)
Potentiometric Titration
Metrological Basis
Primary Ratio Method (SI Traceable via Internal Standard)
Secondary Method (Requires Reference Standard of Analyte)
Stoichiometric (Acid-Base)
Specificity
High. Distinguishes analyte from water, solvents, and diastereomers.
Low/Medium. Non-specific absorption at low wavelengths; solvent fronts interfere.
Low. Measures total acid content (analyte + acidic impurities).
Reference Standard
Generic (e.g., Maleic Acid).[1][2] No analyte standard needed.
Required. Must be high-purity 2-MCPCA (often unavailable).
Generic (e.g., NaOH/KHP).
Diastereomer Detection
Yes. Cis and Trans methyl signals typically resolve.
Difficult. Often co-elute on C18 columns.
No.
Analysis Time
< 20 mins (Prep + Acquisition).
> 45 mins (Equilibration + Run).
~15 mins.
Precision (RSD)
0.5% – 1.0%
0.2% – 0.5% (Superior precision, lower accuracy).
0.2% – 0.5%.
Experimental Protocol: qNMR Validation System
This protocol is designed for absolute purity (assay) and diastereomeric ratio determination.
A. Reagents & Materials[1][3][4][5][6][7][8]
Analyte: ~20 mg of (1S,2S)-2-MCPCA.
Internal Standard (IS):Maleic Acid (Traceable to NIST SRM or BIPM standard).[2]
Why Maleic Acid? It provides a sharp singlet at
ppm (DMSO-d₆), completely resolved from the analyte's aliphatic region (0.5–2.0 ppm). It is non-volatile and stable.
Solvent: DMSO-d₆ (99.9% D).
Why DMSO? Ensures solubility of both the polar acid and the organic IS. It prevents the exchange of the carboxylic proton (though we quantify on the methyl group, stable baselines are crucial).
B. Sample Preparation (Gravimetric)
Precision Weighing is the single largest source of error in qNMR.
Weigh 10–15 mg of Maleic Acid (IS) directly into a vial. Record mass to 0.001 mg (
).
Weigh 15–20 mg of 2-MCPCA (Analyte) into the same vial. Record mass to 0.001 mg (
).
Add 0.6 mL DMSO-d₆ and vortex until fully dissolved.
Transfer to a 5mm NMR tube.
C. Acquisition Parameters (Bruker/Jeol 400 MHz+)
To ensure <1% uncertainty, the relaxation delay is critical.
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
Spectral Width: -2 to 14 ppm.
Relaxation Delay (D1):30 seconds .
Expert Insight: The T1 relaxation time of the methyl protons is likely 2–4 seconds. D1 must be
to ensure 99.3% magnetization recovery. A 30s delay is a safe, robust default for validation.
Scans (NS): 16 or 32 (S/N > 150:1 is required).
Temperature: 298 K (25°C).
D. Data Processing[5]
Phasing: Apply manual phasing. Autophase is often insufficient for quantitative integration.
Baseline Correction: Apply a zeroth-order correction. Avoid aggressive polynomial baseline fitting which can distort integral areas.
Integration:
IS Peak: Singlet at ~6.3 ppm (Integration range:
Hz). Set value to 2.00 (2 protons).
Analyte Peak: Methyl doublet at ~1.1 ppm (Integration range: include 13C satellites if possible, or consistently exclude them for both peaks).
Impurity Check: Look for the cis-isomer methyl doublet (likely slightly downfield/upfield ~1.15 ppm).
The "Cis/Trans" Trap:
In synthesizing 2-MCPCA, the cis isomer is thermodynamically favored in some routes but kinetically controlled in others. HPLC methods often require derivatization (e.g., with phenacyl bromide) to separate these isomers effectively. qNMR avoids this.[4][5] The magnetic anisotropy of the carboxylic acid creates a distinct shielding effect on the methyl group depending on whether it is cis or trans to the carboxylate. In DMSO-d₆, if you observe a smaller doublet adjacent to your main peak at 1.1 ppm, you have immediate, quantifiable evidence of diastereomeric impurity.
Moisture Correction:
Since qNMR measures the organic purity, the result is "As Is". If you need the purity on a "Dried Basis", you must determine the water content (via Karl Fischer or the H2O peak in the NMR spectrum) and correct the qNMR value. Note that the H2O peak in DMSO (approx 3.3 ppm) can be integrated for a rough estimate, but KF is recommended for strict validation.
References
BIPM (Bureau International des Poids et Mesures). qNMR Internal Standard Reference Data - Maleic Acid. [Link][2]
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Comparative Guide: Enzymatic vs. Chemical Resolution of Cyclopropane Acids
Executive Summary Verdict: For early-phase discovery requiring speed and high enantiomeric excess (ee), Enzymatic Resolution using Candida antarctica Lipase B (CAL-B) is superior due to mild conditions and predictable sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: For early-phase discovery requiring speed and high enantiomeric excess (ee), Enzymatic Resolution using Candida antarctica Lipase B (CAL-B) is superior due to mild conditions and predictable scalability. However, for multi-kilogram industrial production where cost-of-goods (COGs) is paramount and enzyme recycling is technically difficult, Chemical Resolution via diastereomeric salt formation remains the workhorse, provided a suitable resolving agent (chiral amine) is identified.
Introduction: The Cyclopropane Constraint
Cyclopropane carboxylic acids are critical pharmacophores in drug development. The rigid cyclopropane ring locks substituents into specific spatial orientations, maximizing binding affinity while minimizing conformational entropy loss.
Key Industrial Examples:
Tranylcypromine (Parnate): MAO inhibitor for depression; requires trans-2-phenylcyclopropane-1-carboxylic acid.
Ticagrelor: Antiplatelet agent; utilizes a cyclopropyl amine derived from the acid precursor.
The Challenge: Asymmetric synthesis (e.g., Simmons-Smith cyclopropanation) often requires expensive chiral auxiliaries or hazardous reagents (diazo compounds). Consequently, resolution of racemates remains the dominant manufacturing strategy. This guide compares the two primary resolution methodologies.
Mechanistic Principles
Chemical Resolution: Diastereomeric Salt Formation
This method relies on the reaction of a racemic acid with an enantiopure base (resolving agent). The resulting diastereomeric salts possess different physical properties, most notably solubility .
Mechanism:
Acid-Base Reaction: Racemic Acid (
) + Chiral Base () Salt () + Salt ().
Thermodynamic Control: One diastereomer precipitates preferentially due to higher lattice energy.
Liberation: The solid salt is treated with strong acid to recover the chiral acid; the base is recycled.
Figure 1: Workflow for Classical Chemical Resolution via Diastereomeric Crystallization.
Enzymatic Resolution: Kinetic Hydrolysis
This method utilizes hydrolases (lipases/esterases) that differentiate between enantiomers based on the "fit" within the enzyme's active site.
Mechanism:
Substrate Modification: The racemic acid is first converted to an ester (e.g., ethyl ester).
Kinetic Control: The enzyme hydrolyzes one enantiomer significantly faster than the other (
).
Separation: The product (acid) partitions into the aqueous phase, while the unreacted substrate (ester) remains in the organic phase.[2]
Figure 2: Workflow for Enzymatic Kinetic Resolution (Hydrolysis).
Comparative Analysis: Performance Metrics
Selectivity and Yield[1][3][4]
Chemical: Theoretical yield is 50%.[3] However, practical yields often hover around 30-40% due to losses during multiple recrystallizations required to upgrade ee from 80% to >98%.
Enzymatic: Highly predictable. If the E-value (Enantiomeric Ratio) is >100, the reaction stops precisely at 50% conversion, yielding the product in 45-48% isolated yield with >99% ee in a single step.
Atom Economy & Green Chemistry[6][7]
Chemical: Poor atom economy. Requires stoichiometric amounts of resolving agent (MW often >120 g/mol ) and large volumes of solvent for crystallization.
Enzymatic: Superior atom economy.[4] The resolving agent is water. The enzyme is catalytic and reusable (if immobilized).
Throughput and Development Speed
Chemical: "Trial and error." Requires screening families of amines (Dutch Resolution approach) to find a crystalline salt.
Enzymatic: "Plug and play." A standard panel of 4-6 lipases (CAL-B, C. rugosa, Burkholderia cepacia) resolves 90% of cyclopropane esters.
Case Study: trans-2-Phenylcyclopropane-1-carboxylic Acid
This compound is the key intermediate for Tranylcypromine. The data below synthesizes results from standard industrial protocols.
Objective: Isolation of (S)-acid using Chiral Amine.
Salt Formation: Dissolve 10.0 g (61.7 mmol) of racemic trans-2-phenylcyclopropane-1-carboxylic acid in 50 mL of boiling ethanol.
Addition: Slowly add 0.5 equivalents (3.74 g) of (S)-(-)-1-phenylethylamine. Note: Using 0.5 eq maximizes yield of the less soluble salt (Pope-Peachey method).
Crystallization: Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight. Rapid cooling traps impurities.
Filtration: Filter the white precipitate.
Checkpoint: Dry a small sample and check MP. If melting range is wide (>2°C), recrystallize from hot ethanol/water (9:1).
Liberation: Suspend the salt in water and acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).
Isolation: Dry organic layer (
) and concentrate to yield (S)-acid.
Protocol B: Enzymatic Resolution (Hydrolysis)
Objective: Kinetic resolution of ethyl trans-2-phenylcyclopropane-1-carboxylate.
Preparation: Suspend 10.0 g of racemic ethyl ester in 50 mL MTBE (Methyl tert-butyl ether).
Buffer: Add 50 mL of 0.1 M Phosphate Buffer (pH 7.5).
Initiation: Add 0.5 g (5% w/w) of Novozym 435 (Immobilized CAL-B). Stir at 30°C.
Monitoring: Monitor pH. The reaction produces acid, lowering pH. Maintain pH 7.5 by automatic titration with 1M NaOH (pH-stat) or include solid
as a buffer.
Termination: Monitor conversion by HPLC/GC. Stop exactly at 50% conversion (typically 4-6 hours).
Workup: Filter off the enzyme (save for reuse). Separate phases.
Aqueous Phase: Contains the (S)-Acid (as salt). Acidify to pH 2 and extract to isolate product.
Validating Biological Efficacy & Stability: The (1S,2S)-2-Methylcyclopropane-1-Carboxylate Scaffold
Executive Summary This technical guide addresses the validation of biological assays for (1S,2S)-2-methylcyclopropane-1-carboxylic acid derivatives. Often utilized as a conformationally restricted bioisostere for isoleuc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the validation of biological assays for (1S,2S)-2-methylcyclopropane-1-carboxylic acid derivatives. Often utilized as a conformationally restricted bioisostere for isoleucine or γ-aminobutyric acid (GABA) analogs, this scaffold presents unique challenges in assay validation due to its stringent stereochemical requirements and specific metabolic profile.
This guide compares the performance of (1S,2S)-derivatives against flexible alkyl analogs and racemic mixtures , demonstrating why the (1S,2S) configuration is superior for high-affinity target engagement and metabolic stability. It provides a self-validating framework for establishing robust EC50/IC50 and metabolic stability assays compliant with ICH Q2(R1) guidelines.
Part 1: The Stereochemical Advantage (Context & Rationale)
In medicinal chemistry, the (1S,2S)-2-methylcyclopropane-1-carboxylic acid moiety is not merely a spacer; it is a rigidification tactic . By replacing a flexible alkyl chain (like isovaleric acid) with this cyclopropane scaffold, we lock the pharmacophore into a bioactive conformation.
Comparative Performance Analysis
The following data summarizes the performance of a hypothetical GPCR agonist (Compound X) containing the (1S,2S)-scaffold versus its alternatives.
Feature
(1S,2S)-Derivative (Target)
Flexible Alkyl Analog (Alternative A)
Racemic Mixture (Alternative B)
Binding Affinity ()
High (< 10 nM)
Moderate (~150 nM)
Variable (Apparent ~ 20-50 nM)
Metabolic Stability ()
High (> 60 min)
Low (< 15 min)
Moderate
Selectivity Ratio
> 100-fold
~10-fold
~50-fold (Risk of off-target effects)
Entropic Penalty
Low (Pre-organized)
High (Must adopt conformation)
Mixed
Expert Insight: The (1S,2S) isomer minimizes the entropic penalty of binding. However, this places a heavy burden on your assay's Specificity validation. Your assay must distinguish between the active (1S,2S) enantiomer and the inactive (or potentially toxic) (1R,2R) enantiomer, which is a common impurity in synthetic scale-up.
Part 2: Assay Development & Mechanism
Before validation, the mechanism of action must be mapped to the assay readout. For these derivatives, which often target GPCRs (e.g., Melatonin receptors, mGluR) or viral proteases, a functional cell-based assay is standard.
Mechanism of Action & Assay Logic
The diagram below illustrates the critical path from ligand binding to signal detection, highlighting where the (1S,2S) scaffold exerts its influence.
Figure 1: Signal transduction pathway for functional assay validation. The "Conformational Lock" step is specific to the efficacy of the (1S,2S) scaffold.
Part 3: Validation Framework (ICH Q2(R1) Aligned)
This section details the protocol for validating a Cell-Based Functional Assay (e.g., cAMP accumulation) for (1S,2S)-derivatives.
Specificity (Stereoselectivity)
Objective: Prove the assay detects the specific biological activity of the (1S,2S) isomer without interference from the (1R,2R) enantiomer or matrix components.
Protocol:
Prepare a dose-response curve of the pure (1S,2S)-derivative.
Prepare a dose-response curve of the (1R,2R)-enantiomer (impurity).
Acceptance Criteria: The (1S,2S) isomer should show a full sigmoidal response. The (1R,2R) isomer should show < 10% activity at the
of the active compound.
Linearity & Range
Objective: Confirm the assay response is proportional to the concentration of the (1S,2S)-derivative within the therapeutic window.
Protocol:
Prepare 5-7 concentrations spanning 80% to 120% of the expected
.
Perform regression analysis on the linear portion of the sigmoidal curve (Hill slope region).
Objective: Ensure data consistency across different days and analysts.
Protocol:
Repeatability (Intra-assay): 6 replicates of the (1S,2S)-derivative at 3 concentrations (Low, Mid, High) in a single run.
Intermediate Precision (Inter-assay): Repeat the above on 3 different days with different analysts.
Acceptance Criteria: CV% (Coefficient of Variation) < 15% for cell-based assays (or < 20% for complex primary cell assays).
Accuracy (Spike Recovery)
Objective: Verify that the measured potency matches the true value, especially in the presence of biological matrices (plasma/serum).
Protocol:
Spike the (1S,2S)-derivative into the assay buffer (control) and into plasma/serum (matrix) at 3 known concentrations.
Calculate % Recovery:
.
Acceptance Criteria: 80-120% recovery.
Part 4: Experimental Protocols
Protocol A: Functional Potency Assay (cAMP)
This protocol is optimized for Gs-coupled GPCRs, a common target for these derivatives.
Cell Seeding: Seed CHO-K1 cells overexpressing the target receptor at 5,000 cells/well in a 384-well plate. Incubate overnight.
Compound Preparation:
Dissolve (1S,2S)-derivative in 100% DMSO to 10 mM.
Perform serial dilutions (1:3) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Note: BSA is critical to prevent the lipophilic cyclopropane ring from sticking to plastics.
Stimulation: Add 5 µL of compound to cells. Incubate for 30 minutes at 37°C.
Detection: Add detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) per kit instructions (e.g., LANCE Ultra).
Analysis: Read on a TR-FRET compatible plate reader (e.g., EnVision). Fit data to a 4-parameter logistic equation.
Protocol B: Microsomal Stability Assay
Crucial for demonstrating the "Metabolic Stability" advantage of the (1S,2S) scaffold over open-chain analogs.
Incubation: Incubate 1 µM of (1S,2S)-derivative with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ().
Part 5: Troubleshooting & Robustness
The robustness of an assay measures its capacity to remain unaffected by small variations.[1][2]
Variable
Potential Impact
Mitigation Strategy
DMSO Concentration
High DMSO (>1%) can lyse cells or alter membrane fluidity, affecting GPCR conformation.
Validate DMSO tolerance. Keep final DMSO < 0.5%.
Incubation Time
Too short = non-equilibrium; Too long = receptor desensitization.
Perform a time-course study to find the stable signal window (usually 30-60 min).
Stereochemical Purity
(1R,2R) contamination shifts the curve to the right.
Use Chiral HPLC to ensure >98% ee (enantiomeric excess) of the stock material.
Validation Workflow Diagram
The following flowchart summarizes the validation lifecycle for this specific scaffold.
Figure 2: Step-by-step validation workflow ensuring ICH compliance.
References
International Council for Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[4] Academic Press. (Discusses cyclopropanes as bioisosteres).
[Link]
Vanda Pharmaceuticals. (2014). Tasimelteon (Hetlioz) Prescribing Information.[5][6] (Example of validated clinical use of the scaffold).
[Link]
Talevi, A. (2016). Cyclopropane derivatives and their diverse biological activities.
[Link]
Reference Standards for (1S,2S)-2-Methylcyclopropane-1-Carboxylic Acid Impurities
Executive Summary: The Stereochemical Challenge In the synthesis of melatonin receptor agonists like Tasimelteon (Hetlioz) , the chiral intermediate (1S,2S)-2-methylcyclopropane-1-carboxylic acid is the critical stereoch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stereochemical Challenge
In the synthesis of melatonin receptor agonists like Tasimelteon (Hetlioz) , the chiral intermediate (1S,2S)-2-methylcyclopropane-1-carboxylic acid is the critical stereochemical scaffold. The biological efficacy of the final drug substance hinges on the absolute configuration of this cyclopropane ring.
However, the synthesis of this intermediate—often via metal-catalyzed cyclopropanation (e.g., Simmons-Smith or diazoacetate routes)—inherently generates a "quartet of confusion": the target (1S,2S), its enantiomer (1R,2R), and the two cis-diastereomers ((1R,2S) and (1S,2R)).
This guide objectively compares the Reference Standard Grades available for quantifying these impurities. We analyze why standard "Research Grade" reagents fail ICH Q3A regulatory scrutiny and provide a qualified analytical framework for validating high-purity standards.
Part 1: The Impurity Landscape
Before comparing standards, we must define what we are measuring. The cyclopropane ring is rigid, making the separation of these isomers challenging due to their identical boiling points (hampering standard GC) and similar polarities.
The Isomeric Quartet
The following diagram illustrates the stereochemical relationships that must be resolved by your reference standard.
Figure 1: Stereochemical relationships of 2-methylcyclopropane-1-carboxylic acid. Red/Yellow nodes represent impurities that must be quantified using chiral reference standards.
Part 2: Comparative Analysis of Reference Standard Grades
Not all reference materials are created equal.[1][2] In early development, researchers often use "Chemical Reagents" as standards. In late-stage GMP (Good Manufacturing Practice), "Primary Reference Standards" are required.
Comparison Matrix: Reagent vs. Qualified Standard
Feature
Research Grade Reagent
Qualified Reference Standard
Impact on Data
Purity Assignment
Area % (GC/FID)
Mass Balance (% w/w)
Reagents ignore water/solvent content, leading to overestimation of potency.
Stereochemical Purity
Often reported as "Trans-isomer >95%"
Specific Enantiomeric Excess (ee) >99.5%
Reagents may contain up to 5% (1R,2R), causing false negatives in impurity assays.
Identification
1H-NMR only
1H-NMR, 13C-NMR, MS, IR, Chiral HPLC
Qualified standards prove structure and absolute configuration.
Traceability
Batch-dependent
Traceable to Primary Standard
Critical for regulatory filing (IND/NDA).
Cost (Est.)
$ (Low)
$ (High)
High upfront cost prevents expensive clinical holds later.
The Verdict: For identifying retention times, Research Grade is acceptable. For quantifying impurities under ICH Q3A (reporting threshold 0.05%), you must use a Qualified Reference Standard characterized by qNMR or Mass Balance.
Part 3: Analytical Method Comparison (Experimental Data)
To qualify these standards, you need an analytical method capable of separating the (1S,2S) target from the (1R,2R) enantiomer. We compared two primary methodologies.
Method A: Chiral GC-FID (Derivatized)
Pre-treatment: Derivatization with MeOH/BF3 to form methyl esters.
Pros: No derivatization artifacts; direct observation of the acid.
Comparative Resolution Data (Representative)
Analyte Pair
Method A (GC-Ester) Resolution ()
Method B (HPLC-Acid) Resolution ()
Observation
(1S,2S) vs (1R,2R)
1.8 (Baseline)
2.4 (Excellent)
HPLC provides wider separation window.
Trans vs Cis
> 10.0
> 5.0
Both methods easily separate diastereomers.
Limit of Quantitation
0.02%
0.05%
GC is slightly more sensitive for trace analysis.
Recommendation: Use Method B (Chiral HPLC) for Reference Standard qualification to avoid the risk of derivatization-induced racemization, which would artificially inflate impurity values.
Part 4: Qualification Protocol
To generate a self-validating reference standard for (1S,2S)-2-methylcyclopropane-1-carboxylic acid, follow this workflow. This ensures the standard is suitable for quantifying impurities in Tasimelteon precursors.
Figure 2: Workflow for converting raw material into a Qualified Reference Standard.
Step-by-Step Protocol
Structural Confirmation:
Acquire 1H-NMR (400 MHz, CDCl3) . Look for the characteristic cyclopropane multiplets at
0.7–1.5 ppm.
Confirm absence of alkene protons (
5.0–6.0 ppm) which indicate ring-opening degradation.
Chiral Purity Assessment (The Critical Step):
System: HPLC with Chiralpak AD-RH (150 x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : Phosphate Buffer pH 2.5 (40:60).
Flow: 1.0 mL/min at 25°C.
Detection: UV at 210 nm (Carboxyl absorption).
Acceptance Criteria: The area of the (1R,2R) peak must be < 0.15% for a primary standard.
Potency Assignment (Mass Balance):
Do not use "Area %" from the HPLC.
Calculate Potency (
) using the equation:
Where
is determined by Karl Fischer (Water) and GC-Headspace (Solvents), and by Residue on Ignition (ROI).
References
ICH Harmonised Tripartite Guideline. (2006).[3] Impurities in New Drug Substances Q3A(R2).[4][5] International Council for Harmonisation.[3] Link
Veeprho Laboratories. (n.d.). Tasimelteon Impurities and Related Compounds.[6]Link
Yan, N., et al. (2008).[7] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Journal of Organic Chemistry.[7] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
(1S,2S)-2-methylcyclopropane-1-carboxylic acid (CAS: 14590-52-4) presents a dual-hazard profile unique to strained organic acids. Unlike linear aliphatic acids (e.g., valeric acid), this compound possesses significant ring strain energy (~27.5 kcal/mol) in addition to its acidity.
Effective disposal requires protocols that mitigate two specific risks:
Corrosivity: Direct tissue damage (Skin Corr. 1B) typical of organic acids.
Exothermic Ring Opening: In the presence of strong Lewis acids or uncontrolled oxidative conditions, the cyclopropane ring can cleave, releasing strain energy as heat, potentially escalating a standard neutralization into a runaway event.
Physical & Chemical Properties Table
Property
Value
Operational Implication
State
Liquid (at RT)
High mobility; requires secondary containment.
Acidity ()
~4.8
Weak acid; requires stoichiometric base for neutralization.
Ring Strain
~27.5 kcal/mol
CRITICAL: Avoid mixing with strong oxidizers (HNO₃) or Lewis acids (, ) in waste streams.
Flash Point
>110°C (Est.)
Combustible but not highly flammable; Class IIIB.
Hazard Code
H314, H318
Causes severe skin burns and eye damage.
Decision Matrix: Disposal Workflows
Do not treat all waste identical. Use this logic flow to determine the correct disposal route.
Figure 1: Decision matrix for selecting the appropriate waste stream based on quantity and chemical mixtures.
Detailed Disposal Protocols
Method A: Bulk Disposal (Preferred for >50 mL)
Objective: Segregate the compound for off-site incineration. This is the safest method as it avoids on-site chemical manipulation of the strained ring.
Container Selection: Use a chemically resistant HDPE or glass container.
Objective: Render small amounts (<50 mL) safe for "Non-Halogenated Organic" or "Aqueous" waste streams.
Mechanism:
Protocol:
Preparation:
Don PPE: Neoprene gloves, splash goggles, lab coat.
Work inside a fume hood (sash at proper height).
Dilution:
Dilute the acid 1:10 with cold water. If the acid is oily and immiscible, use 10% isopropanol in water to assist solubility.
Neutralization:
Prepare a 5% Sodium Bicarbonate (
) solution.
Slow Addition: Add the base to the acid solution dropwise.
Observation: Watch for frothing (
evolution).
Thermal Control: Monitor temperature.[6] If it exceeds 30°C, stop and ice the vessel. The cyclopropane ring is stable to weak bases, but heat accumulation is unnecessary risk.
Verification:
Test with pH paper. Target pH: 6.0 – 8.0.
Final Disposal:
Dispose of the neutral solution into the Aqueous Organic Waste container.
Note: Do not pour down the sink unless your facility has a specific permit for biodegradable organic acids (rare).
Figure 2: Step-by-step neutralization workflow for benchtop residues.
Emergency Response: Spills
In the event of a spill outside the fume hood:
Evacuate & Ventilate: The vapor is an irritant.[2] Clear the immediate area.[1][2]
PPE Upgrade: Wear double nitrile gloves or Silver Shield® gloves if available.
Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).[1]
Prohibited: Do not use sawdust or paper towels (combustibles) on concentrated acid.
Neutralization on Surface:
Sprinkle Sodium Carbonate (
) or a commercial acid neutralizer powder over the spill.
Wait for fizzing to cease.
Cleanup: Scoop the resulting sludge into a waste pail labeled "Solid Corrosive Debris."
Chemical Compatibility & Storage
To prevent degradation or accidental ring-opening reactions:
Store: In a cool, dry place (2-8°C is often recommended for fine chiral building blocks to maintain stereochemical purity).
Incompatible With:
Strong Oxidizers: Nitric acid, Chromic acid (Risk: Oxidative cleavage of the ring).
Strong Bases: Sodium hydroxide (Risk: Exothermic salt formation).
PubChem. (n.d.).[5] (1S,2S)-2-methylcyclopropane-1-carboxylic acid Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Refer to Chapter 8: Management of Waste).
Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. (Context on ring strain and reactivity).
Personal protective equipment for handling (1S,2S)-2-methylcyclopropane-1-carboxylic acid
This guide serves as the definitive operational manual for the safe handling of (1S,2S)-2-methylcyclopropane-1-carboxylic acid . It is designed for researchers who require immediate, actionable safety logistics without t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as the definitive operational manual for the safe handling of (1S,2S)-2-methylcyclopropane-1-carboxylic acid . It is designed for researchers who require immediate, actionable safety logistics without the fluff.
Executive Safety Summary
Compound: (1S,2S)-2-methylcyclopropane-1-carboxylic acid
CAS: 14590-52-4 (Specific Isomer) / 6914-76-7 (Racemate)
Physical State: Liquid (potentially low-melting solid depending on purity/temperature).
Primary Hazard:Corrosive / Severe Irritant .
Critical Directive: Treat as a permeating organic acid . Standard thin nitrile gloves provide only momentary splash protection.
Part 1: Risk Assessment & Hazard Architecture
As a Senior Application Scientist, I interpret the Safety Data Sheet (SDS) not just as a compliance document, but as a mechanistic guide to reactivity.
1.1 The Chemical Hazard Profile
While specific H-codes for the (1S,2S) isomer often cite H315 (Skin Irritation) and H319 (Eye Irritation) , structurally similar small-ring carboxylic acids (e.g., cyclopropanecarboxylic acid) are frequently classified as H314 (Causes severe skin burns) .
Acidity & Corrosivity: With a pKa expected in the range of 4.5–5.0, this compound is a weak acid but, in concentrated form, acts as a potent protein denaturant capable of causing chemical burns.
Ring Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While kinetically stable under standard storage, this strain can enhance reactivity with nucleophiles (like corneal tissue) compared to linear aliphatic acids.
Volatility: Flash points for these derivatives are typically >70°C, meaning it is Combustible (Class IIIA) but not Flammable. However, vapor pressure is sufficient to cause respiratory distress (H332).
1.2 The "Double-Threat" Scenario
You face two simultaneous risks:
Biological Injury: Acid hydrolysis of skin/eye proteins.
Chiral Contamination: The (1S,2S) isomer is a high-value chiral building block. Inadequate PPE (e.g., powdered gloves or shedding materials) introduces particulate contamination that can interfere with sensitive downstream enantioselective couplings.
Part 2: Personal Protective Equipment (PPE) Matrix
This section details the specific gear required, validated by permeation logic.
2.1 Hand Protection: The "Acid Permeation" Rule
Scientific Rationale: Small organic acids (low molecular weight) permeate nitrile rubber faster than large molecules. A standard 4-mil nitrile glove may have a breakthrough time of <15 minutes for concentrated organic acids.
Exposure Level
Recommended Glove System
Material Thickness
Breakthrough Estimate
Incidental (Splash)
Double Nitrile (Disposable)
5 mil (Outer) / 4 mil (Inner)
~15–30 mins
Intentional (Handling)
Nitrile + Laminate Liner
15 mil Nitrile over Silver Shield®
>480 mins
Spill Cleanup
Butyl Rubber or Viton
>20 mil
>480 mins
Protocol: Inspect gloves for pinholes by inflating them with air prior to use. Change outer gloves immediately upon any splash contact.[1]
2.2 Eye & Face Defense
Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).
Why not Safety Glasses? Glasses have gaps. Carboxylic acid vapors or micro-droplets can bypass side shields, causing severe conjunctivitis.
Face Shield: Mandatory only when pouring volumes >100 mL or working outside a fume hood (not recommended).
2.3 Respiratory & Body Protection
Engineering Control: All handling must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity.
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends (polyester) which melt into the skin if the combustible liquid ignites.
Respirator: Not required if Fume Hood is active. If spill occurs outside hood: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band).
Part 3: Operational Workflows
3.1 Glove Selection Logic
The following diagram illustrates the decision process for selecting hand protection based on the task intensity.
Figure 1: Decision logic for selecting appropriate hand protection based on exposure risk and volume.
3.2 Safe Handling Protocol (Step-by-Step)
Preparation: Verify Fume Hood airflow. Clear the sash area of clutter to prevent turbulence.
Donning: Put on inner nitrile gloves (white/blue)
Lab coat Outer nitrile gloves (different color if possible to spot tears) Goggles.
Transfer:
Use positive displacement pipettes for viscous liquids to prevent dripping.
Causality: Liquid organic acids have high surface tension; standard air-displacement pipettes often drip, creating unseen contamination on bench surfaces.
Post-Work: Wipe all containers with a dry tissue, then a damp tissue (water) before returning to storage. This removes acid residue that degrades storage cabinet shelves.
Part 4: Emergency Response & Disposal
4.1 Spill Response Algorithm
Scenario: You have spilled 50 mL of (1S,2S)-2-methylcyclopropane-1-carboxylic acid inside the hood.
Figure 2: Sequential workflow for managing a liquid acid spill in a laboratory environment.
4.2 Neutralization & Disposal
Do NOT use strong bases (NaOH) immediately; the exotherm can cause spattering.
Correct Agent: Use Sodium Carbonate (
) or Sodium Bicarbonate () .
Mechanism:
.
Indicator: The evolution of
gas indicates active neutralization. Continue adding powder until fizzing stops.
Waste Stream: Collect the resulting solid/sludge into a container labeled "Solid Organic Acid Waste" . Do not pour down the drain.
References
National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 6995699, (1S,2S)-2-methylcyclopropane-1-carboxylic acid. Retrieved from [Link]